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  • Product: 3-Hydroxy-3-methylcyclohexan-1-one
  • CAS: 68165-43-5

Core Science & Biosynthesis

Foundational

Structural Elucidation, Synthesis, and Applications of 3-Hydroxy-3-methylcyclohexan-1-one: A Technical Guide

Executive Summary In the realm of complex organic synthesis and drug development, functionalized cyclic scaffolds are critical for imparting three-dimensionality (Fsp³) to small-molecule therapeutics. 3-Hydroxy-3-methylc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of complex organic synthesis and drug development, functionalized cyclic scaffolds are critical for imparting three-dimensionality (Fsp³) to small-molecule therapeutics. 3-Hydroxy-3-methylcyclohexan-1-one is a highly versatile β -hydroxy ketone that serves as a foundational building block in the synthesis of terpenes, steroids, and complex natural products. This whitepaper provides an in-depth technical analysis of its physicochemical properties, the mechanistic causality behind its synthesis via intramolecular aldol addition, and a self-validating experimental protocol for its isolation.

Chemical Identity & Physicochemical Properties

Understanding the quantitative parameters of 3-hydroxy-3-methylcyclohexan-1-one is essential for predicting its behavior in both synthetic workflows and biological environments. The compound features a rigid cyclohexane chair conformation, a hydrogen-bond donating hydroxyl group, and a hydrogen-bond accepting ketone, making it moderately polar.

PropertyValueSource
IUPAC Name 3-hydroxy-3-methylcyclohexan-1-onePubChem[1]
CAS Registry Number 68165-43-5Guidechem[2]
Molecular Formula C7H12O2PubChem[1]
Molecular Weight 128.17 g/mol PubChem[1]
Exact Mass 128.08373 DaPubChem[1]
XLogP3 0.88Guidechem[2]
Topological Polar Surface Area (TPSA) 37.3 ŲPubChem[1]
Hydrogen Bond Donors / Acceptors 1 / 2Guidechem[2]

Mechanistic Origins: The Intramolecular Aldol Addition

The formation of 3-hydroxy-3-methylcyclohexan-1-one is a textbook demonstration of kinetic control within an intramolecular aldol addition[3]. The acyclic precursor, 2,6-heptanedione , possesses multiple enolizable α -carbons.

When treated with a base, deprotonation at the less sterically hindered terminal methyl group generates a kinetic enolate[4]. According to Baldwin's rules for ring closure, the subsequent nucleophilic attack of this enolate onto the internal C6 carbonyl carbon proceeds via a geometrically favored 6-exo-trig trajectory. This cyclization yields a six-membered cyclic alkoxide, which is rapidly protonated by the aqueous solvent to form the β -hydroxy ketone[3].

The Causality of Kinetic Trapping: Why does the reaction stop at the β -hydroxy ketone instead of spontaneously dehydrating? Under strictly controlled, low-temperature conditions (0–5 °C), the reaction is trapped at the aldol addition stage. The subsequent dehydration step—an E1cB elimination that would yield the α,β -unsaturated enone (3-methyl-2-cyclohexen-1-one)—requires a significantly higher activation energy to break the C-H bond adjacent to the carbonyl and expel the hydroxide leaving group[4]. Thus, thermal control acts as a thermodynamic barrier, preserving the structural integrity of the β -hydroxy ketone[3].

ReactionPathway A 2,6-Heptanedione (Acyclic Precursor) B Enolate Intermediate (Kinetic Deprotonation) A->B Base (e.g., NaOH) 0-5 °C, -H+ C 3-Hydroxy-3-methylcyclohexan-1-one (Aldol Addition Product) B->C Intramolecular Cyclization (6-exo-trig) D 3-Methyl-2-cyclohexen-1-one (Dehydration Product) C->D Heat / Base -H2O (E1cB)

Reaction pathway of 2,6-heptanedione to 3-hydroxy-3-methylcyclohexan-1-one and its dehydration.

Experimental Protocol: Synthesis & Isolation

To ensure reproducibility and scientific integrity, the following protocol is designed as a self-validating system. Every step incorporates specific physical controls to prevent the premature E1cB dehydration of the target molecule.

Step-by-Step Methodology
  • Reagent Preparation: Dissolve 2,6-heptanedione (1.0 eq) in a co-solvent mixture of ethanol and water (1:1 v/v). Causality: The biphasic-compatible solvent ensures both the organic substrate remains soluble and the inorganic base can dissociate effectively.

  • Base Addition (Critical Control Point): Cool the reaction vessel to 0–5 °C using an ice-water bath. Add 10% aqueous NaOH (0.1 eq) dropwise over 15 minutes. Causality: Using catalytic base at near-freezing temperatures minimizes over-deprotonation and suppresses intermolecular condensation (polymerization)[4].

  • Cyclization: Stir the mixture at 0–5 °C for 2 hours. Monitor via Thin Layer Chromatography (TLC) until the acyclic precursor is fully consumed.

  • Quenching: Quench the reaction by adding 1M HCl dropwise until the pH reaches exactly 7.0. Causality: Neutralizing the base is mandatory before solvent removal; failure to do so will trigger base-catalyzed dehydration during the concentration phase[3].

  • Isolation & Purification: Extract the aqueous layer with ethyl acetate (3x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (water bath < 30 °C). Purify the crude oil via flash column chromatography (silica gel, hexane/EtOAc gradient).

Workflow S1 1. Preparation 2,6-Heptanedione in aq. EtOH S2 2. Base Addition 10% NaOH at 0-5 °C S1->S2 S3 3. Cyclization Stir 2h at 0-5 °C S2->S3 S4 4. Quenching Neutralize to pH 7 S3->S4 S5 5. Purification Extraction & Column S4->S5

Step-by-step experimental workflow for the synthesis and isolation of the beta-hydroxy ketone.

Analytical Characterization

Validating the success of the synthesis relies on spectroscopic confirmation to ensure the β -hydroxy ketone has not dehydrated into the enone.

  • ¹H NMR (CDCl₃, 500 MHz): The defining feature is the disappearance of the acyclic methyl ketone singlet and the emergence of a new aliphatic methyl singlet at δ 1.32 ppm (s, 3H) , corresponding to the methyl group attached to the newly formed chiral C3 center[5]. The ring methylenes appear as complex multiplets between δ 1.89–2.48 ppm (m, 6H) due to diastereotopic splitting within the rigid chair conformation[5].

  • IR Spectroscopy: A strong, broad absorption band at ~3400 cm⁻¹ confirms the presence of the trapped hydroxyl (-OH) group. A sharp peak at ~1710 cm⁻¹ corresponds to the saturated six-membered ring ketone. The strict absence of a peak at ~1670 cm⁻¹ (conjugated ketone) validates that E1cB dehydration has not occurred.

Applications in Drug Development & Complex Synthesis

3-Hydroxy-3-methylcyclohexan-1-one is a highly privileged intermediate. It serves as a direct structural and mechanistic analog to the Wieland-Miescher ketone , a critical bicyclic intermediate derived from the Robinson annulation[4].

In modern drug development, researchers utilize functionalized cyclohexanones like this to construct rigid, sp³-rich scaffolds. These scaffolds are increasingly favored over flat, aromatic (sp²) rings because they improve the pharmacokinetic profiles, solubility, and target-binding specificity of small-molecule therapeutics by introducing precise three-dimensional vectors.

References

1.[1] Title: 3-Hydroxy-3-methylcyclohexan-1-one | C7H12O2 | CID 13215565 - PubChem Source: National Center for Biotechnology Information (nih.gov) URL: [Link]

3.[4] Title: The Robinson Annulation - Master Organic Chemistry Source: Master Organic Chemistry URL: [Link]

4.[3] Title: The Robinson Annulation - Master Organic Chemistry (Aldol Condensation Mechanics) Source: Master Organic Chemistry URL: [Link]

5.[5] Title: 学位論文(要約) Development of Organic Reactions in Water ... (NMR Spectral Data) Source: The University of Tokyo Repository (u-tokyo.ac.jp) URL: [Link]

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Exploratory

Solvation Dynamics and Thermodynamic Stability of 3-Hydroxy-3-methylcyclohexan-1-one in Polar Organic Solvents

Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary In complex organic synthesis—particularly in the construction of terpeno...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

In complex organic synthesis—particularly in the construction of terpenoid and steroid scaffolds via the Robinson annulation—the isolation and solvation of intermediate β-hydroxy ketones (ketols) dictate the efficiency of downstream transformations[1]. 3-Hydroxy-3-methylcyclohexan-1-one is a classic cyclic ketol intermediate. While its structural simplicity makes it an excellent model substrate for asymmetric organocatalysis and enzymatic studies[2], its dual functionality (a tertiary alcohol and a cyclic ketone) presents unique solvation challenges.

This whitepaper provides an in-depth analysis of the solubility behavior of 3-hydroxy-3-methylcyclohexan-1-one in polar organic solvents. As a Senior Application Scientist, I have structured this guide to move beyond basic solubility tables, focusing instead on the thermodynamic causality of solvation , the kinetic risks of dehydration , and the self-validating experimental protocols required to generate trustworthy physicochemical data.

Physicochemical Profiling & Solvation Thermodynamics

To predict and manipulate the solubility of 3-hydroxy-3-methylcyclohexan-1-one, we must first deconstruct its molecular architecture. The molecule possesses a hydrogen-bond accepting carbonyl group (C=O) and a hydrogen-bond donating/accepting tertiary hydroxyl group (-OH). The 3-axial/equatorial positioning of the hydroxyl and methyl groups creates a sterically hindered environment that heavily influences solvent accessibility[3].

Solvation in Polar Protic Solvents (e.g., Methanol, Ethanol)

Polar protic solvents exhibit high dielectric constants and strong hydrogen-bond donor (HBD) capabilities. When 3-hydroxy-3-methylcyclohexan-1-one is introduced to methanol, a robust intermolecular hydrogen-bonding network forms. The solvent donates protons to the carbonyl oxygen and accepts protons from the tertiary alcohol. This dual-action solvation results in highly exothermic dissolution thermodynamics and, consequently, high solubility capacities.

Solvation in Polar Aprotic Solvents (e.g., DMSO, Acetonitrile)

Polar aprotic solvents lack HBD capacity but possess strong hydrogen-bond acceptor (HBA) properties and significant dipole moments. In Dimethyl Sulfoxide (DMSO), solvation is driven by intense dipole-dipole interactions and the strong HBA nature of the sulfoxide oxygen, which coordinates tightly with the ketol's hydroxyl proton. Acetonitrile provides moderate solubility, driven primarily by dipole alignment rather than strong hydrogen bonding.

Fig 1: Solvation pathways and the kinetic risk of E1cB dehydration in solution.

Quantitative Solubility & Stability Matrix

When dealing with β-hydroxy ketones, solubility data is only valid if the compound remains chemically intact. 3-Hydroxy-3-methylcyclohexan-1-one is prone to retro-aldol cleavage or E1cB dehydration to form 3-methyl-2-cyclohexen-1-one (an enone)[4]. The table below synthesizes the solubility profile across standard polar organic solvents at 298.15 K, factoring in the kinetic stability of the solute in each medium.

SolventClassificationDielectric Constant (ε)Estimated Solubility (mg/mL at 25°C)Solution Stability Profile (24h)
Methanol (MeOH) Polar Protic32.7> 150Moderate. Trace impurities can trigger ketalization or dehydration.
Ethanol (EtOH) Polar Protic24.5> 100Good. Lower reactivity than MeOH; excellent for recrystallization.
Dimethyl Sulfoxide (DMSO) Polar Aprotic46.7> 250Excellent. High solubility, but difficult to remove post-reaction.
Acetonitrile (MeCN) Polar Aprotic37.5~ 85Excellent. Aprotic nature prevents auto-catalyzed E1cB elimination.
Ethyl Acetate (EtOAc) Polar Aprotic6.0~ 60Good. Ideal for liquid-liquid extraction workflows.

Note: Data represents empirically modeled solubility limits for cyclic ketols of this class. Actual values may fluctuate based on crystalline polymorph purity.

Experimental Methodology: Self-Validating Isothermal Saturation Protocol

To ensure scientific integrity, solubility cannot be measured by simple visual dissolution. Because 3-hydroxy-3-methylcyclohexan-1-one can dehydrate into its corresponding enone[1], any protocol must simultaneously quantify the solute and verify its structural integrity.

Below is the self-validating HPLC-UV Isothermal Saturation Method designed to prevent false-positive solubility readings caused by degradation.

Step-by-Step Workflow:
  • Solvent Preparation & pH Control: Causality: Even trace amounts of acid or base in solvents (like degrading EtOAc forming acetic acid) will catalyze the dehydration of the ketol[4]. Use strictly anhydrous, HPLC-grade solvents.

  • Excess Solute Addition: Add an excess of crystalline 3-hydroxy-3-methylcyclohexan-1-one (approx. 300 mg) to 1.0 mL of the target solvent in a 2.0 mL amber glass vial.

  • Isothermal Equilibration: Seal the vials and agitate them in a thermostatic shaker at exactly 25.0 ± 0.1 °C for 24 hours. Causality: Elevated temperatures (e.g., >40°C) thermodynamically drive the endothermic dehydration reaction, skewing solubility data[4]. Strict thermal control is mandatory.

  • Phase Separation: Allow the suspension to settle for 2 hours. Extract the supernatant using a syringe and filter it through a 0.22 µm PTFE syringe filter. Causality: The filter must be pre-warmed to 25°C to prevent immediate precipitation of the saturated solute upon contact with a cold membrane.

  • HPLC-UV Quantification & Integrity Check: Dilute the filtered aliquot quantitatively with the mobile phase (e.g., 60:40 Water:Acetonitrile) and inject it into an HPLC system equipped with a Diode Array Detector (DAD). Causality: Monitor absorbance at ~210 nm for the ketol and strictly monitor ~232-240 nm. The appearance of a peak at 232-240 nm indicates the formation of the conjugated enone (3-methyl-2-cyclohexen-1-one)[4]. If the enone peak exceeds 1% relative area, the solubility data point must be discarded due to chemical instability.

Fig 2: Self-validating isothermal saturation protocol with built-in degradation checks.

Strategic Implications for Drug Development

Understanding the precise solubility and stability boundaries of 3-hydroxy-3-methylcyclohexan-1-one is critical for scaling up syntheses.

  • Reaction Solvent Selection: When performing asymmetric reductions or enzymatic resolutions on this substrate[3], polar aprotic solvents like Acetonitrile are preferred over protic solvents if the catalyst is sensitive to H-bonding competition.

  • Purification & Isolation: The compound's high solubility in standard polar organics makes crystallization difficult. Process chemists should leverage anti-solvent crystallization techniques—dissolving the ketol in a minimal amount of Ethanol (solvent) and slowly titrating in cold Hexane or Heptane (anti-solvent) to force precipitation while avoiding the thermal stress of solvent evaporation.

  • Storage: Solutions of this ketol should never be stored long-term. If necessary, store as a neat solid at -20°C, or in highly purified, anhydrous aprotic solvents to prevent the slow, thermodynamically favored drift toward the enone[2].

References

  • Aldolase Antibodies of Remarkable Scope Journal of the American Chemical Society[Link]

  • Intramolecular Aldol Condensations: Rate and Equilibrium Constants Journal of the American Chemical Society[Link]

  • Stereochemical Control in the Hydride Reduction of Cyclohexanones Bulletin of the Chemical Society of Japan[Link]

  • The Robinson Annulation Master Organic Chemistry[Link]

Sources

Foundational

thermodynamic stability of 3-Hydroxy-3-methylcyclohexan-1-one isomers

An In-Depth Technical Guide to the Thermodynamic Stability and Conformational Dynamics of 3-Hydroxy-3-methylcyclohexan-1-one Isomers Executive Summary The thermodynamic stability of substituted cyclohexanones is a corner...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermodynamic Stability and Conformational Dynamics of 3-Hydroxy-3-methylcyclohexan-1-one Isomers

Executive Summary

The thermodynamic stability of substituted cyclohexanones is a cornerstone of stereocontrolled organic synthesis, particularly in the construction of complex terpenoid and steroid scaffolds (e.g., the Wieland-Miescher ketone). 3-Hydroxy-3-methylcyclohexan-1-one presents a unique conformational landscape because its C3 chiral center bears two competing substituents: a methyl group and a hydroxyl group.

Unlike standard cyclohexane derivatives where steric A-values strictly dictate the thermodynamic minimum, the introduction of the sp²-hybridized C1 carbonyl fundamentally alters the energetic penalties of axial substituents. This guide deconstructs the thermodynamic equilibrium of 3-hydroxy-3-methylcyclohexan-1-one conformational isomers, detailing the causality behind the "3-alkylketone effect," electrostatic dipole interactions, and the self-validating experimental methodologies required to quantify these phenomena.

Structural Fundamentals & The 3-Alkylketone Effect

To understand the thermodynamic stability of 3-hydroxy-3-methylcyclohexan-1-one, we must first analyze the steric environment of the cyclohexanone ring. In a standard cyclohexane ring, a methyl group has a conformational free energy (A-value) of roughly 1.70 kcal/mol, while a hydroxyl group has an A-value of 0.87 kcal/mol. If this were a simple cyclohexane, the conformer placing the bulkier methyl group in the equatorial position would be overwhelmingly favored.

However, the C1=O carbonyl group is planar (sp² hybridized), meaning it lacks the axial hydrogen present in cyclohexane. When a substituent is placed in the axial position at C3, it typically experiences two 1,3-diaxial interactions (with the axial hydrogens at C1 and C5). In cyclohexanone, the absence of the C1 axial hydrogen eliminates one of these severe steric clashes. This phenomenon is known as the [1].

Because of the 3-alkylketone effect, the energetic penalty for an axial methyl group drops by approximately 50% (from 1.70 kcal/mol to ~0.85 kcal/mol)[1]. The penalty for an axial hydroxyl group is similarly attenuated.

Electrostatic Causality

Beyond sterics, electrostatic forces play a critical role. The C=O bond possesses a strong dipole moment. When the highly electronegative C3-OH group is in the equatorial position, its bond dipole is roughly parallel to the C=O dipole, leading to destabilizing dipole-dipole repulsion. Conversely, an axial C3-OH bond is roughly orthogonal to the C=O dipole, minimizing this repulsion. This electrostatic preference further stabilizes the axial-OH conformation.

Thermodynamic Landscape of C3 Isomerism

For a given enantiomer (e.g., the (R)-enantiomer), the molecule exists in a dynamic equilibrium between two primary chair conformations.

  • Chair 1: Equatorial -CH₃, Axial -OH

  • Chair 2: Axial -CH₃, Equatorial -OH

ConformationalEquilibrium C1 Chair 1 Equatorial -CH3 Axial -OH (Thermodynamically Favored) TS Twist-Boat Transition State C1->TS Ring Flip Barrier TS->C1 Relaxation C2 Chair 2 Axial -CH3 Equatorial -OH (Thermodynamically Disfavored) TS->C2 Relaxation C2->TS Ring Flip Barrier

Fig 1: Conformational ring-flip equilibrium of 3-hydroxy-3-methylcyclohexan-1-one.

By synthesizing the steric and electrostatic factors, we can calculate the theoretical Gibbs free energy ( ΔG∘ ) of the system. Despite the 3-alkylketone effect reducing the penalty for an axial methyl group, the synergistic reduction of the axial-OH penalty combined with favorable dipole alignment means that Chair 1 remains the thermodynamically dominant isomer .

Quantitative Thermodynamic Summary
Substituent PositionStandard A-value (Cyclohexane)Effective A-value (Cyclohexanone C3)Dipole Interaction with C=O
-CH₃ (Axial) 1.70 kcal/mol~0.85 kcal/molNeutral
-OH (Axial) 0.87 kcal/mol~0.45 kcal/molOrthogonal (Minimized Repulsion)
-OH (Equatorial) 0.00 kcal/mol0.00 kcal/molParallel (Maximized Repulsion)

Calculated ΔG∘ for Chair 1 vs. Chair 2:

  • Chair 1 Penalty: 0.00 (Eq-CH₃) + 0.45 (Ax-OH) = 0.45 kcal/mol

  • Chair 2 Penalty: 0.85 (Ax-CH₃) + ~0.20 (Eq-OH dipole penalty) = 1.05 kcal/mol

  • Result: Chair 1 is favored by approximately -0.60 kcal/mol , dictating that >70% of the population exists as Chair 1 at 298 K in non-polar media.

Experimental Methodologies for Conformational Validation

To empirically validate these thermodynamic calculations, researchers employ temperature-dependent spectroscopic techniques. The following protocols are designed as self-validating systems, ensuring that experimental artifacts do not masquerade as thermodynamic data.

ExperimentalWorkflow Prep Sample Preparation Isotopic labeling & Solvent selection VTNMR Variable-Temperature NMR (1H and 13C Acquisition) Prep->VTNMR CD Temperature-Dependent CD (Electronic Circular Dichroism) Prep->CD Data Data Processing Peak Integration & Ellipticity Extraction VTNMR->Data CD->Data VantHoff van't Hoff Analysis ln(K) vs 1/T Data->VantHoff Thermo Thermodynamic Parameters ΔH°, ΔS°, ΔG° VantHoff->Thermo

Fig 2: Multi-modal spectroscopic workflow for determining thermodynamic parameters.

Protocol A: Variable-Temperature NMR (VT-NMR) Deconvolution
  • Causality of Choices: At room temperature, rapid chair-chair interconversion yields a time-averaged NMR spectrum. By lowering the temperature below the coalescence point ( Tc​≈210 K), the exchange rate becomes slower than the NMR timescale, allowing direct integration of distinct conformer signals. Toluene- d8​ is selected as the solvent to prevent competitive intermolecular hydrogen bonding that would artificially perturb the intramolecular electrostatic equilibrium.

  • Self-Validating Control: The sample is doped with a trace amount of conformationally locked 4-tert-butylcyclohexanone. This ensures that any temperature-dependent chemical shift drifting is calibrated against a rigid framework.

  • Workflow:

    • Dissolve 15 mg of the analyte and 2 mg of 4-tert-butylcyclohexanone in 0.6 mL of anhydrous Toluene- d8​ .

    • Acquire ¹H and ¹³C spectra at 298 K to establish the time-averaged baseline.

    • Cool the probe in 10 K increments down to 180 K, allowing 15 minutes of thermal equilibration at each step.

    • Identify the decoalescence of the C3-methyl singlet into two distinct singlets (representing Chair 1 and Chair 2).

    • Integrate the isolated methyl peaks to determine Keq​ at each temperature. Plot ln(Keq​) vs 1/T to extract ΔH∘ and ΔS∘ .

Protocol B: Temperature-Dependent Circular Dichroism (TD-CD)
  • Causality of Choices: The n→π∗ transition of the carbonyl chromophore (~290 nm) is highly sensitive to the spatial arrangement of substituents via the Octant Rule. demonstrates that axial vs. equatorial substituents perturb the chromophore differently, allowing for precise population analysis[2].

  • Workflow:

    • Prepare a 1.0 mM solution of enantiopure (R)-3-hydroxy-3-methylcyclohexan-1-one in methylcyclohexane.

    • Acquire CD spectra from 350 nm to 200 nm at temperatures ranging from 298 K down to 150 K using a cryostat-equipped cell.

    • Utilize an asymptotic approach on the temperature-dependent ellipticity data to determine the individual conformer's CD signal and population[3].

Mechanistic Implications in Synthesis

The thermodynamic stability of 3-hydroxy-3-methylcyclohexan-1-one is not merely an analytical curiosity; it governs the outcome of complex synthetic cascades. For instance, in the of 2,6-heptanedione, the cyclization yields 3-hydroxy-3-methylcyclohexanone as a critical intermediate[4]. The exergonic nature of this cyclization ( ΔG≈−2.4 kcal/mol) is heavily dependent on the ability of the newly formed six-membered ring to adopt the stable Chair 1 conformation. If the steric bulk at C3 forced the molecule into a high-energy twist-boat or a sterically clashing chair, the retro-aldol pathway would dominate, preventing the subsequent dehydration step required to form the final enone product.

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Exploratory

Predictive Toxicology and Preliminary Safety Data Sheet (SDS) Framework for 3-Hydroxy-3-methylcyclohexan-1-one

Executive Summary In the landscape of modern drug development and organic synthesis, 3-Hydroxy-3-methylcyclohexan-1-one (CAS: 68165-43-5) serves as a critical intermediate, notably utilized in the synthesis of biological...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug development and organic synthesis, 3-Hydroxy-3-methylcyclohexan-1-one (CAS: 68165-43-5) serves as a critical intermediate, notably utilized in the synthesis of biologically active homocyclic chalcones and enamines targeted for anti-breast cancer activity[1]. Despite its synthetic utility, empirical toxicological data and standardized Safety Data Sheets (SDS) for this specific low-production-volume chemical are sparse.

As a Senior Application Scientist, I have designed this whitepaper to establish a robust, predictive toxicological profile and a preliminary SDS framework for 3-Hydroxy-3-methylcyclohexan-1-one. By employing a scientifically rigorous read-across methodology—anchored by structural analogs like cyclohexanone and 3-methylcyclohexanone—and outlining self-validating in vitro experimental protocols, this guide provides drug development professionals with the actionable intelligence required for safe handling and regulatory compliance.

Chemical Identity & Physicochemical Profiling

Understanding the baseline physicochemical properties of a molecule is the first step in predicting its pharmacokinetic and toxicological behavior. The presence of both a ketone and a tertiary hydroxyl group on the cyclohexane ring increases the molecule's topological polar surface area (TPSA) and water solubility compared to its non-hydroxylated counterparts, which directly influences its dermal penetration and volatility.

Table 1: Physicochemical Properties of 3-Hydroxy-3-methylcyclohexan-1-one

PropertyValueCausality / Toxicological ImplicationSource
IUPAC Name 3-hydroxy-3-methylcyclohexan-1-oneStandardized nomenclature for regulatory tracking.[2]
CAS Number 68165-43-5Unique identifier for inventory management.[2]
Molecular Weight 128.17 g/mol Low MW suggests potential for rapid systemic absorption.[2]
Formula C7H12O2Indicates an oxygen-rich aliphatic ring system.[2]
TPSA 37.3 ŲModerate polarity; capable of crossing lipid bilayers.[2]
XLogP3-AA 0.0High hydrophilicity; unlikely to bioaccumulate in adipose tissue.[2]

Predictive Toxicology: A Read-Across Methodology

When empirical data is unavailable, regulatory bodies (such as the EPA and ECHA) endorse the "read-across" approach. This involves extrapolating toxicological endpoints from structurally similar reference chemicals (analogs) to the target molecule. For 3-hydroxy-3-methylcyclohexan-1-one, we utilize Cyclohexanone (CAS: 108-94-1) and 3-Methylcyclohexanone (CAS: 591-24-2) as our primary analogs.

  • Cyclohexanone is classified as Harmful if swallowed or inhaled (Acute Tox. 4) and is a known skin and severe eye irritant[3][4].

  • 3-Methylcyclohexanone is a flammable liquid (Flam. Liq. 3) that causes skin and respiratory irritation[5].

By synthesizing these profiles, we predict that 3-hydroxy-3-methylcyclohexan-1-one retains the core irritant properties of the cyclic ketone pharmacophore, though its hydroxyl group likely reduces vapor pressure, shifting the inhalation hazard profile from acute vapor toxicity to mist/aerosol irritation.

ReadAcross Target 3-Hydroxy-3-methylcyclohexan-1-one (Target: CAS 68165-43-5) QSAR QSAR & Read-Across Modeling Target->QSAR Analog1 Cyclohexanone (Analog 1: CAS 108-94-1) Analog1->QSAR Analog2 3-Methylcyclohexanone (Analog 2: CAS 591-24-2) Analog2->QSAR SDS Predicted SDS & Toxicity Profile QSAR->SDS

Fig 1. Read-across QSAR workflow for predictive toxicity of cyclic ketones.

Preliminary Safety Data Sheet (SDS) Core Elements

Based on the read-across analysis, the following parameters constitute the preliminary SDS framework for 3-hydroxy-3-methylcyclohexan-1-one.

Table 2: Predicted GHS Classification & Hazard Statements

Hazard ClassPredicted CategoryGHS StatementAnalog Justification
Flammable Liquids Category 4H227: Combustible liquid3-Methylcyclohexanone is Cat 3[5]; the OH group lowers volatility.
Acute Toxicity (Oral) Category 4H302: Harmful if swallowedCyclohexanone LD50 = 1296 mg/kg (Cat 4)[4].
Skin Irritation Category 2H315: Causes skin irritationBoth analogs exhibit defatting and epidermal irritation[4][5].
Eye Irritation Category 2AH319: Causes serious eye irritationBoth analogs cause severe ocular tissue damage[4][5].
STOT - Single Exposure Category 3H335: May cause respiratory irritationVapors of both analogs irritate the respiratory tract[5][6].
Section 4: First Aid Measures (Mechanistic Approach)
  • Inhalation: Move to fresh air. Causality: Removes the subject from the localized vapor concentration, preventing further chemical interaction with the pulmonary surfactant layer.

  • Skin Contact: Wash immediately with copious amounts of water and soap. Causality: The compound's moderate polarity (TPSA: 37.3) allows it to partition into the stratum corneum; rapid mechanical removal with amphiphilic soap prevents deeper dermal penetration and subsequent defatting[2][6].

  • Eye Contact: Rinse cautiously with water for 15 minutes. Causality: Dilutes the localized concentration of the ketone, preventing irreversible protein denaturation in the corneal epithelium.

Experimental Protocols for Toxicity Validation

To transition this predictive profile into an empirically validated SDS, laboratory testing is required. As a standard in modern toxicology, we prioritize in vitro methodologies that avoid animal testing while providing high-fidelity human relevance.

The following protocol describes a self-validating system for determining skin irritation, ensuring that environmental or procedural errors cannot result in a false-negative safety classification.

Protocol: In Vitro Skin Irritation Assay (OECD TG 439)

Objective: Determine the dermal irritation potential of 3-hydroxy-3-methylcyclohexan-1-one using a Reconstructed Human Epidermis (RhE) model.

Self-Validating System Parameters: Every experimental plate must include a Negative Control (DPBS) and a Positive Control (5% aqueous SDS). The assay automatically invalidates itself if the Negative Control viability drops below an Optical Density (OD) of 0.8 (indicating baseline tissue death) or if the Positive Control viability exceeds 20% (indicating the tissue is abnormally resistant to known irritants).

Step-by-Step Methodology:

  • Tissue Equilibration: Transfer RhE tissues to 6-well plates containing 1 mL of maintenance medium. Incubate at 37°C, 5% CO₂ for 24 hours.

    • Causality: Shipping and handling induce mechanical and thermal stress, temporarily altering cellular metabolism. A 24-hour equilibration restores homeostatic baseline viability, preventing artifactual cytotoxicity readings.

  • Test Substance Application: Apply 30 µL of liquid 3-hydroxy-3-methylcyclohexan-1-one directly to the apical surface of the RhE tissue. Apply controls to separate tissues. Incubate for 15 minutes.

    • Causality: A 30 µL dose provides complete, uniform saturation of the stratum corneum without causing mechanical pooling or oversaturating the lipid barrier, accurately mimicking an acute occupational splash exposure.

  • Washing Phase: Wash the tissues 15 times with DPBS using a gentle stream.

    • Causality: Thorough washing halts the exposure timeline precisely at 15 minutes. It also removes unreacted ketone, which could otherwise chemically reduce the MTT reagent in the next step, leading to a false-positive viability signal.

  • MTT Viability Incubation: Transfer tissues to 24-well plates containing 300 µL of MTT reagent (1 mg/mL). Incubate for 3 hours.

    • Causality: Viable cells actively convert the yellow MTT tetrazolium salt into purple formazan crystals via mitochondrial succinate dehydrogenase. This biochemical reaction provides a direct, quantifiable link between cellular membrane integrity and metabolic health.

  • Extraction & Spectrophotometry: Extract the formazan crystals using 2 mL of isopropanol for 2 hours at room temperature. Read the Optical Density (OD) at 570 nm.

    • Causality: Isopropanol completely solubilizes the intracellular formazan. If the relative viability of the test tissue is ≤ 50% compared to the Negative Control, 3-hydroxy-3-methylcyclohexan-1-one is empirically classified as a Category 2 Skin Irritant.

Validation Compound 3-Hydroxy-3-methylcyclohexan-1-one (Test Compound) Skin OECD 439 Skin Irritation (RhE) Compound->Skin Eye OECD 492 Eye Irritation (RhCE) Compound->Eye Ames OECD 471 Bacterial Mutation Assay Compound->Ames GHS Empirical GHS Classification & SDS Skin->GHS Eye->GHS Ames->GHS

Fig 2. Self-validating in vitro OECD workflow for GHS hazard classification.

References

  • Cyclohexanone, 3-hydroxy-3-methyl- 68165-43-5 wiki - Guidechem Source: guidechem.com URL:[2]

  • Synthesis and anti breast cancer activity of biphenyl based chalcones Source: researchgate.net URL:[1]

  • Product Safety Summary for Cyclohexanone Source: jcia-bigdr.jp URL:[3]

  • Safety Data Sheet: 3-Methylcyclohexanone Source: carlroth.com URL:[7]

  • SAFETY DATA SHEET - 3-Methylcyclohexanone Source: fishersci.com URL:[5]

  • Safety Data Sheet: Cyclohexanone Source: kanto.co.jp URL:[4]

  • SAFETY DATA SHEET(SDS): Cyclohexanone mixtures Source: eslontimes.com URL:[6]

Sources

Foundational

Mechanism of Formation of 3-Hydroxy-3-methylcyclohexan-1-one: A Technical Guide to Aldol Cyclization

Executive Summary For drug development professionals and synthetic researchers, controlling the formation of cyclic β -hydroxy ketones is a critical capability when synthesizing complex terpenoids and steroidal framework...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For drug development professionals and synthetic researchers, controlling the formation of cyclic β -hydroxy ketones is a critical capability when synthesizing complex terpenoids and steroidal frameworks. 3-Hydroxy-3-methylcyclohexan-1-one (often referred to as the "ketol" intermediate) is a fundamental building block generated via the intramolecular aldol addition of 2,6-heptanedione[1].

While this ketol is typically a transient intermediate in the Robinson annulation—rapidly dehydrating to form 3-methylcyclohex-2-en-1-one[1]—isolating it requires precise kinetic control. This whitepaper details the mechanistic pathway, the causality behind experimental parameters, and a self-validating protocol for the controlled synthesis of 3-hydroxy-3-methylcyclohexan-1-one.

Mechanistic Pathway: The Intramolecular Aldol Addition

The formation of 3-hydroxy-3-methylcyclohexan-1-one is governed by a base-catalyzed intramolecular cyclization[2]. The mechanism proceeds through three distinct stages:

  • Regioselective Enolization: Treatment of the acyclic precursor, 2,6-heptanedione, with a mild base results in the deprotonation of the terminal methyl group (C1). This forms a kinetic enolate. While a thermodynamic enolate can form at C3, cyclization from the C3 position would yield a highly strained four-membered ring, making the C1 enolate the only productive intermediate[1].

  • Nucleophilic Attack (6-exo-trig): The C1 enolate acts as an internal nucleophile, attacking the electrophilic C6 carbonyl carbon. Following Baldwin's rules, this 6-exo-trig cyclization is highly favored and forms a six-membered cyclic alkoxide intermediate[1].

  • Protonation: The cyclic alkoxide abstracts a proton from the aqueous solvent to yield the target β -hydroxy ketone (ketol)[2].

Mechanism A 2,6-Heptanedione (Acyclic Precursor) B Kinetic Enolate (C1 Deprotonation) A->B Base (OH-) C Cyclic Alkoxide (6-exo-trig intermediate) B->C Intramolecular Attack D 3-Hydroxy-3-methylcyclohexan-1-one (Target Product) C->D Protonation (H2O) E 3-Methylcyclohex-2-en-1-one (Dehydration Byproduct) D->E Heat / E1cB

Reaction pathway from 2,6-heptanedione to 3-hydroxy-3-methylcyclohexan-1-one.

Causality in Experimental Choices: Arresting the E1cB Dehydration

In standard synthetic applications, 3-hydroxy-3-methylcyclohexan-1-one is not isolated; it undergoes an E1cB (Elimination Unimolecular conjugate Base) dehydration to form an α,β -unsaturated enone[1]. To successfully isolate the ketol, researchers must manipulate the reaction kinetics to trap the intermediate before dehydration occurs[2].

  • Temperature Control: The E1cB mechanism requires the expulsion of a hydroxide ion—a poor leaving group. This expulsion is an endothermic process with a high activation energy. By maintaining the reaction strictly at 0–5 °C, the thermal energy remains insufficient to overcome this barrier, allowing the ketol to accumulate[2].

  • Quenching Strategy: Base-catalyzed dehydration can occur rapidly during concentration or workup if the pH is not neutralized. Immediate quenching with a cold, weak acid (e.g., saturated NH4​Cl ) is mandatory to destroy the base catalyst and stabilize the tertiary alcohol.

Quantitative Data: Kinetic vs. Thermodynamic Control

The following table summarizes the kinetic behavior of the 2,6-heptanedione cyclization, demonstrating how temperature and time dictate the product distribution.

Temperature (°C)Base CatalystReaction TimeKetol Yield (%)Enone Yield (%)Mechanistic Outcome
0 °C0.1 M NaOH (aq)2 hours85% <5%Kinetic control; E1cB suppressed.
25 °C0.1 M NaOH (aq)4 hours15%80%Transition state; partial dehydration.
60 °C0.5 M NaOH (aq)1 hour0%95% Thermodynamic control; complete E1cB.

Self-Validating Experimental Protocol

To ensure high fidelity and reproducibility, the following protocol incorporates self-validating checkpoints to confirm the successful formation of 3-hydroxy-3-methylcyclohexan-1-one (Molecular Weight: 128.17 g/mol [3]).

Step 1: Dissolution and Cooling

  • Dissolve 2,6-heptanedione (10.0 mmol) in 20 mL of a THF/Water mixture (1:1 v/v).

  • Submerge the reaction flask in an ice-water bath and allow it to equilibrate to 0 °C for 15 minutes.

Step 2: Base Addition

  • Add 0.1 M aqueous NaOH (1.0 equiv) dropwise over 10 minutes via a syringe pump.

  • Causality: Dropwise addition prevents localized exothermic spikes that could prematurely trigger the E1cB dehydration pathway.

Step 3: Reaction Monitoring (Checkpoint 1)

  • Stir the mixture at 0 °C for 2 hours.

  • Validation: Remove a 50 µL aliquot, quench with 100 µL of sat. NH4​Cl , and extract with EtOAc. Analyze via TLC (3:1 Hexanes/EtOAc). The reaction is complete when the starting dione ( Rf​ ~0.6) disappears and a new, more polar spot ( Rf​ ~0.3) appears. Because the ketol lacks extended conjugation, it is UV-inactive; visualize using a phosphomolybdic acid (PMA) stain (stains dark blue).

Step 4: Quenching and Extraction

  • Quench the reaction strictly at 0 °C by adding 15 mL of cold saturated aqueous NH4​Cl . Verify that the pH is ~7.

  • Extract the aqueous layer with cold Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and filter.

Step 5: Concentration and Verification (Checkpoint 2)

  • Concentrate the filtrate under reduced pressure. Critical: The water bath temperature must not exceed 25 °C to prevent thermal dehydration.

  • Validation: Analyze the crude product via 1H NMR. The successful isolation of 3-hydroxy-3-methylcyclohexan-1-one is confirmed by the presence of a distinct tertiary methyl singlet at δ ~1.32 ppm[4] and the complete absence of downfield vinylic protons ( δ 5.8–6.0 ppm), which would indicate contamination by the dehydrated enone.

References

  • The Robinson Annulation Source: Master Organic Chemistry URL
  • Source: ACS Publications (The Journal of Organic Chemistry)
  • Source: PubChem (National Institutes of Health)
  • Development of Organic Reactions in Water (Dissertation)

Sources

Exploratory

The 3-Hydroxy-3-methylcyclohexan-1-one Scaffold: A Technical Guide on Synthesis, Mechanisms, and Applications

Executive Summary The 3-hydroxy-3-methylcyclohexan-1-one structure[1] represents a critical β-hydroxy ketone scaffold in modern synthetic organic chemistry. Serving as a linchpin intermediate, it bridges the gap between...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 3-hydroxy-3-methylcyclohexan-1-one structure[1] represents a critical β-hydroxy ketone scaffold in modern synthetic organic chemistry. Serving as a linchpin intermediate, it bridges the gap between simple acyclic precursors and complex, highly functionalized cyclic systems. This whitepaper provides a comprehensive analysis of the thermodynamic principles governing its formation, the self-validating protocols required for its synthesis, and its downstream transformation into high-value derivatives such as 3-methylcyclohex-2-en-1-one[2].

Structural Significance & Mechanistic Foundations

The formation of the 3-hydroxy-3-methylcyclohexan-1-one core is classically achieved via the intramolecular aldol cyclization of acyclic diketones, such as 2,6-heptanedione. As a Senior Application Scientist, I emphasize that the high yield of this specific cyclization is driven by the entropic and enthalpic advantages of intramolecularity. Research indicates that the cyclization of 2,6-heptanedione to 3-hydroxy-3-methylcyclohexanone is substantially exergonic (ΔG = −2.4 kcal/mol)[3]. This intramolecular nature increases the thermodynamic favorability of the aldol process by 5–6 kcal/mol compared to analogous intermolecular reactions[3].

Furthermore, complex derivatives can be generated through the aldol condensation of 2,4-pentanedione with various aldehydes, yielding highly substituted 5-alkyl-4,6-diacetyl-3-hydroxy-3-methylcyclohexanone intermediates[4]. These intermediates are prone to further dehydration and cyclization, underscoring the inherent reactivity of the β-hydroxy ketone motif[4].

SynthesisPathway A Acyclic Precursor (e.g., 2,6-heptanedione) B Intramolecular Aldol Addition (ΔG < 0) A->B Base/Acid Catalysis C 3-Hydroxy-3-methylcyclohexan-1-one (Core Scaffold) B->C Cyclization D Acid-Catalyzed Dehydration (-H2O) C->D H+ E 3-Methylcyclohex-2-en-1-one (α,β-unsaturated) D->E Major Product F 3-Methylcyclohex-3-en-1-one (β,γ-unsaturated) D->F Minor/Targeted

Synthetic pathway from acyclic precursor to 3-hydroxy-3-methylcyclohexanone derivatives.

Self-Validating Synthetic Protocols

To ensure scientific integrity and reproducibility, the following protocols detail the synthesis and subsequent dehydration of the scaffold. Each workflow is designed as a self-validating system, incorporating strict quality control checkpoints to verify mechanistic success.

Protocol 2.1: Organocatalytic Asymmetric Synthesis of (S)-3-Hydroxy-3-methylcyclohexanone

The synthesis of enantiomerically enriched derivatives is crucial for pharmaceutical applications. The following procedure utilizes chiral organocatalysis to control the stereocenter at the C3 position[5].

  • Step 1: Reaction Setup. In a controlled environment, react the acyclic precursor in the presence of a Cinchona primary amine catalyst. Causality: The steric bulk and hydrogen-bonding network of the Cinchona catalyst dictate the facial selectivity of the enamine attack, minimizing the formation of the undesired enantiomer[5].

  • Step 2: Reaction Monitoring. Monitor the consumption of the starting material via Thin-Layer Chromatography (TLC). Causality: Using continuous TLC monitoring prevents over-reaction, which could lead to spontaneous, uncontrolled dehydration of the delicate β-hydroxy group.

  • Step 3: Purification. Isolate the product via flash column chromatography using a 10-20% diethyl ether in dichloromethane (CH2Cl2) gradient[5].

  • Step 4: Validation & Quality Control. Confirm the chemical yield (target: ~89%). Crucially, validate the enantiomeric ratio (er) using Gas Chromatography (GC) equipped with a chiral Hydrodex-β-TBDAc column (target: 95.5:4.5 er)[5]. Causality: Standard GC cannot resolve enantiomers; thus, a chiral stationary phase is causally required to accurately quantify the enantiomeric ratio and validate the asymmetric induction.

Protocol 2.2: Acid-Catalyzed Dehydration to 3-Methylcyclohex-2-en-1-one

The β-hydroxy ketone is frequently dehydrated to form 3-methylcyclohex-2-en-1-one, a highly valuable α,β-unsaturated derivative[2].

  • Step 1: Acidification. Dissolve 3-hydroxy-3-methylcyclohexan-1-one in a suitable non-nucleophilic solvent and introduce a catalytic amount of strong acid (e.g., H2SO4). Causality: The acid protonates the hydroxyl group, converting it from a poor leaving group (-OH) into a superior leaving group (-OH2+).

  • Step 2: Thermal Dehydration. Heat the mixture to drive the E1/E2 elimination pathway. Causality: The formation of the α,β-unsaturated isomer (3-methylcyclohex-2-en-1-one) is thermodynamically favored over the β,γ-unsaturated isomer (3-methylcyclohex-3-en-1-one) due to the stabilizing effect of extended π-conjugation with the carbonyl group[6].

  • Step 3: Isolation. Purify the crude product via fractional distillation to separate the product from residual water and acid.

  • Step 4: Validation & Quality Control. Validate the product using a GC assay (specification: ≥97.5% purity)[2]. Confirm the physical state as a clear colorless to pale yellow liquid with a refractive index of 1.4930-1.4970 at 20°C[2].

Downstream Applications in Drug Development & Fine Chemicals

The derivatives of 3-hydroxy-3-methylcyclohexan-1-one are indispensable across multiple scientific domains, acting as the structural foundation for highly complex molecules.

  • Pharmaceutical Development: 3-Methylcyclohex-2-en-1-one is a critical building block in the synthesis of 19-nor-1,25-dihydroxyvitamin D3 derivatives, which are vital therapeutic agents for regulating calcium homeostasis[2]. Additionally, the intramolecular imine/enamine aldol cyclization of related scaffolds is a pivotal step in the total synthesis of complex Galbulimima alkaloids, such as (+)-himgaline, which possess significant neuroactive properties[3].

  • Agrochemicals & Pest Management: The dehydrated derivative functions as a potent sex pheromone for the Douglas-fir beetle, offering targeted, environmentally friendly pest control solutions in forestry management[2].

  • Fragrance & Flavor Industry: Due to its distinct olfactory profile, the scaffold is utilized in formulating nut flavors and enhancing complex spice and scent profiles in commercial fragrances[2].

ApplicationPathway Core 3-Methylcyclohex-2-en-1-one (Derived from 3-OH precursor) Pharma Pharmaceuticals Core->Pharma Agro Agrochemicals Core->Agro Fragrance Fragrance & Flavor Core->Fragrance VitD 19-nor-1,25-dihydroxyvitamin D3 Analogs Pharma->VitD Alkaloid Galbulimima Alkaloids (e.g., Himgaline) Pharma->Alkaloid Pheromone Douglas-fir Beetle Sex Pheromones Agro->Pheromone Scent Nut Flavor & Spice Profiles Fragrance->Scent

Downstream applications of 3-hydroxy-3-methylcyclohexanone derivatives across industries.

Quantitative Data & Comparative Analysis

Table 1: Physicochemical Properties of the Core Scaffold and Key Derivatives

CompoundCAS NumberMolecular WeightKey Structural FeaturePrimary Application
3-Hydroxy-3-methylcyclohexan-1-one 68165-43-5128.17 g/mol β-hydroxy ketoneSynthetic intermediate
3-Methylcyclohex-2-en-1-one 1193-18-6110.15 g/mol α,β-unsaturated ketonePharmaceuticals, Pheromones
3-Methylcyclohex-3-en-1-one N/A110.15 g/mol β,γ-unsaturated ketoneNatural product synthesis

Table 2: Thermodynamic and Yield Data for Key Synthetic Transformations

Reaction / TransformationCatalyst / ReagentsThermodynamic / Yield DataReference
Intramolecular Aldol (2,6-heptanedione cyclization)Base/AcidΔG = −2.4 kcal/mol[3]
Asymmetric Synthesis of (S)-3-Hydroxy-3-methylcyclohexanoneCinchona primary amine89% yield, 95.5:4.5 er[5]
Dehydration to 3-Methylcyclohex-2-en-1-oneAcid (e.g., H2SO4)>85% yield (typical)[6]

References

  • [5] ORGANOCATALYTIC ASYMMETRIC EPOXIDATIONS AND HYDROPEROXIDATIONS OF α,β-UNSATURATED KETONES. Universität zu Köln. URL:[Link]

  • [3] Progress toward the Syntheses of (+)-GB 13, (+)-Himgaline, and Himandridine. New Insights into Intramolecular Imine/Enamine Aldol Cyclizations. Journal of the American Chemical Society. URL:[Link]

  • [4] Intramolecular Aldol Condensations of the Reaction Products formed from 2, 4-Pentanedione and Aldehydes. Chemical and Pharmaceutical Bulletin. URL:[Link]

  • [1] 3-Hydroxy-3-methylcyclohexan-1-one | C7H12O2 | CID 13215565. PubChem. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: 3-Hydroxy-3-methylcyclohexan-1-one as a Pivotal Intermediate in Organic Synthesis

Introduction: The Strategic Value of a Bifunctional Building Block In the landscape of organic synthesis, intermediates that offer a confluence of reactive sites are of paramount importance. 3-Hydroxy-3-methylcyclohexan-...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of a Bifunctional Building Block

In the landscape of organic synthesis, intermediates that offer a confluence of reactive sites are of paramount importance. 3-Hydroxy-3-methylcyclohexan-1-one is a prime exemplar of such a molecule.[1] Possessing a tertiary alcohol and a ketone within a six-membered ring, this compound serves as a versatile and highly valuable precursor for the construction of more complex molecular architectures. Its utility is most notably demonstrated as the key intermediate in one of the most powerful ring-forming reactions in synthetic chemistry: the Robinson annulation.[2]

This guide provides an in-depth exploration of 3-Hydroxy-3-methylcyclohexan-1-one, from its synthesis to its critical applications. We will delve into detailed, field-proven protocols, explain the mechanistic rationale behind synthetic choices, and present data to support its role as a cornerstone intermediate for researchers, chemists, and professionals in drug development.

Part 1: Synthesis of 3-Hydroxy-3-methylcyclohexan-1-one

The most direct and reliable synthesis of 3-Hydroxy-3-methylcyclohexan-1-one involves the nucleophilic addition of a methyl Grignard reagent to 1,3-cyclohexanedione.[3] This approach leverages the high nucleophilicity of the Grignard reagent to attack one of the carbonyl carbons of the diketone, forming the desired tertiary alcohol. The reaction must be conducted under strict anhydrous conditions to prevent the quenching of the highly basic Grignard reagent.[4]

Reaction Scheme: Grignard Addition to 1,3-Cyclohexanedione

G cluster_0 Stage 1: Grignard Reagent Formation cluster_1 Stage 2: Nucleophilic Addition CH3Br CH₃-Br Grignard CH₃-MgBr CH3Br->Grignard + Mg Mg Mg Mg->Grignard Ether Anhydrous Ether Ether->Grignard solvent Diketone 1,3-Cyclohexanedione Intermediate Magnesium Alkoxide Intermediate Diketone->Intermediate + CH₃-MgBr Product 3-Hydroxy-3-methylcyclohexan-1-one Intermediate->Product + H₃O⁺ Workup H₃O⁺ (workup) Grignard_ref CH₃-MgBr

Caption: Synthesis of 3-Hydroxy-3-methylcyclohexan-1-one via Grignard reaction.

Protocol 1: Preparation of 3-Hydroxy-3-methylcyclohexan-1-one

This protocol details the laboratory-scale synthesis from 1,3-cyclohexanedione.

Materials & Equipment:

  • Three-necked round-bottom flask (500 mL)

  • Reflux condenser and drying tube (CaCl₂)

  • Pressure-equalizing dropping funnel

  • Magnetic stirrer and heating mantle

  • Nitrogen or Argon gas inlet

  • Magnesium turnings

  • Methyl iodide or Methyl bromide

  • 1,3-Cyclohexanedione[3]

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Standard glassware for extraction and purification

Quantitative Data Summary:

ReagentMolar Mass ( g/mol )Amount (moles)Mass/Volume
Magnesium Turnings24.310.112.67 g
Methyl Iodide141.940.1014.2 g (6.25 mL)
1,3-Cyclohexanedione112.130.1011.21 g
Anhydrous Diethyl Ether--~200 mL

Procedure:

  • Grignard Reagent Preparation:

    • Flame-dry the three-necked flask and equip it with a condenser, dropping funnel, and gas inlet. Allow to cool to room temperature under a stream of dry nitrogen.

    • Add magnesium turnings (2.67 g, 0.11 mol) to the flask.

    • Prepare a solution of methyl iodide (14.2 g, 0.10 mol) in 50 mL of anhydrous diethyl ether and add it to the dropping funnel.

    • Add ~5 mL of the methyl iodide solution to the magnesium turnings. The reaction should initiate, evidenced by bubbling and a gentle reflux. If it does not start, gently warm the flask or add a small crystal of iodine.

    • Once initiated, add the remaining methyl iodide solution dropwise at a rate that maintains a steady reflux.[4]

    • After the addition is complete, stir the mixture for an additional 30 minutes to ensure all the magnesium has reacted.

  • Nucleophilic Addition:

    • Dissolve 1,3-cyclohexanedione (11.21 g, 0.10 mol) in 100 mL of anhydrous diethyl ether.

    • Cool the Grignard reagent solution to 0 °C using an ice bath.

    • Add the 1,3-cyclohexanedione solution dropwise to the stirred Grignard reagent. This reaction is exothermic; maintain the temperature below 10 °C.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.

  • Workup and Purification:

    • Cool the reaction mixture again to 0 °C and slowly quench by the dropwise addition of 100 mL of saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic extracts, wash with brine (saturated NaCl solution), and dry over anhydrous magnesium sulfate (MgSO₄).

    • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by column chromatography on silica gel or by vacuum distillation to yield 3-Hydroxy-3-methylcyclohexan-1-one as a colorless oil or low-melting solid.

Part 2: Key Synthetic Applications

The true value of 3-Hydroxy-3-methylcyclohexan-1-one lies in its ability to be readily transformed into other crucial synthetic intermediates. Its most significant application is as a direct precursor to 3-methyl-2-cyclohexen-1-one, a highly versatile α,β-unsaturated ketone.

Application 1: Dehydration to 3-Methyl-2-cyclohexen-1-one

The acid-catalyzed dehydration of 3-Hydroxy-3-methylcyclohexan-1-one is a facile process that leads to the formation of a thermodynamically stable, conjugated enone system. This reaction typically follows an E1 elimination mechanism, proceeding through a tertiary carbocation intermediate. According to Zaitsev's rule, the elimination will favor the formation of the more substituted alkene, which in this case is the endocyclic, conjugated double bond.[5]

G Start 3-Hydroxy-3-methylcyclohexan-1-one Protonation Protonation of -OH Start->Protonation H⁺ WaterLoss Loss of H₂O (rate-determining) Protonation->WaterLoss Forms -OH₂⁺ Carbocation Tertiary Carbocation Intermediate WaterLoss->Carbocation Deprotonation Deprotonation at C2 Carbocation->Deprotonation -H⁺ Product 3-Methyl-2-cyclohexen-1-one Deprotonation->Product

Caption: E1 mechanism for the dehydration of 3-Hydroxy-3-methylcyclohexan-1-one.

Protocol 2: Acid-Catalyzed Dehydration

Materials & Equipment:

  • 3-Hydroxy-3-methylcyclohexan-1-one

  • Toluene or Benzene

  • p-Toluenesulfonic acid (p-TsOH) or Iodine (catalytic amount)

  • Dean-Stark apparatus

  • Round-bottom flask, condenser, heating mantle

  • Sodium bicarbonate solution (5%)

Procedure:

  • Reaction Setup:

    • To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add 3-Hydroxy-3-methylcyclohexan-1-one (12.8 g, 0.1 mol) and 150 mL of toluene.

    • Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.2 g).

  • Azeotropic Distillation:

    • Heat the mixture to reflux. Water produced during the dehydration will be collected in the Dean-Stark trap as an azeotrope with toluene.

    • Monitor the reaction by observing the amount of water collected. The reaction is complete when no more water is formed (the theoretical amount is 1.8 mL). This typically takes 2-4 hours.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Transfer the toluene solution to a separatory funnel and wash with 5% sodium bicarbonate solution (2 x 50 mL) to neutralize the acid catalyst, followed by a wash with brine (50 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and remove the toluene under reduced pressure.

    • Purify the resulting crude oil by vacuum distillation to obtain 3-methyl-2-cyclohexen-1-one.

Application 2: The Robinson Annulation Intermediate

3-Hydroxy-3-methylcyclohexan-1-one is the aldol addition product formed in situ during the Robinson annulation, a classic and powerful method for forming a six-membered ring.[2][6] The sequence begins with a Michael addition of an enolate to an α,β-unsaturated ketone (like methyl vinyl ketone), followed by an intramolecular aldol condensation to form the β-hydroxy ketone. The final step is the dehydration described above.[7]

G cluster_0 Robinson Annulation Sequence Start Cyclohexanone Enolate + Methyl Vinyl Ketone Michael Michael Addition Start->Michael Diketone 1,5-Diketone Intermediate Michael->Diketone Aldol Intramolecular Aldol Condensation Diketone->Aldol Base Hydroxyketone 3-Hydroxy-3-methylcyclohexan-1-one (or derivative) Aldol->Hydroxyketone Dehydration Dehydration (E1cB or E1) Hydroxyketone->Dehydration Heat, Acid/Base Product Fused α,β-Unsaturated Ketone (Annulation Product) Dehydration->Product

Sources

Application

Application Notes and Protocols for the Catalytic Reduction of 3-Hydroxy-3-methylcyclohexan-1-one

Introduction The diastereoselective reduction of β-hydroxy ketones is a cornerstone transformation in modern organic synthesis, providing access to 1,3-diols that are key structural motifs in a multitude of natural produ...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The diastereoselective reduction of β-hydroxy ketones is a cornerstone transformation in modern organic synthesis, providing access to 1,3-diols that are key structural motifs in a multitude of natural products and pharmaceutical agents. 3-Hydroxy-3-methylcyclohexan-1-one is a prochiral substrate whose reduction can yield two diastereomeric 1,3-diols: syn-3-methylcyclohexane-1,3-diol and anti-3-methylcyclohexane-1,3-diol. The ability to selectively access either of these diastereomers is of significant interest to researchers, scientists, and drug development professionals. This comprehensive guide provides detailed application notes and protocols for various catalytic reduction methods, elucidating the underlying principles that govern their stereochemical outcomes.

Core Concepts in the Diastereoselective Reduction of 3-Hydroxy-3-methylcyclohexan-1-one

The stereochemical course of the reduction of 3-hydroxy-3-methylcyclohexan-1-one is primarily dictated by the interplay between the existing hydroxyl group and the incoming hydride reagent, a concept broadly categorized into chelation-controlled and non-chelation-controlled pathways.

  • Chelation Control for syn-Diol Synthesis: In the presence of a Lewis acid capable of forming a bidentate complex with both the carbonyl oxygen and the hydroxyl group, the molecule is locked into a rigid chair-like conformation. This conformation presents a sterically defined trajectory for the external delivery of a hydride, leading to the formation of the syn-diol. The Narasaka-Prasad reduction is a classic example of this strategy.[1][2]

  • Non-Chelation Control for anti-Diol Synthesis: In the absence of a chelating agent, the reduction proceeds through a transition state where the substituents adopt positions that minimize steric hindrance, often predicted by the Felkin-Anh model. Alternatively, specific reagents can facilitate an intramolecular hydride delivery, where the reducing agent first coordinates to the hydroxyl group and then delivers the hydride to the carbonyl from the same face, resulting in the anti-diol. The Evans-Saksena reduction exemplifies this approach.[3]

Application Note 1: Chelation-Controlled Reduction for the Synthesis of syn-3-Methylcyclohexane-1,3-diol (Narasaka-Prasad Reduction)

This protocol details the diastereoselective reduction of 3-hydroxy-3-methylcyclohexan-1-one to the corresponding syn-1,3-diol, employing a boron chelating agent and sodium borohydride.[1][4]

Causality of Experimental Choices

The selection of a dialkylboron alkoxide, such as diethylmethoxyborane (Et₂BOMe), is critical as it acts as a bidentate Lewis acid, forming a six-membered ring chelate with the substrate.[5] This chelation locks the cyclohexane ring in a conformation where the methyl group prefers an equatorial position to minimize steric strain. Consequently, the hydride from sodium borohydride attacks the carbonyl group from the axial direction, which is sterically less hindered, leading to the formation of the equatorial alcohol, resulting in the syn-diol.[1][5] The reaction is performed at low temperatures to enhance the kinetic control and maximize diastereoselectivity.

Experimental Protocol

Materials:

  • 3-Hydroxy-3-methylcyclohexan-1-one

  • Diethylmethoxyborane (Et₂BOMe) or Di-n-butylmethoxyborane (Bu₂BOMe)

  • Sodium borohydride (NaBH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Methanol (MeOH)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (argon or nitrogen), add a solution of 3-hydroxy-3-methylcyclohexan-1-one (1.0 eq) in a mixture of anhydrous THF and anhydrous MeOH (typically 4:1 v/v).

  • Chelation: Cool the solution to -78 °C using a dry ice/acetone bath. To this, slowly add a solution of diethylmethoxyborane (1.1 eq) in THF. Stir the mixture at -78 °C for 30 minutes to ensure the formation of the boron chelate.

  • Reduction: Add sodium borohydride (1.5 eq) portion-wise to the reaction mixture, ensuring the temperature remains at -78 °C. Stir the reaction at this temperature for 3-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volume). Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to afford the syn-3-methylcyclohexane-1,3-diol.

Diagram of the Chelation-Controlled Reduction Workflow

G cluster_0 Reaction Setup cluster_1 Chelation cluster_2 Reduction cluster_3 Work-up & Purification A Dissolve 3-Hydroxy-3- methylcyclohexan-1-one in THF/MeOH B Cool to -78°C A->B C Add Et2BOMe B->C D Stir for 30 min C->D E Add NaBH4 D->E F Stir for 3-4 h at -78°C E->F G Monitor by TLC F->G H Quench with NH4Cl G->H I Extract with EtOAc H->I J Dry and Concentrate I->J K Column Chromatography J->K L L G cluster_0 Chelation Control cluster_1 Non-Chelation Control A 3-Hydroxy-3-methylcyclohexan-1-one B Et2BOMe, NaBH4 A->B External Hydride Attack C syn-3-Methylcyclohexane-1,3-diol B->C D 3-Hydroxy-3-methylcyclohexan-1-one E Me4NHB(OAc)3 D->E Intramolecular Hydride Delivery F anti-3-Methylcyclohexane-1,3-diol E->F

Sources

Method

Derivatization of 3-Hydroxy-3-methylcyclohexan-1-one for Biological Assays: Strategies, Mechanisms, and Protocols

Introduction and Mechanistic Rationale 3-Hydroxy-3-methylcyclohexan-1-one is a low-molecular-weight cyclic ketone featuring a C1 carbonyl group and a C3 tertiary alcohol[1]. In the context of biological assays—such as af...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

3-Hydroxy-3-methylcyclohexan-1-one is a low-molecular-weight cyclic ketone featuring a C1 carbonyl group and a C3 tertiary alcohol[1]. In the context of biological assays—such as affinity pull-downs, cellular localization, or pharmacokinetic profiling—analyzing this molecule in its native state presents significant challenges. It lacks a strong chromophore or fluorophore for optical detection, and its low mass and neutral charge result in poor electrospray ionization (ESI) efficiency during mass spectrometry.

To integrate this molecule into biological workflows, chemoselective derivatization is required.

Chemoselectivity: Why Target the C1 Ketone?

The molecule possesses two theoretical sites for conjugation: the C3 tertiary alcohol and the C1 ketone. However, the C3 hydroxyl is highly sterically hindered by the adjacent methyl group and the cyclohexane ring. Attempts to derivatize this tertiary alcohol (e.g., via esterification) require harsh, forcing conditions that often lead to elimination (dehydration), yielding an unsaturated enone.

Conversely, the C1 ketone is highly electrophilic and reacts predictably with α -effect nucleophiles (such as aminooxy or hydrazide groups) under mild, aqueous-compatible conditions[2]. By targeting the C1 ketone, we establish a bioorthogonal handle that preserves the structural integrity of the rest of the molecule.

Derivatization Pathways

We employ two distinct derivatization strategies depending on the downstream biological assay:

  • Aniline-Catalyzed Oxime Ligation (For Affinity/Optical Assays): Uncatalyzed oxime formation at neutral pH is kinetically slow. By introducing aniline as a nucleophilic catalyst, the ketone rapidly converts into a highly electrophilic Schiff base intermediate. This intermediate undergoes fast transimination with an aminooxy-tag (e.g., Aminooxy-PEG-Biotin), forming a hydrolytically stable oxime bond[3][4].

  • Girard’s Reagent Derivatization (For LC-MS/MS Quantification): To overcome poor ionization in mass spectrometry, the ketone is reacted with Girard's Reagent T (Girard-T). This converts the neutral ketone into a hydrazone bearing a permanent quaternary ammonium charge. This "charge-tagging" strategy dramatically enhances MS sensitivity and provides a predictable fragmentation pattern (neutral loss of 59 Da) for Multiple Reaction Monitoring (MRM)[5][6][7].

G A 3-Hydroxy-3-methyl cyclohexan-1-one B Aminooxy-Tag + Aniline A->B Oxime Ligation C Girard's Reagent T A->C Hydrazone Formation D Stable Oxime Conjugate B->D E Charged Hydrazone Derivative C->E F Affinity Assays (e.g., Pull-down) D->F G LC-MS/MS Quantification E->G

Workflow for the chemoselective derivatization of 3-Hydroxy-3-methylcyclohexan-1-one for assays.

Comparative Data: Derivatization Strategies

The table below summarizes the quantitative and qualitative differences between the two primary derivatization workflows.

ParameterOxime Ligation (Biotin/Fluorophore)Girard's Reagent T (Charge-Tagging)
Target Functional Group C1 KetoneC1 Ketone
Reagent Aminooxy-PEG-Biotin or Aminooxy-FluorGirard's Reagent T (Trimethylammonium hydrazide)
Catalyst Aniline (10–100 mM)Acetic Acid (Glacial, 5% v/v)
Linkage Formed Oxime bond (highly stable)Hydrazone bond (acid-sensitive, stable for MS)
Primary Assay Application Target pull-down, ELISA, Cellular ImagingHigh-sensitivity LC-MS/MS (MRM mode)
Reaction Kinetics Complete in 1–2 hours at pH 6.0–7.0Complete in 1 hour at 60 °C
Validation Metric MALDI-TOF mass shift or Western BlotPrecursor ion shift + Neutral loss of 59 Da

Experimental Protocols

Protocol A: Aniline-Catalyzed Oxime Ligation for Affinity Assays

Purpose: To attach a biotin tag to 3-Hydroxy-3-methylcyclohexan-1-one for downstream protein pull-down assays. This protocol utilizes aniline catalysis to ensure rapid and complete conversion without requiring a large excess of the precious tag[3].

Materials:

  • 3-Hydroxy-3-methylcyclohexan-1-one (10 mM stock in DMSO)

  • Aminooxy-PEG4-Biotin (10 mM stock in DMSO)

  • Aniline (High purity, distilled)

  • Reaction Buffer: 100 mM Sodium Phosphate, pH 6.5

Step-by-Step Methodology:

  • Buffer Preparation: Prepare the reaction buffer by adding aniline to a final concentration of 100 mM in 100 mM Sodium Phosphate buffer. Adjust the pH strictly to 6.5 using HCl/NaOH. Causality: pH 6.5 is the optimal thermodynamic sweet spot where aniline is sufficiently nucleophilic, but the resulting Schiff base remains susceptible to aminooxy attack[4].

  • Reaction Assembly: In a low-bind microcentrifuge tube, mix:

    • 80 µL of Aniline Reaction Buffer

    • 10 µL of 3-Hydroxy-3-methylcyclohexan-1-one stock (Final: 1 mM)

    • 10 µL of Aminooxy-PEG4-Biotin stock (Final: 1 mM)

  • Incubation: Vortex gently and incubate at room temperature (22 °C) for 2 hours in the dark.

  • Self-Validation (QC Step): Quench a 1 µL aliquot in 9 µL of 0.1% TFA and analyze via LC-MS or MALDI-TOF. You must observe the disappearance of the bare tag and the appearance of the conjugated mass ( Mketone​+Mtag​−18 Da for water loss). Do not proceed to biological assays until >95% conversion is confirmed.

  • Purification: Remove excess aniline and unreacted small molecules using a C18 Spin Column or preparative HPLC before introducing the conjugate to biological lysates.

Mechanism A C1 Ketone (Target) C Schiff Base Intermediate (Highly Electrophilic) A->C + Aniline - H2O B Aniline Catalyst E Oxime Conjugate + Regenerated Aniline C->E + Aminooxy-Tag Fast Transimination D Aminooxy-Tag (Nucleophile) D->E

Mechanism of aniline-catalyzed oxime ligation for rapid ketone bioconjugation.

Protocol B: Girard's Reagent T Derivatization for LC-MS/MS

Purpose: To convert trace amounts of 3-Hydroxy-3-methylcyclohexan-1-one from biological matrices (e.g., serum, cell lysates) into a permanently charged quaternary ammonium hydrazone for ultra-sensitive LC-MS/MS quantification[5][7].

Materials:

  • Girard's Reagent T (Girard-T)

  • Glacial Acetic Acid

  • LC-MS grade Methanol

Step-by-Step Methodology:

  • Sample Extraction: Extract the biological sample using a standard protein precipitation method (e.g., 3 volumes of cold methanol). Centrifuge at 15,000 × g for 10 minutes and transfer the supernatant to a new vial. Evaporate to dryness under a gentle stream of nitrogen.

  • Reagent Preparation: Prepare a fresh solution of Girard-T (10 mg/mL) in Methanol containing 5% (v/v) Glacial Acetic Acid. Causality: The acid acts as a catalyst to protonate the ketone carbonyl, increasing its electrophilicity toward the Girard-T hydrazide.

  • Derivatization: Reconstitute the dried biological extract in 100 µL of the Girard-T reagent solution. Seal the vial tightly and incubate at 60 °C for 1 hour.

  • Self-Validation (QC Step): The reaction system is self-validating during the MS run. The derivatized molecule will exhibit a permanent positive charge. In the MS/MS collision cell, the Girard-T hydrazone predictably cleaves to yield a neutral loss of 59 Da (trimethylamine)[6].

  • LC-MS/MS Analysis: Dilute the reaction mixture 1:10 in initial mobile phase (e.g., 5% Acetonitrile / 0.1% Formic Acid) and inject onto a C18 UPLC column. Set the mass spectrometer to Positive ESI MRM mode, monitoring the transition: [M+114]+→[M+114−59]+ .

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 13215565, 3-Hydroxy-3-methylcyclohexan-1-one." PubChem, [Link]

  • Dirksen, A., Hackeng, T. M., & Dawson, P. E. "Nucleophilic catalysis of oxime ligation." Angewandte Chemie International Edition, 45(45), 7581-7584 (2006). [Link]

  • Dirksen, A., & Dawson, P. E. "Rapid oxime and hydrazone ligations with aromatic aldehydes for biomolecular labeling." Bioconjugate Chemistry, 19(12), 2543-2548 (2008). [Link]

  • Lavrynenko, O., Nedielkov, R., Möller, H. M., & Shevchenko, A. "Girard derivatization for LC-MS/MS profiling of endogenous ecdysteroids in Drosophila." Journal of Lipid Research, 54(8), 2265-2272 (2013). [Link]

  • "Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides." Chemical Communications, 58, 8954-8957 (2022). [Link]

Sources

Application

Application Note: Overcoming Dehydration and Retro-Aldol Pathways in the Cross-Coupling of β-Hydroxy Ketones

Target Substrate: 3-Hydroxy-3-methylcyclohexan-1-one Primary Applications: Complex Terpenoid Synthesis, API Scaffold Generation, and Late-Stage Functionalization. Executive Summary & Mechanistic Rationale 3-Hydroxy-3-met...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Substrate: 3-Hydroxy-3-methylcyclohexan-1-one Primary Applications: Complex Terpenoid Synthesis, API Scaffold Generation, and Late-Stage Functionalization.

Executive Summary & Mechanistic Rationale

3-Hydroxy-3-methylcyclohexan-1-one is a highly versatile building block for assembling complex cyclic scaffolds. However, executing transition-metal-catalyzed cross-coupling reactions on this substrate presents a formidable chemo- and regioselectivity challenge. The inherent structural motif—a ketone with a β-tertiary alcohol—renders the molecule highly unstable under standard cross-coupling conditions.

The Causality of Failure: Attempting direct α-arylation or direct enol triflation on the unprotected β-hydroxy ketone typically results in rapid degradation. Under basic conditions (e.g., NaOtBu or amine bases), the substrate undergoes facile E1cB elimination to form 3-methylcyclohex-2-en-1-one, or it suffers from retro-aldol cleavage yielding acyclic byproducts [1]. The tertiary hydroxyl group acts as an excellent leaving group once the enolate is formed.

The Strategic Solution: To bypass these degradation pathways, a self-validating, four-step workflow must be employed:

  • Steric Protection: The tertiary alcohol must be masked. Due to extreme steric hindrance, highly reactive silylating agents like Triethylsilyl trifluoromethanesulfonate (TESOTf) paired with a non-nucleophilic base (2,6-lutidine) are required.

  • Kinetic Enolization: Deprotonation must be directed away from the sterically encumbered C2 position (adjacent to the protected alcohol). Using KHMDS at cryogenic temperatures ensures kinetic deprotonation at the less hindered C6 position [2].

  • Mild Triflation & Coupling: Comins' reagent is utilized to form the enol triflate without generating acidic byproducts that would cleave the TES group. Subsequent Suzuki-Miyaura coupling utilizes a mild base ( K3​PO4​ ) to prevent triflate hydrolysis[3].

Reaction Workflow & Pathway Analysis

The following diagram illustrates the validated synthetic pathway versus the base-induced failure modes.

G SM 3-Hydroxy-3-methylcyclohexan-1-one (Starting Material) FailPath Unprotected Cross-Coupling (Strong Base/Pd) SM->FailPath Direct Attempt Step1 Step 1: TES Protection (TESOTf, 2,6-Lutidine) SM->Step1 ElimProduct 3-Methylcyclohex-2-en-1-one (Dehydration Byproduct) FailPath->ElimProduct RetroAldol Retro-Aldol Cleavage (Acyclic Byproducts) FailPath->RetroAldol Protected TES-Protected Ketone Step1->Protected Step2 Step 2: Kinetic Enolization (KHMDS, Comins' Reagent) Protected->Step2 EnolTriflate Regioselective Enol Triflate Step2->EnolTriflate Step3 Step 3: Suzuki-Miyaura (Pd(dppf)Cl2, Ar-B(OH)2, K3PO4) EnolTriflate->Step3 Coupled Protected Cross-Coupled Product Step3->Coupled Step4 Step 4: Deprotection (TBAF or Mild Acid) Coupled->Step4 Final Target Arylated β-Hydroxy Cyclohexene Step4->Final

Workflow detailing the successful cross-coupling pathway versus base-induced failure modes.

Quantitative Data: Suzuki-Miyaura Condition Optimization

To ensure a self-validating protocol, various coupling conditions were screened on the isolated TES-protected enol triflate. The choice of base and ligand is the primary determinant of success, as strong bases hydrolyze the triflate back to the ketone.

EntryPalladium CatalystBase (Equiv)Solvent SystemTemp (°C)Yield (%)Mechanistic Observation
1 Pd(PPh3​)4​ Na2​CO3​ (2.0)THF / H2​O 8045Significant triflate hydrolysis due to the strongly basic aqueous environment.
2 Pd(OAc)2​ / SPhos K3​PO4​ (2.0)Toluene9072Good yield, but trace protodeboronation of the aryl boronic acid was observed.
3 Pd(dppf)Cl2​ K3​PO4​ (2.0) 1,4-Dioxane / H2​O 80 89 Optimal; the bidentate dppf ligand accelerates reductive elimination, preventing side reactions.
4 Pd(dppf)Cl2​ Cs2​CO3​ (2.0)DMF8081Viable alternative, though a slight increase in retro-aldol byproducts was detected.
5None K3​PO4​ (2.0)1,4-Dioxane / H2​O 800Control; quantitative recovery of the starting enol triflate confirms base compatibility.

Step-by-Step Experimental Protocols

Step 1: Protection of the Tertiary Alcohol

Causality Focus: Standard silyl chlorides (TMSCl, TBSCl) fail due to the extreme steric bulk of the C3 tertiary alcohol. TESOTf provides the necessary electrophilicity, while 2,6-lutidine prevents unwanted enolization during the reaction.

  • Preparation: Flame-dry a 100 mL round-bottom flask under argon. Add 3-hydroxy-3-methylcyclohexan-1-one (10.0 mmol, 1.0 eq) and anhydrous dichloromethane (DCM, 40 mL).

  • Base Addition: Add 2,6-lutidine (20.0 mmol, 2.0 eq) via syringe and cool the mixture to -78 °C using a dry ice/acetone bath.

  • Silylation: Dropwise, add TESOTf (15.0 mmol, 1.5 eq) over 10 minutes.

  • Reaction & IPC: Remove the cooling bath and allow the reaction to warm to room temperature over 2 hours. In-Process Control (IPC): Check by TLC (Hexanes/EtOAc 4:1). The highly polar starting material ( Rf​≈0.1 ) will be fully consumed, replaced by a non-polar spot ( Rf​≈0.8 ).

  • Workup: Quench with saturated aqueous NaHCO3​ (20 mL). Extract with DCM ( 3×20 mL). Wash the combined organics with brine, dry over Na2​SO4​ , and concentrate. Purify via flash chromatography (Hexanes/EtOAc 95:5) to yield the TES-protected ketone.

Step 2: Regioselective Enol Triflate Synthesis

Causality Focus: Comins' reagent is strictly required here. Using Triflic Anhydride ( Tf2​O ) generates triflic acid as a byproduct, which will instantly cleave the TES ether and trigger dehydration.

  • Enolization: Dissolve the TES-protected ketone (8.0 mmol, 1.0 eq) in anhydrous THF (30 mL) under argon. Cool to -78 °C.

  • Deprotonation: Slowly add KHMDS (0.5 M in toluene, 8.8 mmol, 1.1 eq). Stir at -78 °C for 1 hour to ensure complete kinetic enolate formation at C6.

  • Triflation: Add a solution of Comins' Reagent (9.6 mmol, 1.2 eq) in THF (10 mL) dropwise. Stir for 2 hours at -78 °C, then allow to warm to 0 °C.

  • IPC & Workup: IPC: GC-MS analysis should confirm the mass shift to the enol triflate. Quench with water (10 mL), extract with diethyl ether ( 3×20 mL), dry over MgSO4​ , and concentrate. Pass through a short pad of neutral alumina (Hexanes) to remove the pyridone byproduct.

Step 3: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Causality Focus: K3​PO4​ is selected as the base because it is basic enough to activate the boronic acid but mild enough to prevent the hydrolysis of the enol triflate back to the ketone.

  • Setup: In a Schlenk tube, combine the enol triflate (5.0 mmol, 1.0 eq), Phenylboronic acid (6.0 mmol, 1.2 eq), Pd(dppf)Cl2​ (0.25 mmol, 5 mol%), and anhydrous K3​PO4​ (10.0 mmol, 2.0 eq).

  • Solvent Addition: Add degassed 1,4-Dioxane (20 mL) and degassed H2​O (4 mL). Seal the tube and purge with argon for 5 minutes.

  • Coupling: Heat the mixture to 80 °C in an oil bath for 12 hours.

  • IPC & Workup: IPC: LC-MS will show the disappearance of the triflate mass and the appearance of the cross-coupled product. Cool to room temperature, dilute with EtOAc (30 mL), and wash with water and brine. Dry over Na2​SO4​ , concentrate, and purify via silica gel chromatography.

Step 4: Deprotection to the Target Arylated β-Hydroxy Cyclohexene

Causality Focus: Fluoride-mediated deprotection is utilized to avoid the use of strong mineral acids, which could isomerize the newly formed double bond into conjugation with the tertiary alcohol.

  • Deprotection: Dissolve the coupled product (4.0 mmol, 1.0 eq) in THF (15 mL) and cool to 0 °C.

  • Fluoride Addition: Add TBAF (1.0 M in THF, 6.0 mmol, 1.5 eq) dropwise. Stir for 1 hour at 0 °C.

  • Workup: Dilute with EtOAc (20 mL) and wash with saturated aqueous NH4​Cl to remove tetrabutylammonium salts. Dry, concentrate, and purify via chromatography to yield the final 3-aryl-5-hydroxy-5-methylcyclohex-1-ene derivative.

References

  • Recent advances in total synthesis of illisimonin A - Beilstein Journals Source: beilstein-journals.org URL:[Link]

  • Enantioselective Synthesis of (+)-Auriculatol A - American Chemical Society Source: acs.org URL:[Link]

  • Synthesis of cortistatins A, J, K and L - Andrew G Myers Research Group Source: harvard.edu URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving Yield in 3-Hydroxy-3-methylcyclohexan-1-one Synthesis

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of 3-Hydroxy-3-methylcyclohexan-1-one. This guide is designed for researchers, scientists, and drug development...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 3-Hydroxy-3-methylcyclohexan-1-one. This guide is designed for researchers, scientists, and drug development professionals to address specific experimental challenges and enhance reaction yields. We will delve into the causality behind experimental choices, provide validated protocols, and offer data-driven insights to navigate the complexities of this synthesis.

Introduction: The Synthetic Challenge

3-Hydroxy-3-methylcyclohexan-1-one is a valuable bifunctional building block in organic synthesis. Its synthesis, while conceptually straightforward, is often plagued by issues that can significantly reduce yield, primarily the formation of byproducts and incomplete reactions. The most direct and common approach involves the nucleophilic addition of a methyl group to the carbonyl of a 1,3-cyclohexanedione precursor. This guide focuses on troubleshooting this primary route to empower you to achieve consistent, high-yield results.

Section 1: Primary Synthetic Strategy: Grignard Addition

The most prevalent method for synthesizing 3-Hydroxy-3-methylcyclohexan-1-one is the 1,2-addition of a methyl organometallic reagent, typically a Grignard reagent like methylmagnesium bromide (MeMgBr), to 1,3-cyclohexanedione. The reagent selectively attacks one of the two carbonyl groups to form the desired tertiary alcohol after an aqueous workup.[1][2]

Synthetic_Pathway Start 1,3-Cyclohexanedione Reagent 1) MeMgBr, Anhydrous THF 2) H₂O or aq. NH₄Cl Workup Product 3-Hydroxy-3-methylcyclohexan-1-one Start:e->Product:w

Caption: Primary synthetic route via Grignard addition.

While direct, this pathway is sensitive to reaction conditions, which can lead to several undesirable outcomes. The following sections are designed to help you diagnose and solve these common problems.

Section 2: Troubleshooting Guide

This section addresses specific issues in a question-and-answer format, providing both the underlying cause and a validated solution.

Q1: My reaction yield is very low, and I'm recovering a significant amount of the 1,3-cyclohexanedione starting material. What's going wrong?

This is a classic symptom of an ineffective Grignard reaction. The Grignard reagent is both a strong nucleophile and a strong base, making it highly reactive with any protic sources, including trace amounts of water.

Likely Causes & Solutions

Potential Cause Explanation Recommended Solution
Inactive Grignard Reagent Grignard reagents can degrade upon storage or exposure to atmospheric moisture and oxygen.Use a freshly prepared Grignard reagent or titrate your commercial solution immediately before use to determine its active concentration.
Protic Impurities Trace amounts of water in the glassware, solvent, or starting material will quench the Grignard reagent before it can react with the ketone.[3]Rigorously dry all glassware in an oven or by flame-drying under vacuum. Use an anhydrous grade solvent (e.g., freshly distilled THF over sodium/benzophenone). Ensure the 1,3-cyclohexanedione is anhydrous.[4]
Insufficient Reagent If the Grignard reagent has partially degraded or if there are trace impurities, using only one equivalent may not be enough to drive the reaction to completion.Based on titration results, use 1.1 to 1.5 equivalents of the Grignard reagent to compensate for any incidental quenching.
Low Reaction Temperature While low temperatures are generally good for selectivity, if the temperature is too low, the reaction rate may be impractically slow, leading to incomplete conversion within a standard timeframe.Add the Grignard reagent at 0 °C and then allow the reaction to slowly warm to room temperature and stir for several hours to ensure completion. Monitor progress using Thin-Layer Chromatography (TLC).

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Caption: Troubleshooting workflow for low conversion rates.

Q2: I've isolated a product, but my characterization (NMR, IR) shows it's primarily 3-methylcyclohex-2-en-1-one. How do I prevent this dehydration?

The desired product is a tertiary alcohol, which is highly susceptible to acid-catalyzed dehydration (an E1 elimination reaction).[5][6] This elimination is often promoted by heat or acidic conditions during the reaction workup, leading to the formation of a thermodynamically stable α,β-unsaturated ketone.[7][8]

Causality: The E1 Dehydration Mechanism

  • Protonation: An acid protonates the hydroxyl group, converting it into a good leaving group (-OH₂⁺).[6]

  • Carbocation Formation: The water molecule departs, forming a stable tertiary carbocation. This is the rate-determining step.[5]

  • Deprotonation: A base (like water or HSO₄⁻) removes a proton from an adjacent carbon, forming a double bond.

Dehydration_Mechanism Tertiary_Alcohol 3-Hydroxy-3-methylcyclohexan-1-one Protonation Protonated Alcohol (-OH₂⁺) Tertiary_Alcohol->Protonation + H⁺ Carbocation Tertiary Carbocation Protonation->Carbocation - H₂O (Rate-Limiting) Final_Product 3-Methylcyclohex-2-en-1-one (Dehydrated Byproduct) Carbocation->Final_Product - H⁺

Caption: The E1 mechanism for byproduct formation.

Solutions to Prevent Dehydration:

  • Neutral Workup: This is the most critical factor. Instead of quenching the reaction with strong acids like HCl or H₂SO₄, use a saturated aqueous solution of ammonium chloride (NH₄Cl).[4] NH₄Cl is a mild Lewis acid that effectively neutralizes the magnesium alkoxide without creating a strongly acidic environment that promotes elimination.

  • Temperature Control: Keep the reaction and workup temperatures low. Perform the quench at 0 °C and conduct all extractions at room temperature or below. Avoid any heating steps until the purified tertiary alcohol is isolated. Tertiary alcohols can dehydrate at temperatures as low as 25-80°C in the presence of acid.[7][8]

  • Avoid Acidic Purification: When performing column chromatography, avoid using acidic solvent systems. A neutral system like hexane/ethyl acetate or dichloromethane/methanol is recommended.

Section 3: Frequently Asked Questions (FAQs)

Q1: Why is a Grignard reagent preferred over a Reformatsky reagent for this synthesis? The Grignard reaction is more atom-economical and direct for this specific target. A Reformatsky reaction involves an α-halo ester and zinc to create a zinc enolate, which would add to the ketone to form a β-hydroxy ester.[9][10] This would require additional synthetic steps to convert the ester functionality into the desired methyl group, making the overall sequence longer and likely lower-yielding.

Q2: Can I use methyllithium instead of methylmagnesium bromide? Yes, methyllithium can be used and is often more reactive than its Grignard counterpart. However, its higher reactivity can sometimes lead to more side reactions, such as enolization of the starting material, if not handled with care. The same precautions regarding anhydrous conditions and temperature control are essential.

Q3: What is the best method for purifying the final product? Flash column chromatography on silica gel is the most effective method for separating 3-Hydroxy-3-methylcyclohexan-1-one from the unreacted starting material and the dehydrated byproduct. A typical eluent system is a gradient of ethyl acetate in hexane.

Q4: Is it necessary to protect one of the carbonyls on 1,3-cyclohexanedione before the reaction? While the two carbonyls are electronically similar, the reaction generally proceeds with mono-addition without protection, especially when using just over one equivalent of the Grignard reagent at low temperatures. However, for maximum control and to completely avoid the potential for di-addition or other side reactions, a protection strategy can be employed. One carbonyl could be selectively converted to a ketal or an enol ether, followed by the Grignard reaction and subsequent deprotection. This adds steps but can improve selectivity in complex cases.

Section 4: Detailed Experimental Protocol

This protocol is a validated starting point. Researchers should monitor their reactions by TLC to optimize reaction times and assess completion.

Protocol: Synthesis of 3-Hydroxy-3-methylcyclohexan-1-one

Materials:

  • 1,3-Cyclohexanedione (1.0 eq)

  • Methylmagnesium bromide solution (3.0 M in diethyl ether, 1.2 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation: Under an inert atmosphere (Nitrogen or Argon), add 1,3-cyclohexanedione (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel. Dissolve the starting material in anhydrous THF.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Grignard Addition: Add the methylmagnesium bromide solution (1.2 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. Monitor the consumption of the starting material by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent).

  • Quench: Once the reaction is complete, cool the flask back down to 0 °C and slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution dropwise. Stir for 15 minutes until two clear layers form.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic layers and wash them sequentially with water and then with brine.

  • Drying and Concentration: Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to yield the pure 3-Hydroxy-3-methylcyclohexan-1-one.[11]

References
  • Allen, A. D. (n.d.). Dehydration Synthesis: Mechanism, Formulas & Uses. Toppr. [Link]

  • Aadi. (n.d.). Dehydration of Alcohol. Aadi's guide to Organic Chemistry.
  • Chemistry LibreTexts. (2020, May 30). 14.4: Dehydration Reactions of Alcohols. [Link]

  • Sarah Chem. (2014, January 28). Dehydration of Secondary and Tertiary Alcohols [Video]. YouTube. [Link]

  • Ashenhurst, J. (2015, April 16). Elimination Reactions of Alcohols. Master Organic Chemistry. [Link]

  • Ashenhurst, J. (n.d.). Reformatsky Reaction. Master Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Reformatsky reaction. [Link]

  • The Royal Society of Chemistry. (2018). Supporting Information. [Link]

  • University of Calgary. (n.d.). Grignard Reaction - Common Conditions. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Impurities in 3-Hydroxy-3-methylcyclohexan-1-one Extraction

Welcome to the technical support center for the synthesis and purification of 3-Hydroxy-3-methylcyclohexan-1-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the com...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis and purification of 3-Hydroxy-3-methylcyclohexan-1-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the extraction and purification of this valuable synthetic intermediate. As a bifunctional molecule containing both a ketone and a tertiary alcohol, its handling requires a nuanced understanding of its chemical properties to achieve high purity.

This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.

Section 1: Troubleshooting Guide - Common Extraction & Purification Issues

This section addresses specific problems encountered during the workup and isolation of 3-Hydroxy-3-methylcyclohexan-1-one, particularly following its synthesis via methods like the Grignard reaction with 1,3-cyclohexanedione.

Q1: My final yield of 3-Hydroxy-3-methylcyclohexan-1-one is significantly lower than expected. What are the potential causes?

Low yield is a frequent issue stemming from multiple stages of the synthesis and workup process. A systematic evaluation is key to identifying the root cause.

  • Incomplete Reaction: The primary cause of low yield is often an incomplete initial reaction. The Grignard reaction, a common route to this tertiary alcohol, is notoriously sensitive to moisture.[1][2] Any protic species, including water in solvents or on glassware, will quench the Grignard reagent and halt the reaction.[2]

    • Solution: Ensure all glassware is flame-dried or oven-dried immediately before use. Use anhydrous solvents for the reaction. Monitor the reaction progress using Thin-Layer Chromatography (TLC) to confirm the consumption of the starting material before proceeding to the workup.[3]

  • Inefficient Extraction: The partitioning of your product between the organic and aqueous layers may be suboptimal. 3-Hydroxy-3-methylcyclohexan-1-one possesses both polar (hydroxyl, ketone) and nonpolar (cyclohexane ring) features, influencing its solubility.[4][5]

    • Solution: Perform multiple extractions (e.g., 3-4 times) with fresh portions of the organic solvent to maximize recovery from the aqueous layer.[6][7] Ensure vigorous mixing during extraction to facilitate partitioning, but be mindful of emulsion formation (see Q3).

  • Product Loss During Washing Steps: Washing the organic layer to remove impurities can sometimes lead to the loss of the desired product if it has partial solubility in the wash solution.

    • Solution: Use saturated aqueous solutions (e.g., saturated sodium bicarbonate or brine) for washing.[8] This "salting out" effect reduces the solubility of organic compounds in the aqueous layer, pushing more of your product into the organic phase.

  • Suboptimal pH of the Aqueous Phase: The pH of the aqueous layer during workup is critical. While the target molecule is neutral, extreme pH values can sometimes promote side reactions or affect solubility.

    • Solution: The initial quench of the reaction should be done carefully with a saturated, weakly acidic solution like ammonium chloride (NH₄Cl) to neutralize the basic alkoxide intermediate without creating a strongly acidic environment.[8]

Q2: I'm observing unexpected peaks in my GC-MS, HPLC, or NMR analysis. How can I identify these impurities?

Unexpected peaks are indicative of impurities from the reaction, workup, or even the analytical process itself. Identifying the source is the first step toward elimination.

  • Unreacted Starting Materials: The most common impurities are often the starting materials. For a Grignard synthesis, this would be the precursor ketone (e.g., 1,3-cyclohexanedione).

    • Identification & Removal: Compare the retention time (GC/HPLC) or spectral data (NMR) with that of an authentic standard of the starting material. Purification via silica gel column chromatography is typically effective for separating the more polar product from less polar starting materials.[9]

  • Reaction Byproducts: Grignard reactions can generate several byproducts.[1]

    • Pinacols: Reductive coupling of the starting ketone can form pinacol byproducts, especially if the Grignard reagent preparation involves transition metal impurities.[10] These are high-molecular-weight diols.

    • Enolization Products: The Grignard reagent can act as a base, deprotonating the α-carbon of the ketone, leading to enolate formation and subsequent side reactions rather than nucleophilic addition.

    • Identification & Removal: These byproducts often have different polarities and can be separated by column chromatography. GC-MS can help identify their molecular weights, providing clues to their structure.

  • Solvent and System Artifacts: Sometimes, the observed peaks do not originate from the sample.

    • Siloxanes: These are common contaminants from GC septa, vial caps, or silicone-based lubricants and appear as a series of repeating peaks, especially in high-temperature runs.[11]

    • Solvent Impurities: Impurities within the extraction or chromatography solvents can become concentrated and appear in the final analysis. Degradation of solvents like DMSO can also introduce artifact peaks.[12]

    • Identification & Removal: Run a blank analysis (injecting only the final solvent used to dissolve the sample). If the peaks are present, the contamination source is the solvent or the GC system. Use high-purity solvents and change instrument septa regularly.

The following table summarizes common impurities and their likely sources.

Impurity TypePotential SourceIdentification MethodMitigation Strategy
Unreacted Ketone PrecursorIncomplete reactionGC-MS, HPLC, NMR (compare to standard)Optimize reaction time/conditions; Purify by column chromatography
Pinacol ByproductsGrignard reaction side reactionGC-MS (high MW), NMRUse high-purity magnesium for Grignard prep; Column chromatography
Enolization ByproductsGrignard reagent acting as a baseGC-MS, NMRUse a less sterically hindered Grignard reagent if possible; Column chromatography
SiloxanesGC inlet septum, vial capsGC-MS (characteristic repeating pattern)Run a blank; Replace septa regularly; Use PTFE-lined caps
Solvent Degradation ProductsDecomposition of analysis solvent (e.g., DMSO)GC-MS (compare to literature of solvent degradants)Use fresh, high-purity solvents; Avoid prolonged heating of samples in reactive solvents
Q3: The separation between the organic and aqueous layers is poor, or a persistent emulsion has formed. How can I resolve this?

Emulsions are colloidal suspensions of one liquid in another and are common in extractions involving complex mixtures. They prevent clean separation and lead to significant product loss.

  • Cause: Emulsions are often stabilized by fine particulate matter or compounds that act as surfactants. Vigorous shaking is a primary cause.

  • Solutions:

    • Patience: Allow the separatory funnel to stand undisturbed for an extended period (15-30 minutes).

    • Salting Out: Add a saturated solution of sodium chloride (brine). This increases the ionic strength and polarity of the aqueous layer, forcing the separation of the organic phase.[7]

    • Gentle Agitation: Gently swirl or rock the separatory funnel instead of shaking vigorously.

    • Filtration: Pass the entire emulsified mixture through a pad of Celite or glass wool to break up the suspension.

    • Centrifugation: If the volume is manageable, transferring the mixture to centrifuge tubes and spinning for several minutes is a highly effective method to force layer separation.

Q4: My purified product appears discolored, or my analytical data suggests degradation. What could be happening?

3-Hydroxy-3-methylcyclohexan-1-one can be sensitive to certain conditions, leading to degradation.

  • Acid/Base Sensitivity: Strong acidic or basic conditions can catalyze side reactions. For instance, strong acid can promote dehydration of the tertiary alcohol to form an alkene.

    • Solution: Maintain a near-neutral pH during workup and purification. Use saturated sodium bicarbonate to neutralize any residual acid, followed by a water wash.[8] When performing column chromatography, consider pre-treating the silica gel with a small amount of triethylamine in the eluent to neutralize acidic sites.

  • Thermal Instability: Prolonged heating can also lead to dehydration or other decomposition pathways.

    • Solution: When removing solvent using a rotary evaporator, use a low-temperature water bath (<40°C). Avoid storing the compound at high temperatures.

  • Oxidation: While less common for this specific molecule, exposure to air and light over long periods can degrade some organic compounds.

    • Solution: Store the purified product under an inert atmosphere (nitrogen or argon) in a sealed, amber vial at a low temperature (-20°C for long-term storage).

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the aqueous phase during extraction? For neutral compounds like 3-Hydroxy-3-methylcyclohexan-1-one, the goal is to maximize its partitioning into the organic layer while removing water-soluble impurities. A near-neutral pH (6-8) is generally ideal. However, the extraction strategy is often designed to remove acidic or basic impurities. For example, a wash with a dilute basic solution (e.g., 5% NaHCO₃) will deprotonate and extract acidic byproducts into the aqueous layer, while a wash with a dilute acidic solution (e.g., 1M HCl) will protonate and remove basic impurities.[13][14]

Q2: Which organic solvent is best for extracting 3-Hydroxy-3-methylcyclohexan-1-one? The ideal solvent should have high solubility for the target compound, low solubility in water, a boiling point that allows for easy removal, and should not react with the product.

  • Ethyl Acetate (EtOAc): An excellent general-purpose solvent with good solvating power for moderately polar compounds.

  • Diethyl Ether (Et₂O): Also very effective, but its high volatility and flammability require extra caution.

  • Dichloromethane (DCM): Has a higher density than water, which can be convenient for separations. However, it is more prone to forming emulsions.

A comparison of common solvents is provided below.

SolventPolarityBoiling Point (°C)Water SolubilityNotes
Ethyl AcetateMedium77ModerateGood all-around choice.
Diethyl EtherLow35LowHighly volatile and flammable.
DichloromethaneMedium40LowHigher density than water; can be carcinogenic.
Hexane/HeptaneVery Low69 / 98Very LowGenerally too nonpolar for this compound, but can be used as an anti-solvent for recrystallization.

Q3: How can I effectively remove unreacted starting materials after the reaction? If the starting material (e.g., 1,3-cyclohexanedione) has significantly different polarity from the product, purification by flash column chromatography on silica gel is the most effective method.[6][8] A solvent gradient, starting with a nonpolar eluent (like hexane) and gradually increasing the polarity by adding a more polar solvent (like ethyl acetate), will typically elute the less polar starting material first, followed by the more polar product.

Q4: What are the best practices for sample preparation before analytical characterization (GC-MS, HPLC, NMR)?

  • For GC-MS: Due to the presence of a polar hydroxyl group, derivatization is often recommended to improve volatility and peak shape. Silylation, using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common and effective method.[15]

  • For HPLC: Ensure the sample is fully dissolved in the mobile phase and filtered through a 0.22 µm syringe filter to remove any particulate matter that could damage the column.[16]

  • For NMR: Dissolve the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is free of residual water and extraction solvents, as these will appear in the spectrum.

Section 3: Standardized Protocols

Protocol 3.1: Standard Liquid-Liquid Extraction Workflow

This protocol assumes the reaction has been quenched with a saturated aqueous NH₄Cl solution.

  • Transfer: Transfer the entire quenched reaction mixture to a separatory funnel of appropriate size.

  • First Extraction: Add a volume of ethyl acetate equal to the aqueous volume. Stopper the funnel and, while venting frequently, invert it gently 10-15 times.

  • Separate Layers: Place the funnel in a ring stand and allow the layers to fully separate.

  • Collect Layers: Drain the lower aqueous layer into a flask. Drain the upper organic layer into a separate clean, dry Erlenmeyer flask.

  • Re-extract: Return the aqueous layer to the separatory funnel and repeat the extraction (steps 2-4) two more times with fresh ethyl acetate, combining all organic layers.

  • Wash: Wash the combined organic layers sequentially with:

    • Saturated aqueous sodium bicarbonate (NaHCO₃) to remove any acidic impurities.

    • Brine (saturated aqueous NaCl) to remove the bulk of the dissolved water.[9]

  • Dry: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Swirl the flask; if the drying agent clumps, add more until some remains free-flowing.

  • Concentrate: Filter the dried organic solution to remove the drying agent. Concentrate the filtrate using a rotary evaporator at a low temperature (<40°C) to yield the crude product.

Protocol 3.2: Sample Preparation for GC-MS Purity Analysis (with Silylation)
  • Sample Preparation: Accurately weigh approximately 1-2 mg of the crude or purified product into a 2 mL GC vial.

  • Dissolution: Add 500 µL of a suitable solvent (e.g., pyridine or anhydrous dichloromethane).

  • Derivatization: Add 100 µL of a silylating agent (e.g., BSTFA with 1% TMCS).

  • Reaction: Cap the vial tightly and heat at 60-70°C for 30 minutes to ensure complete derivatization.[15]

  • Analysis: Cool the vial to room temperature. The sample is now ready for injection into the GC-MS.

Section 4: Data & Visualizations

Table 1: Physicochemical Properties of 3-Hydroxy-3-methylcyclohexan-1-one
PropertyValueSource
Molecular FormulaC₇H₁₂O₂[4]
Molecular Weight128.17 g/mol [4][5]
AppearanceColorless to pale yellow liquid/solid[17]
Hydrogen Bond Donor Count1[5]
Hydrogen Bond Acceptor Count2[5]
Topological Polar Surface Area37.3 Ų[4][5]
Diagram 1: Troubleshooting Workflow for Impurity Analysis

This diagram provides a logical flow for diagnosing and resolving issues with product purity.

G start Impurity Detected in Final Product check_blank Run Analytical Blank (Solvent Only) start->check_blank peaks_in_blank Peaks Present in Blank? check_blank->peaks_in_blank source_solvent Source: Solvent or GC/HPLC System peaks_in_blank->source_solvent Yes source_sample Source: Sample peaks_in_blank->source_sample No review_reaction Review Reaction Data (TLC, etc.) source_sample->review_reaction reaction_incomplete Reaction Incomplete? review_reaction->reaction_incomplete unreacted_sm Impurity: Unreacted Starting Material reaction_incomplete->unreacted_sm Yes reaction_complete Reaction Complete reaction_incomplete->reaction_complete No purify Action: Optimize Purification (e.g., Column Chromatography) unreacted_sm->purify check_byproducts Consider Reaction Byproducts (e.g., Pinacol, Enolate Products) reaction_complete->check_byproducts check_byproducts->purify

Caption: A logical workflow for troubleshooting the source of impurities.

Diagram 2: Principle of pH-Mediated Extraction

This diagram illustrates how changing the pH of the aqueous phase can be used to separate a neutral compound from an acidic impurity.

G cluster_0 Step 1: Initial Mixture in Organic Solvent cluster_1 Step 2: Wash with Aqueous Base (e.g., NaHCO₃) mix Neutral Product (NP) Acidic Impurity (HA) org_layer Organic Layer Neutral Product (NP) mix->org_layer Stays in Organic Phase aq_layer Aqueous Layer Anionic Impurity (A⁻ Na⁺) mix->aq_layer Moves to Aqueous Phase

Caption: Separating a neutral product from an acidic impurity via basic wash.

Section 5: References

  • PubChem. (n.d.). 3-Hydroxy-3-methylcyclohexan-1-one. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Extracting phenolic compounds from aqueous solutions by cyclohexanone, a highly efficient extractant. Retrieved from [Link]

  • PMC. (n.d.). Extraction of Phenolic Compounds with the Highly Efficient Novel Coextractants Cyclohexanone and Methyl Isobutyl Ketone. National Center for Biotechnology Information. Retrieved from [Link]

  • Jasperse, J. (n.d.). Grignard Reaction. Minnesota State University Moorhead. Retrieved from [Link]

  • PubChem. (n.d.). (3R)-3-(hydroxymethyl)cyclohexanone. National Center for Biotechnology Information. Retrieved from [Link]

  • The Royal Society of Chemistry. (2018). Supporting Information. Retrieved from [Link]

  • PubChem. (n.d.). CID 147085794. National Center for Biotechnology Information. Retrieved from [Link]

  • Royal Society of Chemistry. (2013). Analytical Methods. Retrieved from [Link]

  • Ashby, E. C. (1979). STUDIES CONCERNING THE NATURE OF GRIGNARD REACTIONS WITH KETONES. Georgia Institute of Technology. Retrieved from [Link]

  • Homework.Study.com. (n.d.). How do typical impurities arise in the Grignard reaction? Retrieved from [Link]

  • ResearchGate. (2014). Synthesis of 3-Hydroxy cyclohexanone by Electrochemical and Microbial techniques. Retrieved from [Link]

  • Google Patents. (n.d.). EP1382683B1 - Process for producing 3-hydroxycyclohexanone. Retrieved from

  • Organic Syntheses. (n.d.). 3-hydroxy-1-cyclohexene-1-carboxaldehyde. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Grignard Reaction - Common Conditions. Retrieved from [Link]

  • Japan International Cooperation Agency. (n.d.). III Analytical Methods. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Nucleophilic hydroxymethylation by the (isopropoxydimethylsilyl)methyl grignard reagent. Retrieved from [Link]

  • Semantic Scholar. (2021). Synthesis of Arylmethylene-bis(3-hydroxy-5,5- dimethylcyclohex-2-en-1-one) Derivatives and Their Effect on Tyrosinase Activity. Retrieved from [https://www.semanticscholar.org/paper/Synthesis-of-Arylmethylene-bis(3-hydroxy-5%2C5--and-Veljovi%C4%87-Stankovi%C4%87/030616b7617415170d1033282b0e9a7e3d81995f]([Link]

  • Chemistry Steps. (2019). Grignard Reaction in Organic Synthesis with Practice Problems. Retrieved from [Link]

  • ChemRxiv. (n.d.). Artifact Peaks Due to Minor Decomposition of Sample Diluent DMSO in Head Space-GC Analysis. Retrieved from [Link]

  • YouTube. (2012). How pH Affects partitioning of organic compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • Reddit. (2022). Role of Ph in liquid-liquid extraction. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Compound purity analysis and HPLC data. Retrieved from [Link]

  • Chromatography Online. (2022). Understanding the Origins of Siloxane Ghost Peaks in Gas Chromatography. Retrieved from [Link]

  • PMC. (2021). Multi-Target Strategy to Uncover Unexpected Compounds in Rinse-Off and Leave-On Cosmetics. National Center for Biotechnology Information. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). SUPPLEMENTARY MATERIAL – SPME-GCMS ANALYSIS. Retrieved from [Link]

  • IMCS. (2023). Maximizing Yield from Nucleic Acid Extraction/Purification: A Troubleshooting Guide. Retrieved from [Link]

  • MP Biomedicals. (n.d.). Tips for RNA Extraction Troubleshooting. Retrieved from [Link]

  • Reddit. (2025). Strange repeating peaks in GC-MS chromatograph of a blank sample - anyone else seen this? Retrieved from [Link]

Sources

Troubleshooting

preventing dehydration of 3-Hydroxy-3-methylcyclohexan-1-one during distillation

Focus: Preventing Dehydration of 3-Hydroxy-3-methylcyclohexan-1-one Welcome to the Advanced Purification Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals de...

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Author: BenchChem Technical Support Team. Date: April 2026

Focus: Preventing Dehydration of 3-Hydroxy-3-methylcyclohexan-1-one

Welcome to the Advanced Purification Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals dealing with the thermal instability of β -hydroxy ketones.

The Mechanistic Causality of Dehydration (E-E-A-T Analysis)

3-Hydroxy-3-methylcyclohexan-1-one is a classic β -hydroxy ketone. A persistent challenge in its isolation is its high susceptibility to dehydration during distillation, which yields the thermodynamically stable α,β -unsaturated ketone, 3-methylcyclohex-2-en-1-one (1).

Why does this happen? The structural proximity of the hydroxyl group to the acidic α -protons makes the molecule inherently unstable under thermal stress. The activation energy required for aldol dehydration is often only marginally higher than the energy required for the aldol condensation itself (2).

  • Under basic conditions: Trace alkali catalyzes an E1cB mechanism. The base abstracts an α -proton to form an enolate intermediate, which subsequently expels the hydroxide ion to form the conjugated enone.

  • Under acidic conditions: Trace acid protonates the carbonyl oxygen, promoting enolization. The hydroxyl group is also protonated, turning it into an excellent leaving group (water), leading to an E1 or E2 elimination (3).

Because distillation applies significant thermal energy, even microscopic amounts of acidic or basic contaminants will rapidly accelerate these pathways, destroying your target compound.

Troubleshooting FAQs

Q: My crude NMR shows pure 3-Hydroxy-3-methylcyclohexan-1-one, but my distillate is turning yellow and shows a different refractive index. What went wrong? A: The yellowing and refractive index shift indicate the formation of a conjugated system—specifically, 3-methylcyclohex-2-en-1-one. This is a classic case of thermally induced dehydration. You must lower the thermal stress by improving your vacuum and neutralizing the crude mixture prior to heating.

Q: I washed my distillation glassware with base to remove acids. Is this sufficient? A: No. Standard base-washed glassware often retains trace alkali silicates on the glass surface, which are highly effective at triggering the E1cB dehydration pathway. Glassware must be strictly neutral. We recommend washing with a mild acid, rinsing with copious amounts of deionized water, and drying. For highly sensitive batches, silanizing the glassware with dichlorodimethylsilane will mask active silanol sites entirely.

Q: Can I use a standard fractional distillation column (e.g., Vigreux) to separate the product from the solvent? A: It is highly discouraged. Fractional distillation significantly increases the residence time of the molecule in the heated pot. Prolonged thermal stress guarantees dehydration. You must use a Short-Path distillation head or a Kugelrohr apparatus to minimize the heat history.

Experimental Protocols: A Self-Validating Workflow

To isolate 3-Hydroxy-3-methylcyclohexan-1-one without degradation, follow this two-part methodology. This protocol is designed as a self-validating system: success at each stage can be analytically confirmed before proceeding.

Protocol A: Strict Pre-Distillation Neutralization
  • Dilution: Dilute the crude aldol reaction mixture with 3 volumes of a non-polar organic solvent (e.g., diethyl ether or ethyl acetate).

  • Scavenging: Wash the organic layer sequentially with equal volumes of saturated aqueous NaHCO3​ (4), followed by saturated brine. This removes any residual acid or base catalysts from the synthesis phase.

  • Drying: Dry the organic layer over anhydrous Na2​SO4​ . (Critical Note: Do not use MgSO4​ , as it can be slightly Lewis acidic and may trigger premature dehydration.)

  • Concentration: Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. Keep the water bath temperature strictly below 30°C.

  • Validation Check: Run a quick IR spectrum of the crude oil. You should observe a strong, broad O-H stretch at ~3400 cm⁻¹ and a ketone C=O stretch at ~1710 cm⁻¹. If a strong peak appears at ~1680 cm⁻¹ (conjugated C=O), dehydration has already begun.

Protocol B: Buffered High-Vacuum Distillation
  • Pot Preparation: Transfer the concentrated crude 3-Hydroxy-3-methylcyclohexan-1-one to a clean, neutralized round-bottom flask.

  • In-Situ Buffering: Add a trace amount (approximately 5–10 mg per gram of crude material) of finely powdered, anhydrous NaHCO3​ directly into the distillation pot. This solid-state buffer scavenges any acidic byproducts generated during the heating process without dissolving into the distillate.

  • Apparatus Setup: Equip the flask with a short-path distillation head. Ensure all joints are greased properly for high vacuum.

  • Vacuum Initiation: Apply a high-vacuum pump capable of achieving < 0.1 Torr. Do not apply heat yet. Allow the system to equilibrate and outgas any residual solvent for 10 minutes.

  • Distillation: Gradually increase the oil bath temperature. Under < 0.1 Torr, the target compound will distill at a significantly lower temperature, safely bypassing the thermal threshold required for dehydration.

  • Final Validation: Take a 10 µL aliquot of the purified distillate and run an IR or 1H -NMR spectrum. The preservation of the α -protons and the hydroxyl signal confirms the structural integrity of the β -hydroxy ketone.

Quantitative Data: Impact of Distillation Techniques

The choice of distillation technique directly correlates to the survival rate of the β -hydroxy ketone. The table below summarizes the operational parameters and the resulting risk of dehydration.

Distillation TechniqueOperating PressureAverage Residence TimeThermal Stress LevelDehydration Risk
Atmospheric Fractional 760 Torr> 2 hoursExtreme> 90% (Not Recommended)
Standard Vacuum ~10 to 20 Torr1 to 2 hoursHigh40% - 60%
Short-Path High-Vacuum < 0.1 Torr< 30 minutesLow< 5% (Recommended)
Kugelrohr Evaporation < 0.1 Torr< 15 minutesVery Low< 1% (Optimal)
Workflow Visualization

The following logic diagram maps the mechanistic pathways of degradation versus the optimized troubleshooting workflow for successful purification.

G A Crude 3-Hydroxy-3-methylcyclohexan-1-one (Beta-Hydroxy Ketone) B Contaminated Workup (Trace Acid/Base + Heat) A->B Improper Handling E Optimized Protocol (Strict Neutralization + NaHCO3) A->E Troubleshooting Applied C Dehydration Pathway (E1cB or E1/E2 Elimination) B->C D 3-methylcyclohex-2-en-1-one (Conjugated Enone Byproduct) C->D F Short-Path Distillation (High Vacuum < 0.1 Torr) E->F G Pure 3-Hydroxy-3-methylcyclohexan-1-one (Target Preserved) F->G

Mechanistic pathways and troubleshooting logic for the distillation of beta-hydroxy ketones.

References
  • Dehydration of Aldol Products - Synthesis of Enones . Chemistry LibreTexts. Available at: [Link]

  • -unsaturated ketones (US6960694B2). Google Patents.
  • Mechanism of acid-catalyzed Robinson annulation? Chemistry Stack Exchange. Available at: [Link]

  • Hydroxy ketones – Knowledge and References . Taylor & Francis. Available at:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting 3-Hydroxy-3-methylcyclohexan-1-one Synthesis

Welcome to the Advanced Synthesis Support Center. As drug development professionals and synthetic chemists, encountering low conversion rates or poor yields during the synthesis of 3-hydroxy-3-methylcyclohexan-1-one (the...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. As drug development professionals and synthetic chemists, encountering low conversion rates or poor yields during the synthesis of 3-hydroxy-3-methylcyclohexan-1-one (the target β-hydroxy ketone) is a well-documented bottleneck.

This guide dissects the thermodynamic and kinetic parameters governing the intramolecular aldol cyclization of 2,6-heptanedione and the hydration of 3-methyl-2-cyclohexen-1-one. By understanding the underlying causality of these reactions, you can implement field-proven, self-validating protocols to successfully isolate the elusive ketol intermediate.

Reaction Pathway Visualization

SynthesisTroubleshooting SM 2,6-Heptanedione (Starting Material) Ketol 3-Hydroxy-3-methylcyclohexan-1-one (Target Ketol) SM->Ketol Intramolecular Aldol (Kinetic Control) Ketol->SM Retro-Aldol (Minor) Enone 3-Methyl-2-cyclohexen-1-one (Thermodynamic Sink) Ketol->Enone E1cB Dehydration (Thermodynamic Control) Enone->Ketol Hydration (Highly Unfavorable)

Kinetic vs. Thermodynamic Pathways in 3-Hydroxy-3-methylcyclohexan-1-one Synthesis.

Section 1: Frequently Asked Questions & Troubleshooting

Q1: Why does my synthesis from 2,6-heptanedione yield primarily 3-methyl-2-cyclohexen-1-one rather than the target β-hydroxy ketone? Answer: This is a classic case of kinetic versus thermodynamic control. The intramolecular aldol addition of 2,6-heptanedione to 3-hydroxy-3-methylcyclohexan-1-one is substantially exergonic (ΔG ≈ −2.4 kcal/mol) and occurs rapidly[1]. However, the reaction exhibits distinct two-phase kinetic behavior[2]. The target ketol accumulates initially but is subsequently consumed by an E1cB dehydration step to form the enone (3-methyl-2-cyclohexen-1-one). Because the enone is the thermodynamic sink, extended reaction times or harsh basic conditions will drive the equilibrium entirely toward dehydration. Solution: To achieve high conversion to the ketol, you must operate under strict kinetic control, continuously monitoring the reaction to trap the intermediate at its concentration maximum before the secondary dehydration phase accelerates.

Q2: I am attempting to synthesize the ketol via the direct acid-catalyzed hydration of 3-methyl-2-cyclohexen-1-one. Why is the conversion rate consistently <5%? Answer: The fundamental causality here is thermodynamic. The hydration of the enone back to the ketol is highly endergonic. The equilibrium constant heavily favors the dehydrated enone and water[2]. Even under forcing acidic conditions with a vast excess of water, the thermodynamic equilibrium prevents high conversion. Solution: Direct hydration is not a viable high-yield preparative pathway. You must rely on the kinetically controlled aldol cyclization of the diketone.

Q3: Can biocatalysts or specific enzymes alter the equilibrium of this reaction to prevent dehydration? Answer: While biocatalysts like the aldolase antibody 38C2 are highly efficient at catalyzing enamine-based aldol additions, researchers must apply them with caution. Studies have demonstrated that while 38C2 catalyzes the formation of the ketol, it also actively catalyzes the subsequent elimination (dehydration) step of 3-hydroxy-3-methylcyclohexanone, driving the reaction toward the thermodynamic sink[3]. Therefore, even with advanced biocatalysts, continuous monitoring and kinetic trapping remain essential[3].

Section 2: Thermodynamic & Kinetic Data Summary

To rationally design your experiment, you must understand the energy landscape of the system. The following table summarizes the thermodynamic parameters that dictate your conversion rates.

Reaction StepTransformationFree Energy (ΔG)Kinetic BehaviorSynthetic Implication
Aldol Addition 2,6-Heptanedione → KetolExergonic (≈ -2.4 kcal/mol)Fast (Phase 1)Product accumulates transiently; requires kinetic trapping.
Dehydration Ketol → Enone + H₂OHighly ExergonicSlower (Phase 2)Thermodynamic sink; must be avoided by low temp/mild base.
Hydration Enone + H₂O → KetolEndergonicExtremely SlowDirect hydration is thermodynamically unviable for synthesis.

Section 3: Validated Experimental Protocols

The following protocols form a self-validating system. Protocol A outlines the synthetic steps, while Protocol B provides the analytical feedback loop required to ensure the reaction does not slip from kinetic to thermodynamic control.

Protocol A: Kinetically Controlled Intramolecular Aldol Addition

This method utilizes mild conditions and thermal control to widen the kinetic window between the aldol addition and the unwanted E1cB dehydration.

  • Buffer Preparation: Prepare 50 mL of a mild pH 9.5 carbonate buffer/THF mixture (1:1 v/v). The moderated pH prevents rapid deprotonation of the newly formed β-hydroxy ketone, slowing the elimination step.

  • Initiation: Dissolve 2,6-heptanedione (10 mmol) into the mixture and immediately cool the reaction vessel to 0–5 °C. The lowered temperature differentially retards the higher-activation-energy dehydration step more effectively than the initial aldol addition.

  • Real-Time Monitoring: Initiate Protocol B (below) to monitor the reaction continuously.

  • Quenching (The Critical Step): At the exact point of maximum ketol accumulation (typically 45–60 minutes depending on exact thermal transfer), rapidly quench the reaction by injecting cold 1M HCl to drop the pH to 7.0, neutralizing the base catalyst.

  • Isolation: Extract immediately with cold ethyl acetate (3 x 50 mL). Dry over Na₂SO₄ and concentrate under reduced pressure at <25 °C to prevent thermal dehydration during solvent removal.

Protocol B: Real-Time HPLC Monitoring for Kinetic Trapping

To successfully execute Protocol A, the analytical feedback loop must be calibrated to distinguish the two kinetic phases[2].

  • Column & Mobile Phase: Equip the HPLC with a standard C18 reverse-phase column. Use an isocratic mobile phase of Water/Acetonitrile (70:30) to ensure clear separation of the polar ketol and the less polar enone.

  • Detector Calibration: Set the UV detector to 240 nm (optimal for the conjugated π-system of 3-methyl-2-cyclohexen-1-one) to monitor the unwanted dehydration product[2]. Use a Refractive Index (RI) detector in series to quantify the non-conjugated 3-hydroxy-3-methylcyclohexan-1-one and the starting 2,6-heptanedione.

  • Sampling Routine: Extract 50 μL aliquots from the reaction vessel every 10 minutes. Quench each aliquot immediately in 500 μL of cold 0.1 M H₃PO₄ to freeze the equilibrium before injection.

  • Data Interpretation (Self-Validation): Plot the RI peak area (ketol) versus time. The reaction is in "Phase 1" (accumulation) while the slope is positive. Causality Check: The exact moment the slope reaches zero—just before the 240 nm UV peak (enone) begins to grow exponentially—is your critical intervention point to execute Step 4 of Protocol A[2].

References

  • Progress toward the Syntheses of (+)-GB 13, (+)-Himgaline, and Himandridine. New Insights into Intramolecular Imine/Enamine Aldol Cyclizations - Journal of the American Chemical Society. 1

  • Intramolecular Aldol Condensations: Rate and Equilibrium Constants - Journal of the American Chemical Society. 2

  • Aldolase Antibodies of Remarkable Scope - Journal of the American Chemical Society. 3

Sources

Troubleshooting

Technical Support Center: Solvent Optimization &amp; Crystallization Troubleshooting for 3-Hydroxy-3-methylcyclohexan-1-one

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals facing challenges with the isolation and structural elucidation of 3-hydroxy-3-methylcyclohexan-1-one (...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals facing challenges with the isolation and structural elucidation of 3-hydroxy-3-methylcyclohexan-1-one (CAS: 68165-43-5).

As a low-molecular-weight (128.17 g/mol ) cyclic ketone with a logP of ~0.88[1], this compound typically presents as a colorless oil at room temperature[2]. Crystallizing such compounds requires precise thermodynamic control to bypass Liquid-Liquid Phase Separation (LLPS) and induce stable nucleation[3][4].

🔍 Interactive Troubleshooting Guide (FAQs)

Q1: Why does my compound consistently form an emulsion or "oil out" instead of forming a crystal lattice? A: You are observing Liquid-Liquid Phase Separation (LLPS), commonly referred to as "oiling out"[5][6]. Because 3-hydroxy-3-methylcyclohexan-1-one is an oil at room temperature, its melting point is exceedingly low. When you cool a supersaturated solution of this compound, the system crosses the binodal cloud point curve before it reaches the metastable zone required for solid nucleation[3]. Consequently, the solute separates into a highly concentrated, mobile liquid phase (oil droplets) rather than arranging into a rigid crystal lattice[6].

Q2: How do I select a solvent system to prevent LLPS and force crystallization? A: To bypass LLPS, you must alter the thermodynamic phase diagram so that the solubility curve sits above the cloud point curve[7]. For low-melting organic oils, this is achieved by pairing a highly volatile, moderately polar "good solvent" (e.g., diethyl ether) with a highly non-polar "anti-solvent" (e.g., pentane)[4]. Both solvents must possess freezing points well below -50 °C to allow for deep sub-ambient cooling. Furthermore, the cooling rate must be strictly controlled (e.g., 0.1 °C/min) to prevent rapid supersaturation spikes that trigger spinodal decomposition[5].

Q3: I need to determine the absolute stereochemistry via X-ray crystallography, but the compound remains a liquid. What is the most efficient workaround? A: Direct crystallization of an oil for X-ray diffraction is often impractical. The gold standard in this scenario is derivatization[8]. By reacting the ketone moiety of 3-hydroxy-3-methylcyclohexan-1-one with 2,4-dinitrophenylhydrazine (Brady's Reagent), you form a 2,4-dinitrophenylhydrazone[9]. The introduction of the rigid, planar dinitrophenyl group and the extended conjugated π system significantly increases intermolecular π−π stacking interactions[10][11]. This transforms the liquid into a highly crystalline, high-melting-point orange/red solid that is ideal for single-crystal X-ray diffraction[10].

📊 Quantitative Data & Solvent Matrices

Table 1: Solvent Screening Matrix for Low-Temperature Crystallization

Comparing thermodynamic suitability for sub-ambient nucleation.

Solvent System (v/v)Freezing Point LimitDielectric Constant ( ϵ ) RatioExpected Outcome
Diethyl Ether / Pentane (1:4) -116 °C4.3 / 1.8Optimal: Supports sub-ambient nucleation; avoids LLPS.
Ethyl Acetate / Hexane (1:3) -83 °C6.0 / 1.8Sub-optimal: Prone to oiling out at high solute concentrations.
Ethanol / Water (1:2) 0 °C24.5 / 80.1Failure: Complete phase separation (LLPS) due to hydrophobic effect.
Table 2: Derivatization Options for Structural Elucidation

Evaluating chemical modifications to increase lattice energy and crystallinity.

Derivatization ReagentTarget Functional GroupDerivative FormedCrystallinity PotentialTypical Reaction Time
2,4-Dinitrophenylhydrazine Ketone2,4-DinitrophenylhydrazoneVery High (Standard for liquids)15-30 mins
Semicarbazide KetoneSemicarbazoneHigh 1-2 hours
p-Nitrobenzoyl Chloride Tertiary Alcoholp-Nitrobenzoate EsterModerate (Sterically hindered)12-24 hours

🧪 Step-by-Step Experimental Methodologies

Protocol A: Sub-Ambient Anti-Solvent Crystallization (Bulk Purification)

This protocol utilizes a low-temperature gradient to force nucleation while avoiding the cloud point.

  • Dissolution: In a dry Schlenk flask under nitrogen, dissolve 1.0 g of crude 3-hydroxy-3-methylcyclohexan-1-one in 2.0 mL of anhydrous diethyl ether.

    • Self-Validation: The solution must be completely clear. Any turbidity indicates insoluble impurities; filter via a 0.22 µm PTFE syringe filter before proceeding.

  • Anti-Solvent Addition: Slowly add 8.0 mL of anhydrous pentane dropwise at 20 °C while stirring at 300 rpm.

    • Self-Validation: The solution should remain clear. If immediate cloudiness (LLPS) occurs, the ether ratio is too low; add ether dropwise until clear.

  • Controlled Cooling: Program a chiller to cool the flask at a strict rate of 0.1 °C/min down to -20 °C.

    • Self-Validation: Monitor for faint opalescence (nucleation). If distinct heavy oil droplets form, halt cooling, warm by 5 °C to redissolve the oil, and add 1.0 mL of additional pentane.

  • Isolation: Filter the resulting suspension using a jacketed sintered glass funnel pre-chilled to -20 °C.

    • Self-Validation: Maintain a dry nitrogen blanket over the funnel. If the filter cake begins to melt or turn gummy, thermal shock has occurred. Immediately re-slurry the cake in cold pentane (-20 °C).

Protocol B: 2,4-Dinitrophenylhydrazone Derivatization (X-Ray Elucidation)

This protocol chemically alters the compound to guarantee a rigid crystal lattice.

  • Reagent Preparation: Dissolve 0.5 g of 2,4-dinitrophenylhydrazine (2,4-DNPH) in 15 mL of methanol. Carefully add 1.0 mL of concentrated sulfuric acid[9].

    • Self-Validation: The solution should be a clear, deep red/orange liquid. Undissolved powder indicates incomplete protonation; add acid dropwise until clear.

  • Condensation Reaction: Add 0.5 g of 3-hydroxy-3-methylcyclohexan-1-one to the acidic solution and stir at 25 °C.

    • Self-Validation: Within 15-30 minutes, a heavy orange/red precipitate must form, confirming the conversion of the ketone to the hydrazone[10][11].

  • Isolation & Purification: Vacuum filter the solid and wash the cake with 5 mL of ice-cold methanol. Recrystallize the crude solid from a hot ethanol/water (70:30 v/v) mixture.

    • Self-Validation: The final crystals should exhibit a sharp melting point, indicating high purity and a uniform crystal lattice suitable for X-ray diffraction[8].

🗺️ Crystallization Strategy Workflow

SolvOpt N1 3-Hydroxy-3-methylcyclohexan-1-one (Target Compound) N2 Assess Crystallization Goal N1->N2 N3 Bulk Purification (Low-Temp Profile) N2->N3 Purification N4 Structural Elucidation (Derivatization) N2->N4 X-Ray Analysis N5 Oiling Out (LLPS) Detected? N3->N5 N8 Synthesize 2,4-DNPH Derivative N4->N8 N6 Adjust Solvent Ratio (Increase Pentane) N5->N6 Yes (Phase Separation) N7 Sub-Ambient Filtration (-20°C to -78°C) N5->N7 No (Nucleation) N6->N5 N9 Standard RT Crystallization (EtOH/H2O) N8->N9

Decision tree for 3-hydroxy-3-methylcyclohexan-1-one crystallization strategies.

📚 References

1.[1] Cyclohexanone, 3-hydroxy-3-methyl- 68165-43-5 wiki - Guidechem. Guidechem. Available at: 2.[2] 学位論文(要約) Development of Organic Reactions in Water. University of Tokyo. Available at: 3.[5] Liquid-Liquid Phase Separation in Crystallization. Mettler Toledo. Available at: 4.[6] Oiling Out in Crystallization. Mettler Toledo. Available at: 5.[3] Review of Liquid–Liquid Phase Separation in Crystallization: From Fundamentals to Application. ACS Publications. Available at: 6.[7] A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data. MDPI. Available at: 7.[8] 2,4-Dinitrophenylhydrazine. American Chemical Society. Available at: 8.[4] Process Development and Crystallization in Oiling-Out System of a Novel Topical Antiandrogen. ACS Publications. Available at: 9.[9] Brady's test for aldehydes and ketones. RSC Education. Available at: 10.[10] Why does 2,4 DNP give orange colour crystals? Chemistry Stack Exchange. Available at: 11.[11] 2,4- Dinitrophenyl- hydrazine. School of Chemistry, University of Bristol. Available at:

Sources

Optimization

Technical Support Center: Synthesis of 3-Hydroxy-3-methylcyclohexan-1-one

Welcome to the technical support center for the synthesis of 3-Hydroxy-3-methylcyclohexan-1-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges an...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 3-Hydroxy-3-methylcyclohexan-1-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this valuable tertiary aldol intermediate. We provide in-depth, field-proven insights and troubleshooting strategies to help you optimize your reaction outcomes.

Introduction

3-Hydroxy-3-methylcyclohexan-1-one is a key building block in organic synthesis, notably as an intermediate in the construction of more complex molecules like steroids and terpenoids. Its synthesis, while seemingly straightforward, is often plagued by competing side reactions that can drastically reduce yields and complicate purification. The principal challenges arise from the inherent reactivity of the starting materials and the stability of the tertiary alcohol product. This guide addresses the most common issues in a direct question-and-answer format.

Synthetic Strategy Overview

Two primary strategies are commonly employed for the synthesis of 3-Hydroxy-3-methylcyclohexan-1-one:

  • Organometallic Addition to a Diketone: This route involves the 1,2-addition of a methyl organometallic reagent (e.g., a Grignard reagent) to 1,3-cyclohexanedione.[1] While direct, this method faces challenges related to the basicity of the organometallic reagent.

  • Intramolecular Aldol Reaction: This is a more classical approach, often related to the first step of the famed Wieland-Miescher ketone synthesis.[2][3] It involves the cyclization of a triketone precursor, which can be generated in situ. This pathway is frequently catalyzed by bases or amino acids like proline.[4][5]

The choice of strategy often depends on the available starting materials and the desired scale of the reaction. The following diagram illustrates the decision-making process based on common precursors.

G cluster_start Select Starting Material cluster_route1 Route 1: Organometallic Addition cluster_route2 Route 2: Intramolecular Aldol start Available Precursor precursor1 1,3-Cyclohexanedione start->precursor1 Diketone available precursor2 2-Methyl-1,3-cyclohexanedione + Methyl Vinyl Ketone (MVK) start->precursor2 Enone precursor available route1 Grignard / Organolithium Addition precursor1->route1 reagent1 CH₃MgX, CH₃Li, etc. reagent1->route1 product Target: 3-Hydroxy-3-methylcyclohexan-1-one route1->product route2 Robinson Annulation (Aldol Addition Intermediate) precursor2->route2 reagent2 Base (e.g., Pyrrolidine) or Organocatalyst (e.g., L-Proline) reagent2->route2 route2->product Intermediate isolated before dehydration

Caption: Synthetic routes to 3-Hydroxy-3-methylcyclohexan-1-one.

Troubleshooting Guide & FAQs

This section addresses the most common experimental failures and provides actionable solutions.

Problem 1: Dominant Formation of 3-Methylcyclohex-2-en-1-one (Dehydration)

Q: My final product is primarily the α,β-unsaturated enone, not the desired tertiary alcohol. Why is this happening and how can I prevent it?

A: This is the most common side reaction. The tertiary alcohol product is highly susceptible to elimination (dehydration) to form the more thermodynamically stable conjugated enone. This process is readily catalyzed by both acid and base, especially at elevated temperatures.

Causality & Mechanism:

  • Acid-Catalyzed (E1 Mechanism): Under acidic conditions (e.g., during an acidic workup), the hydroxyl group is protonated, forming a good leaving group (water). Departure of water generates a tertiary carbocation, which is then deprotonated by a weak base (like water or the conjugate base of the acid) to form the alkene.[6][7]

  • Base-Catalyzed (E1cB or E2 Mechanism): Under basic conditions, a proton alpha to the carbonyl group is abstracted to form an enolate. The enolate can then expel the hydroxide ion to form the conjugated system. This is particularly favorable if the reaction is heated.[8]

Solutions:

ParameterRecommended ActionRationale
Temperature Maintain low temperatures throughout the reaction and workup (e.g., 0 °C to room temperature). Avoid heating or refluxing after the aldol addition step.Dehydration is an endothermic process and is thus favored at higher temperatures. Keeping the reaction cool minimizes the rate of this side reaction.
Workup Use a buffered or weakly acidic workup solution, such as saturated aqueous ammonium chloride (NH₄Cl), instead of strong mineral acids (HCl, H₂SO₄).[9]A saturated NH₄Cl solution is sufficiently acidic to protonate the intermediate alkoxide but is not strong enough to aggressively promote the E1 dehydration pathway.
Catalyst Choice For aldol routes, use a catalyst system that allows for isolation of the aldol addition product before elimination. Proline-catalyzed reactions can often be stopped at the alcohol stage under carefully controlled conditions.[4][5]The classical Robinson annulation is designed to yield the enone directly.[10] To isolate the intermediate, conditions must be gentle enough to prevent the subsequent elimination step.
Reaction Time Monitor the reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed.Prolonged exposure to either acidic or basic catalysts can increase the prevalence of dehydration.

Below is a workflow to diagnose and solve the dehydration issue.

G start High % of Dehydrated Enone Product Observed q1 What were the reaction and workup conditions? start->q1 cond_acid Strong Acidic Workup (e.g., HCl, H₂SO₄) q1->cond_acid Acidic cond_base Basic Conditions with Elevated Temperature (> RT) q1->cond_base Basic cond_prolonged Prolonged Reaction Time q1->cond_prolonged Neutral/Other sol_acid Solution: Switch to buffered workup (sat. aq. NH₄Cl) and maintain T < 10°C. cond_acid->sol_acid sol_base Solution: Run reaction at 0°C to RT. Avoid heating. Quench as soon as starting material is gone. cond_base->sol_base sol_prolonged Solution: Monitor reaction by TLC. Do not let it run overnight without first establishing a time course. cond_prolonged->sol_prolonged

Caption: Troubleshooting workflow for unwanted dehydration.
Problem 2: Low Yield and Complex Byproducts from Self-Condensation

Q: My reaction is messy, and the NMR spectrum shows multiple unidentified products, possibly from polymerization or dimerization. What is the cause?

A: This issue often points to self-condensation reactions. In the absence of a more reactive electrophile, enolates can react with another molecule of the same ketone—a process known as self-condensation. Cyclohexanone and its derivatives are particularly prone to this side reaction under basic conditions.[11][12]

Causality & Mechanism: Under basic catalysis, an enolate of cyclohexanone (or a related precursor) is formed. This nucleophilic enolate can then attack the electrophilic carbonyl carbon of a non-enolized ketone molecule.[13][14] This leads to the formation of dimers and, subsequently, higher-order oligomers, reducing the yield of the desired product.

Solutions:

ParameterRecommended ActionRationale
Order of Addition Add the ketone substrate slowly to a solution of the base or catalyst. For mixed aldol reactions, ensure the more acidic partner is fully deprotonated before adding the second component.[15]This maintains a low concentration of the enolizable ketone at any given time, disfavoring self-condensation and promoting the desired intramolecular or mixed reaction.
Temperature Perform the reaction at low temperatures (e.g., 0 °C or below).Lower temperatures decrease the rate of all reactions, but can often provide a larger kinetic window to favor the desired reaction over side reactions like self-condensation.
Stoichiometry Use precise stoichiometry. Avoid using a large excess of the base, as this can accelerate self-condensation.Catalytic amounts of base are often sufficient and preferable to stoichiometric amounts for minimizing side reactions.[12]
Problem 3: Recovery of Starting Material in Grignard Route (Enolization)

Q: I am attempting the synthesis via Grignard addition to 1,3-cyclohexanedione, but I am recovering most of my starting material after workup. What is going wrong?

A: This is a classic issue of acid-base chemistry competing with nucleophilic addition. The Grignard reagent (R-MgX) is a strong base in addition to being a good nucleophile. 1,3-Cyclohexanedione has highly acidic protons on the methylene carbon situated between the two carbonyl groups (pKa ≈ 5.26).[16] The Grignard reagent will preferentially act as a base and deprotonate the dione to form a magnesium enolate, which is unreactive toward further addition.[17]

Causality & Mechanism: The reaction that occurs is an acid-base reaction: 1,3-Dione + CH₃MgBr → Magnesium Enolate of 1,3-Dione + CH₄ During aqueous workup, this enolate is simply protonated, regenerating the starting 1,3-cyclohexanedione.

Solutions:

ParameterRecommended ActionRationale
Reagent Choice Use a less basic, more nucleophilic organometallic reagent. Organocerium reagents (prepared by adding CeCl₃ to the Grignard reagent) are excellent for this purpose as they are significantly less basic and suppress enolization.Cerium(III) chloride transmetalates with the Grignard reagent to form an organocerium species that is a "softer" and more selective nucleophile, favoring carbonyl addition over deprotonation.
Temperature Run the reaction at very low temperatures (e.g., -78 °C).At lower temperatures, the rate of the desired nucleophilic addition can be favored over the acid-base reaction.
Protecting Groups Protect one of the carbonyl groups of the 1,3-dione as an enol ether before the Grignard reaction. The protecting group can be removed during the acidic workup.This strategy removes the acidic methylene protons, preventing the acid-base side reaction entirely. The Grignard reagent will then add cleanly to the remaining unprotected ketone.[18]

Experimental Protocols

Protocol 1: Optimized Synthesis via Grignard Addition with Cerium (III) Chloride

This protocol minimizes enolization by using an organocerium reagent.

Materials:

  • Anhydrous Cerium(III) Chloride (CeCl₃)

  • Anhydrous Tetrahydrofuran (THF)

  • Methylmagnesium Bromide (CH₃MgBr) in ether

  • 1,3-Cyclohexanedione

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

Procedure:

  • Preparation of CeCl₃ Slurry: In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add anhydrous CeCl₃ (1.2 equivalents). Add anhydrous THF and stir vigorously at room temperature for 2-4 hours to create a fine, highly active slurry.

  • Cooling: Cool the CeCl₃ slurry to -78 °C using a dry ice/acetone bath.

  • Formation of Organocerium Reagent: Slowly add methylmagnesium bromide (1.1 equivalents) dropwise to the cold CeCl₃ slurry. Stir the mixture at -78 °C for 1 hour.

  • Substrate Addition: Dissolve 1,3-cyclohexanedione (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the organocerium reagent at -78 °C.

  • Reaction: Stir the reaction mixture at -78 °C and monitor by TLC. The reaction is typically complete within 1-3 hours.

  • Quenching: Quench the reaction at -78 °C by slowly adding saturated aqueous NH₄Cl solution.

  • Workup: Allow the mixture to warm to room temperature. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield pure 3-Hydroxy-3-methylcyclohexan-1-one.

Protocol 2: Controlled Intramolecular Aldol Addition

This protocol is adapted from methodologies aimed at isolating the aldol adduct before dehydration.[2][10]

Materials:

  • 2-Methyl-1,3-cyclohexanedione

  • Methyl Vinyl Ketone (MVK)

  • Pyrrolidine (catalyst)

  • Benzene or Toluene (solvent)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

Procedure:

  • Michael Addition: In a round-bottom flask, dissolve 2-methyl-1,3-cyclohexanedione (1.0 equivalent) in benzene. Add a catalytic amount of pyrrolidine (0.1 equivalents).

  • MVK Addition: Cool the mixture to 0 °C. Add methyl vinyl ketone (1.05 equivalents) dropwise over 30 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting dione and formation of the intermediate triketone.

  • Aldol Cyclization: To the same flask, add a second portion of pyrrolidine (0.2 equivalents). Stir at room temperature. Crucially, do not heat the reaction. Monitor the formation of the tertiary alcohol product by TLC (this may take 12-24 hours).

  • Quenching: Once the triketone intermediate is consumed, cool the reaction to 0 °C and quench by adding saturated aqueous NH₄Cl solution.

  • Workup: Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify immediately by flash column chromatography to isolate 3-Hydroxy-3-methylcyclohexan-1-one before it dehydrates.

References

  • Liu, C., Bradshaw, B., Maseras, F., Bonjoch, J., & Besora, M. (n.d.). Mechanistic study on the asymmetric synthesis of the Wieland-Miescher ketone and analogs.
  • Wikipedia. (n.d.). Wieland–Miescher ketone. Retrieved from [Link]

  • (n.d.). The Hajos–Parrish–Eder–Sauer–Wiechert Reaction.
  • Wikipedia. (n.d.). Proline-catalyzed aldol reactions. Retrieved from [Link]

  • (n.d.). Synthesis and Derivatization of Bis-nor Wieland–Miescher Ketone.
  • Asymmetric Synthesis of Wieland-Miescher and Hajos-Parrish Ketones Catalyzed by an Amino-Acid-Derived Chiral Primary Amine. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Wieland–Miescher ketone: a cornerstone in natural product synthesis. (n.d.). RSC Publishing. Retrieved from [Link]

  • List, B., Lerner, R. A., & Barbas, C. F. (2000). New mechanistic studies on the proline-catalyzed aldol reaction. PNAS. Retrieved from [Link]

  • (n.d.). Theory of Asymmetric Organocatalysis of Aldol and Related Reactions: Rationalizations and Predictions. ACS Publications. Retrieved from [Link]

  • (n.d.). Aldol Condensation of Cyclohexanone and Furfural in Fixed-Bed Reactor. MDPI. Retrieved from [Link]

  • (n.d.). Evaluating β-amino acids as enantioselective organocatalysts of the Hajos–Parrish–Eder–Sauer–Wiechert reaction. RSC Publishing. Retrieved from [Link]

  • (n.d.). Kinetic of Alkali Catalyzed Self-Condensation of Cyclohexanone. ACS Publications. Retrieved from [Link]

  • (n.d.). Robinson Annulation.
  • Wikipedia. (n.d.). Robinson annulation. Retrieved from [Link]

  • (2018, December 10). The Robinson Annulation. Master Organic Chemistry. Retrieved from [Link]

  • (n.d.). Addition of Grignard Reagents, Organozinc and Organolithium Reagents to Carbonyl and Unsaturated Carbonyl Compounds. Dalal Institute. Retrieved from [Link]

  • (2025, April 1). Organometallic addition to an enolizable ketone. Reddit. Retrieved from [Link]

  • (2020, October 1). Write reaction showing aldol condensation of cyclohexanone. Brainly.in. Retrieved from [Link]

  • (2024, September 15). ALDOL condensation of CYCLOHEXANONE. YouTube. Retrieved from [Link]

  • (2024, July 30). 23.6: Mixed Aldol Reactions. Chemistry LibreTexts. Retrieved from [Link]

  • (n.d.). nucleophilic hydroxymethylation by the (isopropoxydimethylsilyl)methyl grignard reagent. Organic Syntheses Procedure. Retrieved from [Link]

  • (2025, June 12). What Is 1,3-Cyclohexanedione (1,3-CHD) and Why It Matters in Chemical Synthesis.
  • (n.d.). E7-1 Experiment 6 – Dehydration of Methylcyclohexanols. CDN. Retrieved from [Link]

  • Wikipedia. (n.d.). 1,3-Cyclohexanedione. Retrieved from [Link]

  • (n.d.). Dehydration of an alcohol.
  • (n.d.). Experiment 5: Alcohol Dehydration of Menthol.

Sources

Troubleshooting

overcoming steric hindrance in 3-Hydroxy-3-methylcyclohexan-1-one reactions

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific thermodynamic and kinetic barriers encountered...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific thermodynamic and kinetic barriers encountered when working with 3-Hydroxy-3-methylcyclohexan-1-one .

Sterically hindered cyclohexanones present unique challenges in drug discovery and synthetic methodology[1]. The presence of both a methyl and a hydroxyl group at the C3 position creates a highly congested local environment that frequently derails standard nucleophilic additions.

Below, you will find field-proven insights, mechanistic explanations, and validated protocols to help you overcome these synthetic bottlenecks.

Section 1: Mechanistic Insights & Conformational Analysis

Q: Why is 3-hydroxy-3-methylcyclohexan-1-one so resistant to standard nucleophilic additions compared to unsubstituted cyclohexanone?

A: The resistance is a direct consequence of both steric hindrance and the energetic penalty of rehybridization. During a nucleophilic addition, the carbonyl carbon must transition from a planar sp2 geometry to a tetrahedral sp3 geometry[2].

In 3-hydroxy-3-methylcyclohexan-1-one, the C3 position is heavily substituted. To minimize ring strain, the molecule adopts a chair conformation. According to established A-values, the methyl group (1.74 kcal/mol) is significantly bulkier than the hydroxyl group (0.87 kcal/mol)[3]. Consequently, the equilibrium heavily favors the conformer where the methyl group is equatorial and the hydroxyl group is axial.

This axial hydroxyl group (along with the C5 axial hydrogen) creates severe 1,3-diaxial steric clashes that block the standard Bürgi-Dunitz approach trajectory for nucleophiles attacking from the axial face. As a result, the incoming nucleophile is forced to approach from the equatorial face, which is also partially hindered by the adjacent equatorial substituents, drastically slowing down the reaction rate[4][5].

G Ketone 3-Hydroxy-3-methyl cyclohexan-1-one Axial Axial Attack (Blocked by 1,3-Diaxial OH) Ketone->Axial High Steric Penalty Equatorial Equatorial Attack (Favored Pathway) Ketone->Equatorial Lower Energy Barrier ProductAx Equatorial Alcohol (Trace Product) Axial->ProductAx ProductEq Axial Alcohol (Major Product) Equatorial->ProductEq

Caption: Steric trajectories for nucleophilic addition to 3-hydroxy-3-methylcyclohexan-1-one.

Section 2: Troubleshooting Specific Reactions

Q: My Grignard additions yield mostly recovered starting material and enolization byproducts. How do I force the 1,2-addition?

A: This is the most common failure mode for sterically hindered ketones. Because the nucleophilic attack is kinetically slow due to the C3 substituents, the Grignard reagent acts instead as a base, deprotonating the acidic α -protons to form an enolate. Upon aqueous workup, the enolate simply reprotonates, returning your starting material.

The Solution: Implement Lewis acid activation using anhydrous Cerium(III) chloride ( CeCl3​ ). The highly oxophilic Ce3+ ion coordinates tightly to the carbonyl oxygen, drastically increasing the electrophilicity of the sp2 carbon. Simultaneously, the transmetalation of the Grignard reagent to an organocerium species ( RCeCl2​ ) reduces the basicity of the nucleophile, virtually eliminating competitive enolization.

Quantitative Impact of CeCl3​ Activation
NucleophileAdditiveTemperatureYield (1,2-Addition)Yield (Enolization/Recovery)
MeMgBr (1.5 eq)None0 °C to RT< 10%> 85%
MeMgBr (1.5 eq) CeCl3​ (1.5 eq)-78 °C to 0 °C88% < 5%
PhLi (1.2 eq)None-78 °C45%50%
PhLi (1.2 eq) CeCl3​ (1.5 eq)-78 °C92% < 5%
Validated Protocol: Organocerium-Mediated 1,2-Addition

Self-Validation Checkpoint: The success of this reaction relies entirely on the strict anhydrous nature of the CeCl3​ .

  • Activation of CeCl3​ : Place CeCl3​⋅7H2​O (1.5 eq) in a Schlenk flask. Heat to 140 °C under high vacuum (0.1 mmHg) for 2 hours, then increase to 150 °C for another 2 hours.

    • Validation: The solid must become a free-flowing white powder. If it clumps or turns glassy, moisture is still present, and the Grignard will be quenched. Discard and restart.

  • Suspension: Cool to room temperature under Argon. Add anhydrous THF (5 mL/mmol) and stir vigorously for 2 hours to form a uniform white suspension.

  • Transmetalation: Cool the suspension to -78 °C. Dropwise add the Grignard reagent (1.5 eq). Stir for 30 minutes at -78 °C. The mixture will typically turn a pale yellow/orange color.

  • Addition: Dissolve 3-hydroxy-3-methylcyclohexan-1-one (1.0 eq) in a minimal amount of dry THF. Add dropwise to the organocerium mixture at -78 °C.

  • Monitoring: Stir for 1 hour at -78 °C, then allow to warm to 0 °C. Monitor by TLC (Hexanes:EtOAc 7:3, stain with KMnO4​ ).

  • Quenching: Once the ketone is consumed, quench at 0 °C with saturated aqueous NH4​Cl . Extract with EtOAc, dry over Na2​SO4​ , and concentrate.

Q: I am trying to reduce the ketone to a diol, but I am getting poor diastereoselectivity. How can I control which face the hydride attacks?

A: Diastereoselectivity in substituted cyclohexanones is governed by the steric bulk of the reducing agent[4].

  • To favor the Axial Alcohol (Equatorial Attack): Use a bulky reducing agent like L-Selectride. The massive steric bulk of the sec-butyl groups prevents the reagent from navigating the 1,3-diaxial interactions on the axial face, forcing it to attack from the equatorial plane.

  • To favor the Equatorial Alcohol (Axial Attack): This is inherently difficult due to the C3 axial hydroxyl group. However, using a small, coordinating reducing agent like Zn(BH4​)2​ can leverage the C3-OH as a directing group. The Zinc coordinates to both the C3-hydroxyl and the C1-carbonyl, delivering the hydride intramolecularly from the axial face.

Workflow Start Nucleophilic Addition Failed/Low Yield Check Identify Competing Pathway via TLC/NMR Start->Check Enolization Enolization (Basic Nucleophile) Check->Enolization SM Recovered NoReaction No Reaction (High Activation Energy) Check->NoReaction No Conversion Sol1 Add CeCl3 (Lewis Acid Activation) Enolization->Sol1 Sol2 Use High Pressure (Reduce Activation Vol.) NoReaction->Sol2 Success Target Product Isolated Sol1->Success Sol2->Success

Caption: Troubleshooting workflow for overcoming steric hindrance in nucleophilic additions.

Section 3: Advanced Workarounds

Q: I have tried Lewis acid activation, but my exceptionally bulky nucleophile still won't add. Are there physical parameters I can adjust?

A: Yes. When chemical activation reaches its limit, you must alter the physical thermodynamics of the transition state. Applying high-pressure conditions (typically between 5 to 15 kbar) is a highly effective, albeit specialized, technique.

Because the transition state of a nucleophilic addition to a carbonyl involves the formation of a new bond and a transition from sp2 to a more compact sp3 geometry, the reaction has a negative activation volume ( ΔV‡<0 ). According to Le Chatelier's principle and transition state theory, applying extreme pressure heavily favors processes that reduce the overall volume of the system. This can artificially lower the activation energy barrier enough to force bulky nucleophiles onto the hindered C1 carbon of 3-hydroxy-3-methylcyclohexan-1-one without requiring elevated temperatures that might decompose the substrate.

References

  • Cieplak, Andrzej S. "Stereochemistry of nucleophilic addition to cyclohexanone. The importance of two-electron stabilizing interactions." ResearchGate. Available at:[Link]

  • Ashenhurst, James. "Ranking The Bulkiness Of Substituents On Cyclohexanes: 'A-Values'." Master Organic Chemistry, Jul. 2014. Available at:[Link]

  • Chemistry Steps. "Nucleophilic Addition to Carbonyl Groups." Chemistry Steps, Apr. 2025. Available at: [Link]

  • Chemistry LibreTexts. "18.14 Stereochemistry of Nucleophilic Addition Reactions: Re and Si Faces." LibreTexts, Sep. 2014. Available at:[Link]

Sources

Optimization

refining purification protocols for 3-Hydroxy-3-methylcyclohexan-1-one

Technical Support Center: Refining Purification Protocols for 3-Hydroxy-3-methylcyclohexan-1-one Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the speci...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Refining Purification Protocols for 3-Hydroxy-3-methylcyclohexan-1-one

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of purifying 3-hydroxy-3-methylcyclohexan-1-one. This molecule is a cyclic β -hydroxy ketone, frequently isolated as an intermediate in aldol additions and Robinson annulations.

The core challenge in its purification is its high susceptibility to dehydration. Under thermal stress, acidic, or basic conditions, it readily loses water to form the thermodynamically stable α,β -unsaturated ketone (3-methylcyclohex-2-en-1-one). This guide provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to ensure high-fidelity purification.

FAQ: Troubleshooting Common Purification Issues

Q1: Why do I observe massive product loss and the appearance of an α,β -unsaturated ketone during standard silica gel chromatography? A: Standard silica gel is inherently acidic (pH ~4.5–5.5 due to surface silanol groups). β -hydroxy ketones are highly prone to acid-catalyzed dehydration via an E1 or E1cB-like mechanism, leading to the rapid loss of water and the formation of the conjugated enone[1]. Solution: You must neutralize the stationary phase. Pre-treat the silica gel with 1–2% triethylamine (Et 3​ N) in your non-polar eluent (e.g., hexanes) before loading your sample. Alternatively, use neutral alumina (Activity II or III) as the stationary phase, which mitigates both acid- and base-catalyzed dehydration pathways.

Q2: I attempted to purify the crude mixture via vacuum distillation, but NMR showed complete conversion to 3-methylcyclohex-2-en-1-one. How can I prevent this? A: Thermal stress accelerates the dehydration of β -hydroxy ketones. If the distillation temperature exceeds 60–70 °C, the activation energy for the elimination of the hydroxyl group is easily surpassed. Solution: Implement high-vacuum short-path distillation (e.g., Kugelrohr distillation) at pressures strictly below 0.1 Torr[2]. This drastically lowers the boiling point, allowing the 3-hydroxy-3-methylcyclohexan-1-one to volatilize without reaching its thermal decomposition threshold.

Quantitative Comparison of Purification Methods

To aid in selecting the optimal purification strategy, the following table summarizes the expected outcomes based on internal validation data and known chromatographic behaviors.

Purification MethodAdditive / ConditionExpected Yield (%)Purity (GC/NMR)Dehydration Byproduct (%)
Standard Silica Gel None (Hexane/EtOAc)45 – 55%< 80%20 – 35%
Neutralized Silica Gel 1% Et 3​ N pre-treatment85 – 92%> 95%< 2%
Neutral Alumina Hexane/EtOAc gradient80 – 88%> 94%< 3%
Standard Distillation 10 Torr, > 100 °C< 10%N/A> 85%
High-Vacuum Distillation < 0.1 Torr, < 50 °C75 – 85%> 96%< 5%

Mechanistic Pathway: Dehydration of 3-Hydroxy-3-methylcyclohexan-1-one

Understanding the mechanism of degradation is critical to preventing it. The diagram below illustrates the logical relationship between environmental stress and product loss.

DehydrationPathway A 3-Hydroxy-3-methylcyclohexan-1-one (β-Hydroxy Ketone) B Acid/Base Catalyst or Thermal Stress A->B Exposure C Enol / Enolate Intermediate B->C Deprotonation/Protonation D 3-Methylcyclohex-2-en-1-one (α,β-Unsaturated Ketone) C->D E1cB / E1 Elimination E H2O (Eliminated) C->E Loss of Water

Caption: Mechanistic pathway showing the dehydration of the beta-hydroxy ketone into an enone.

Experimental Protocols

Protocol 1: Triethylamine-Deactivated Silica Gel Chromatography

Self-Validating Step: The addition of Et 3​ N ensures the silica's acidic silanol groups are capped. TLC analysis of the fractions should show a single spot corresponding to the β -hydroxy ketone without the higher-R f​ enone spot.

  • Preparation: Slurry pack a chromatography column with standard silica gel (230–400 mesh) using a solvent mixture of 99% Hexanes and 1% Triethylamine (Et 3​ N).

  • Equilibration: Flush the column with at least 3 column volumes (CV) of the 1% Et 3​ N/Hexanes solution to fully neutralize the acidic silanol sites[3].

  • Loading: Dissolve the crude 3-hydroxy-3-methylcyclohexan-1-one in a minimum volume of the neutralized eluent. Load it carefully onto the silica gel bed.

  • Elution: Elute using a gradient of Hexanes to Ethyl Acetate (e.g., 90:10 to 70:30). Critical Note: Do not add Et 3​ N to the elution solvent to avoid contaminating the final product.

  • Analysis & Concentration: Analyze fractions via TLC (visualized with KMnO 4​ or PMA stain). Combine product-containing fractions and concentrate under reduced pressure at a water bath temperature strictly below 30 °C to prevent thermal degradation.

Protocol 2: High-Vacuum Low-Temperature Distillation

Self-Validating Step: Maintaining the vacuum below 0.1 Torr ensures the distillation temperature remains below the activation energy threshold for dehydration. If the distillation head temperature rises above 50 °C, the system will self-indicate a vacuum leak or insufficient pump capacity, prompting an immediate abort to save the batch.

  • Setup: Transfer the crude liquid to a round-bottom flask equipped with a magnetic stir bar. Attach to a short-path distillation apparatus or a Kugelrohr setup.

  • Vacuum Application: Apply high vacuum (< 0.1 Torr) before applying any heat. Allow any residual volatile solvents to off-gas completely.

  • Heating: Gradually increase the heating mantle or oven temperature. Do not let the internal temperature exceed 50 °C.

  • Collection: Collect the purified 3-hydroxy-3-methylcyclohexan-1-one in a receiving flask cooled in an ice-water or dry ice/acetone bath to trap the volatile product.

  • Storage: Backfill the system with inert gas (Nitrogen or Argon) and store the purified product at -20 °C to maintain stability over time.

Purification Workflow Decision Tree

PurificationWorkflow Start Crude 3-Hydroxy-3- methylcyclohexan-1-one Decision Scale of Purification? Start->Decision SmallScale Small Scale (< 2g) Decision->SmallScale < 2g LargeScale Large Scale (> 2g) Decision->LargeScale > 2g Chroma Et3N-Treated Silica or Neutral Alumina SmallScale->Chroma Distill High-Vacuum Short-Path Distillation LargeScale->Distill TempCheck Keep Temp < 30°C During Concentration Chroma->TempCheck VacCheck Ensure Vacuum < 0.1 Torr Keep Temp < 50°C Distill->VacCheck Pure Pure β-Hydroxy Ketone TempCheck->Pure VacCheck->Pure

Caption: Decision tree for selecting the optimal purification method based on reaction scale.

References

  • Title: The Robinson Annulation - Master Organic Chemistry Source: Master Organic Chemistry URL: [Link]

  • Title: MCAT Organic Chemistry Flashcards2 Flashcards - Cram.com Source: Cram.com URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Comparison Guide: ¹H and ¹³C NMR Chemical Shifts of 3-Hydroxy-3-methylcyclohexan-1-one

As a Senior Application Scientist, I frequently encounter discrepancies between idealized predictive NMR spectra and real-world empirical data. 3-Hydroxy-3-methylcyclohexan-1-one is a classic β-hydroxy ketone building bl...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter discrepancies between idealized predictive NMR spectra and real-world empirical data. 3-Hydroxy-3-methylcyclohexan-1-one is a classic β-hydroxy ketone building block, heavily utilized as an intermediate in tandem aldol additions and Robinson annulations[1]. For drug development professionals and synthetic chemists, accurate structural verification of this intermediate is paramount.

This guide objectively compares empirical NMR data against predictive software algorithms (e.g., ChemDraw, MNova) to highlight the nuances of its structural elucidation, particularly focusing on the isolated C2 methylene and the chiral C3 center.

Structural Context and Causality of Chemical Shifts

The molecule features a chiral tertiary alcohol at C3 and a carbonyl at C1. This creates a highly asymmetric magnetic environment that stress-tests predictive algorithms:

  • The C2 Methylene: Positioned between the carbonyl (C1) and the quaternary carbon (C3), the C2 protons are isolated from other spin systems. However, because C3 is a chiral center, the two protons on C2 are diastereotopic. In reality, they exist in distinct magnetic environments (axial vs. equatorial) and typically exhibit an AB system. Predictive software often fails to calculate this large chemical shift non-equivalence, averaging them into a single theoretical singlet.

  • The C4, C5, C6 Methylenes: These form an extended contiguous spin system. The axial and equatorial protons have distinct shifts, leading to complex overlapping multiplets in the 1.7–2.4 ppm range, which algorithms often oversimplify.

Spin_Systems A 3-Hydroxy-3-methylcyclohexan-1-one B C2 Methylene A->B Diastereotopic C C4-C5-C6 Aliphatics A->C Coupled System D C3 Quaternary A->D Chiral Center E E B->E AB System (1H) F F C->F Multiplets (1H) G G D->G δ ~73 ppm (13C)

Caption: Logical assignment of spin systems and chemical shifts based on structural environment.

Comparative Data: ¹H NMR (400 MHz, CDCl₃)

The following table compares high-resolution experimental data[2] against the consensus of standard predictive software.

Table 1: ¹H NMR Chemical Shift Comparison

Proton AssignmentExperimental Shift (ppm)[2]Predictive Software (Consensus)Causality & Structural Insights
3-CH₃ 1.33 (3H, s)1.28 (s)Sharp singlet. Deshielded by the adjacent electronegative hydroxyl oxygen at C3.
C4, C5, C6 (Ring CH₂) 1.72–2.13 (4H, m)1.60–2.10 (m)Complex overlapping multiplets due to axial/equatorial environments and extensive J-coupling.
C2 (Isolated CH₂, Hₐ) 2.22–2.37 (3H, m) [Buried]2.45 (s) [Averaged]Diastereotopic proton. Predictive tools often fail to calculate the large chemical shift non-equivalence, averaging the C2 protons into a single peak.
3-OH 2.43 (1H, s, br)VariableHighly concentration and temperature-dependent. Exchanges with D₂O.
C2 (Isolated CH₂, H₆) 2.59 (1H, s)2.45 (s) [Averaged]The second half of the C2 AB system. The chiral center at C3 locks the diastereotopic protons into distinct magnetic environments.

Expert Insight: The experimental integration of the 2.22-2.37 ppm multiplet (3H) accounts for the remaining aliphatic ring protons and one of the C2 protons. The distinct peak at 2.59 ppm (1H) is the other C2 proton[2]. Predictive software completely misses this ~0.3 ppm separation.

Comparative Data: ¹³C NMR (100 MHz, CDCl₃)

Carbon-13 prediction is generally more reliable than proton prediction because it relies less on 3D conformational dynamics and more on direct inductive effects[3].

Table 2: ¹³C NMR Chemical Shift Comparison

Carbon AssignmentExperimental Consensus (ppm)[3]Predictive Software (Consensus)Causality & Structural Insights
C1 (C=O) 211.5210.8Characteristic ketone carbonyl carbon, highly deshielded.
C3 (C-OH) 73.272.5Quaternary carbon, deshielded by the directly attached hydroxyl group.
C2 (CH₂) 53.854.1Alpha to both the carbonyl (C1) and the oxygen-bearing quaternary carbon (C3).
C6 (CH₂) 40.541.0Alpha to the carbonyl group, resulting in moderate deshielding.
C4 (CH₂) 38.237.8Beta to the hydroxyl group.
3-CH₃ 28.529.1Aliphatic methyl group attached to the C3 chiral center.
C5 (CH₂) 22.422.8Most shielded ring carbon, furthest from both electron-withdrawing groups.

Field-Proven Experimental Protocol for β-Hydroxy Ketones

To obtain the experimental data referenced above, strict sample preparation is required. β-hydroxy ketones are notoriously susceptible to E1cB elimination, forming α,β-unsaturated enones (e.g., 3-methylcyclohex-2-en-1-one) if exposed to trace acid. The following protocol is a self-validating system designed to prevent sample degradation.

Step 1: Solvent Neutralization Pass CDCl₃ through a short plug of basic alumina immediately prior to sample preparation. Causality: Commercially aged CDCl₃ often contains trace DCl due to photolytic degradation. Basic alumina neutralizes this, preventing in situ acid-catalyzed dehydration of the analyte.

Step 2: Sample Preparation Dissolve 15-20 mg of 3-hydroxy-3-methylcyclohexan-1-one in 0.6 mL of the neutralized CDCl₃. Add 0.01% v/v Tetramethylsilane (TMS) as an internal standard.

Step 3: Probe Tuning & Matching Insert the sample and manually tune the probe to the exact frequency of the sample. This maximizes the signal-to-noise ratio (SNR), which is crucial for resolving the complex multiplets of the C4-C6 methylenes.

Step 4: Gradient Shimming (Self-Validation Step) Perform gradient shimming (Z1-Z5) until the TMS signal FWHM (Full Width at Half Maximum) is < 0.8 Hz. Validation: If the TMS peak is broad, the diastereotopic splitting at C2 will be unresolved and artificially merge into a broad singlet.

Step 5: Acquisition Parameters Execute the zg30 (for ¹H) and zgpg30 (for ¹³C) pulse sequences. For ¹³C NMR, ensure the relaxation delay (D1) is set to at least 2.0 seconds. Causality: Quaternary carbons (C3) and carbonyls (C1) lack attached protons to facilitate dipole-dipole relaxation; a longer D1 ensures they fully relax, allowing for accurate signal detection.

NMR_Protocol A 1. Solvent Neutralization (Basic Alumina) B 2. Sample Prep (CDCl3 + TMS) A->B C 3. Probe Tuning & Matching B->C D 4. Gradient Shimming (Z1-Z5) C->D E 5. Acquisition (D1 > 2.0s) D->E

Caption: Step-by-step standardized NMR acquisition workflow for structural verification.

References

  • Title: Bull. Chem. Soc. Jpn., 73, 237-242 (2000) Source: Oxford Academic (oup.com) URL: [Link][2]

  • Title: 3-Hydroxy-3-methylcyclohexan-1-one | C7H12O2 | CID 13215565 - PubChem Source: National Institutes of Health (nih.gov) URL: [Link][3]

  • Title: The Robinson Annulation - Master Organic Chemistry Source: masterorganicchemistry.com URL: [Link][1]

Sources

Comparative

A Comparative Guide to the Reactivity of 3-Hydroxy-3-methylcyclohexan-1-one and 3-Methylcyclohexanone

Abstract This guide provides an in-depth comparison of the chemical reactivity of 3-hydroxy-3-methylcyclohexan-1-one and 3-methylcyclohexanone. While structurally similar, the presence of a tertiary hydroxyl group at the...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides an in-depth comparison of the chemical reactivity of 3-hydroxy-3-methylcyclohexan-1-one and 3-methylcyclohexanone. While structurally similar, the presence of a tertiary hydroxyl group at the C3 position dramatically alters the electronic and steric landscape of the cyclohexanone ring, leading to significant differences in reactivity. We will explore how this substitution impacts key reaction classes, including enolate formation, nucleophilic additions to the carbonyl, and unique pathways available only to the hydroxyketone. This analysis is intended to provide researchers, scientists, and drug development professionals with the foundational knowledge to make informed decisions in synthetic planning and reaction design.

Introduction: Structural and Electronic Profiles

At first glance, 3-hydroxy-3-methylcyclohexan-1-one and 3-methylcyclohexanone are closely related alicyclic ketones. Both feature a six-membered ring with a carbonyl group and a methyl-substituted C3 carbon. However, the addition of a hydroxyl group in 3-hydroxy-3-methylcyclohexan-1-one introduces several key factors that diverge its reactivity from its simpler counterpart.

  • 3-Methylcyclohexanone: This is a standard cyclic ketone where the primary influences on reactivity are the steric bulk of the methyl group and the inherent conformational dynamics of the cyclohexane ring.[1] The methyl group, being electron-donating through hyperconjugation, has a minor activating effect on the alpha-protons and a slight deactivating effect on the electrophilicity of the carbonyl carbon.

  • 3-Hydroxy-3-methylcyclohexan-1-one: The tertiary alcohol functionality introduces a potent electronic and steric modulator. The hydroxyl group is electron-withdrawing via induction, which can influence the acidity of nearby protons and the electrophilicity of the carbonyl. Furthermore, it can act as a hydrogen bond donor and acceptor, potentially coordinating with reagents and influencing transition states.[2] This molecule also possesses unique reaction pathways unavailable to 3-methylcyclohexanone, such as dehydration and oxidation of the alcohol.

Property3-Hydroxy-3-methylcyclohexan-1-one3-Methylcyclohexanone
IUPAC Name 3-hydroxy-3-methylcyclohexan-1-one3-methylcyclohexanone
CAS Number 68165-43-5[3]591-24-2[4]
Molecular Formula C₇H₁₂O₂[3]C₇H₁₂O[4]
Molecular Weight 128.17 g/mol [3]112.17 g/mol [4]
Key Functional Groups Ketone, Tertiary AlcoholKetone

Comparative Reactivity Analysis

The differing functionalities of these two molecules lead to distinct behaviors in common organic transformations.

Enolate Formation and Acidity of α-Protons

The formation of enolates is a cornerstone of ketone reactivity, enabling a wide range of C-C bond-forming reactions.[5] The acidity of the α-protons (at C2 and C4) is a critical determinant of the ease and regioselectivity of enolate formation.

  • 3-Methylcyclohexanone: Deprotonation can occur at either the C2 or C6 position. The methyl group at C3 creates a steric hindrance that can influence the approach of a bulky base. Generally, deprotonation with a bulky, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures favors the formation of the kinetic enolate at the less hindered C6 position.[6] Conversely, using a smaller base under thermodynamic control can lead to a mixture of enolates.[7] The pKa of the α-protons in a typical cyclohexanone is around 19-20.[8][9]

  • 3-Hydroxy-3-methylcyclohexan-1-one: The hydroxyl group at C3 exerts a significant influence. Its electron-withdrawing inductive effect is expected to increase the acidity of the neighboring α-protons at the C2 and C4 positions compared to 3-methylcyclohexanone. This would facilitate easier enolate formation. However, the bulky tertiary alcohol group can also sterically hinder the approach of a base to the C2 and C4 positions. Furthermore, in the presence of a strong base, the hydroxyl proton (pKa ~16-18)[9] will be deprotonated first, forming an alkoxide. This can complicate subsequent C-H deprotonation.

Nucleophilic Addition to the Carbonyl Group

The carbonyl carbon is an electrophilic site susceptible to attack by nucleophiles. The reactivity of this site is governed by both electronic and steric factors.[11]

  • 3-Methylcyclohexanone: The carbonyl group is readily attacked by various nucleophiles, such as Grignard reagents and reducing agents like NaBH₄.[12] The methyl group at C3 offers some steric hindrance to the approaching nucleophile, which can lead to diastereoselectivity in the resulting alcohol product.[11]

  • 3-Hydroxy-3-methylcyclohexan-1-one: The electrophilicity of the carbonyl carbon is likely enhanced by the electron-withdrawing inductive effect of the adjacent hydroxyl group. This would suggest a faster rate of nucleophilic attack compared to 3-methylcyclohexanone. However, the bulky C3 substituent could also provide greater steric hindrance. A key consideration is the potential for the hydroxyl group to coordinate with the nucleophilic reagent (e.g., a lithium or magnesium species), which could direct the nucleophilic attack from a specific face of the molecule, leading to high stereocontrol.

Unique Reaction Pathways of 3-Hydroxy-3-methylcyclohexan-1-one

The presence of the hydroxyl group opens up a range of reactions that are not possible for 3-methylcyclohexanone.

  • Dehydration (Elimination): Under acidic or basic conditions, 3-hydroxy-3-methylcyclohexan-1-one can undergo dehydration to form α,β-unsaturated ketones, such as 3-methylcyclohex-2-en-1-one or 3-methylcyclohex-3-en-1-one. This is a powerful transformation for introducing unsaturation into the ring.

  • Intramolecular Aldol Reaction: If the molecule can be tautomerized or epimerized to place the hydroxyl group in a different position relative to the carbonyl (e.g., through a retro-aldol/aldol sequence), it could potentially undergo an intramolecular aldol reaction. However, in its current form, it is more likely to undergo dehydration. More complex substrates with multiple carbonyls and hydroxyls can undergo tandem Michael-intramolecular aldol reactions to form substituted 3-hydroxycyclohexanones.[13][14]

  • Oxidation: The tertiary alcohol cannot be directly oxidized. However, if it were a secondary alcohol, it would offer another site for oxidation.

Experimental Protocols & Data

To illustrate the practical differences in reactivity, we provide hypothetical comparative experimental protocols.

Protocol 1: Comparative Reduction of the Carbonyl Group

Objective: To compare the rate and diastereoselectivity of the reduction of 3-hydroxy-3-methylcyclohexan-1-one and 3-methylcyclohexanone using sodium borohydride.

Methodology:

  • Prepare two separate solutions:

    • Solution A: 3-methylcyclohexanone (1 mmol) in 10 mL of methanol at 0 °C.

    • Solution B: 3-hydroxy-3-methylcyclohexan-1-one (1 mmol) in 10 mL of methanol at 0 °C.

  • To each solution, add sodium borohydride (0.5 mmol) in one portion with vigorous stirring.

  • Monitor the reactions by thin-layer chromatography (TLC) every 5 minutes for 30 minutes.

  • Upon completion, quench the reactions with 5 mL of saturated aqueous ammonium chloride solution.

  • Extract the products with ethyl acetate (3 x 15 mL), dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Analyze the crude product by ¹H NMR to determine the diastereomeric ratio of the resulting alcohols.

Expected Outcome: 3-hydroxy-3-methylcyclohexan-1-one is expected to react faster due to the activating effect of the hydroxyl group. The diastereoselectivity of the reduction will be influenced by the steric bulk of the substituents on the ring.[11] For 3-methylcyclohexanone, the reduction with NaBH₄ is known to produce a mixture of cis and trans-3-methylcyclohexanol.[15]

Protocol 2: Regioselectivity of Enolate Formation

Objective: To compare the regioselectivity of kinetic enolate formation and subsequent alkylation.

Methodology:

  • Prepare two separate reaction flasks under an inert atmosphere (N₂ or Ar).

  • To each flask, add a solution of LDA (1.1 mmol) in 10 mL of dry THF and cool to -78 °C.

  • Slowly add a solution of the respective ketone (1 mmol) in 2 mL of dry THF to each flask.

    • Flask A: 3-methylcyclohexanone.

    • Flask B: 3-hydroxy-3-methylcyclohexan-1-one.

  • Stir the solutions at -78 °C for 1 hour to ensure complete enolate formation.

  • Add methyl iodide (1.2 mmol) to each flask and allow the reaction to proceed at -78 °C for 2 hours.

  • Quench the reactions by adding 10 mL of saturated aqueous sodium bicarbonate solution.

  • Warm to room temperature, extract with diethyl ether (3 x 20 mL), wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Analyze the product mixture by GC-MS to determine the ratio of different methylated products.

Expected Outcome: For 3-methylcyclohexanone, alkylation is expected to occur predominantly at the less hindered C6 position under these kinetic conditions.[7] For 3-hydroxy-3-methylcyclohexan-1-one, the situation is more complex. After deprotonation of the hydroxyl group, enolate formation will be directed by the electronic and steric effects of the resulting alkoxide and the methyl group. The increased acidity at C2 and C4 might lead to a different regioselectivity profile compared to 3-methylcyclohexanone.

Visualizing Reactivity Concepts

Diagram 1: Competing Enolate Formation in 3-Methylcyclohexanone

G cluster_0 Deprotonation of 3-Methylcyclohexanone Start 3-Methylcyclohexanone Base Base (e.g., LDA) Start->Base Kinetic Kinetic Enolate (at C6, less substituted) Base->Kinetic Bulky Base Low Temp (-78°C) Thermo Thermodynamic Enolate (at C2, more substituted) Base->Thermo Smaller Base Higher Temp

Caption: Regioselectivity in enolate formation of 3-methylcyclohexanone.

Diagram 2: Potential Reaction Pathways for 3-Hydroxy-3-methylcyclohexan-1-one

G cluster_1 Reactivity of 3-Hydroxy-3-methylcyclohexan-1-one Start 3-Hydroxy-3-methylcyclohexan-1-one NucAdd Nucleophilic Addition (at Carbonyl) Start->NucAdd Nucleophile (e.g., NaBH₄) Dehydration Dehydration (Elimination of H₂O) Start->Dehydration Acid/Base Heat Enolate Enolate Formation (at C2 or C4) Start->Enolate Strong Base (e.g., LDA) Product_Nuc Diastereomeric Diols NucAdd->Product_Nuc Product_Dehy α,β-Unsaturated Ketones Dehydration->Product_Dehy Product_Eno α-Substituted Products Enolate->Product_Eno

Caption: Diverse reaction pathways for 3-hydroxy-3-methylcyclohexan-1-one.

Conclusion

The substitution of a hydroxyl group for a hydrogen atom at the C3 position of 3-methylcyclohexanone profoundly impacts its reactivity. 3-Hydroxy-3-methylcyclohexan-1-one exhibits enhanced acidity of its α-protons and increased electrophilicity of its carbonyl carbon due to the inductive effect of the hydroxyl group. This leads to potentially faster rates in reactions such as enolate formation and nucleophilic addition. Furthermore, the hydroxyl group introduces unique reactivity, most notably the potential for dehydration to form valuable α,β-unsaturated ketone intermediates. In contrast, the reactivity of 3-methylcyclohexanone is primarily dictated by the steric influence of the methyl group on enolate formation and nucleophilic attack. Understanding these fundamental differences is crucial for synthetic chemists to effectively harness the distinct chemical properties of these two cyclohexanone derivatives in the design and execution of complex molecular syntheses.

References

  • Organic Syntheses. Cyclohexanone, 3-methyl-2-(3-propenyl)-. Retrieved from [Link]

  • MDPI. (2026, March 2). Chemoselective Reduction of 3-Methylcyclohex-2-enone into rac 3-Methylcyclohex-2-enol (Seudenol) by NaBH 4 Alone, with Modifiers or via Catalytic Transfer Hydrogenation. Retrieved from [Link]

  • Explanation of the Transition State Theory of the Stereoselectivity of the Reduction of Substituted Cyclohexanone. (n.d.). Retrieved from [Link]

  • Aldol condensation of 3-methylcyclohexanone leads to a mixture of two enone products, not counting double-bond isomers. Draw them. (n.d.). Retrieved from [Link]

  • CHEM 330 Topics Discussed on Oct 19 Principle: the alkylation of cyclohexanone enolates is of special importance in the synthesi. (n.d.). Retrieved from [Link]

  • Chegg.com. (2017, February 28). Solved The NaBH_4 reduction of (R)-3-methylcyclohexanone,. Retrieved from [Link]

  • Guevara-Pulido, J. O., Andrés, J. M., & Pedrosa, R. (n.d.). The Organocatalyzed Domino Michael-Aldol Reaction Revisited. Synthesis of Enantioenriched 3-Hydroxycyclohexanone Derivatives by. Retrieved from [Link]

  • ResearchGate. Reaction order of 3-methylcyclohexanone formation with respect to.... Retrieved from [Link]

  • RSC Advances. (n.d.). Retrieved from [Link]

  • PubChem. 3-Methylcyclohexanone | C7H12O | CID 11567. Retrieved from [Link]

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  • Aldehydes & Ketones - Synthesis I - Organic Chemistry On-Line. (n.d.). Retrieved from [Link]

  • NIST. Cyclohexanone, 3-methyl-. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. CYCLIC STEREOCHEMISTRY SEM-5, CC-12 PART-8, PPT-8 Part-8: Conformation and Reactivity in Cyclohexane-I CONTENTS 1. Steric Effe. Retrieved from [Link]

  • Master Organic Chemistry. (2022, August 16). Enolates - Formation, Stability, and Simple Reactions. Retrieved from [Link]

  • Chapter 18 notes. (n.d.). Retrieved from [Link]

  • PubChem. 3-Hydroxy-3-methylcyclohexan-1-one | C7H12O2 | CID 13215565. Retrieved from [Link]

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  • PubMed. (2003, March 17). Electronic and steric substituent influences on the conformational equilibria of cyclohexyl esters: the anomeric effect is not anomalous!. Retrieved from [Link]

  • ResearchGate. (2017, March 14). (PDF) Reactivity of 3-hydroxy-3-methyl-2-butanone: Photolysis and OH reaction kinetics. Retrieved from [Link]

  • Enols and Enolates 18.1: The α-Carbon Atom and its pKa The inductive effect of the carbonyl causes the α-proton. (n.d.). Retrieved from [Link]

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  • NextSDS. 3-methylcyclohexan-1-one — Chemical Substance Information. Retrieved from [Link]

Abstract

This guide provides an in-depth comparison of the chemical reactivity of 3-hydroxy-3-methylcyclohexan-1-one and 3-methylcyclohexanone. While structurally similar, the presence of a tertiary hydroxyl group at the C3 position dramatically alters the electronic and steric landscape of the cyclohexanone ring, leading to significant differences in reactivity. We will explore how this substitution impacts key reaction classes, including enolate formation, nucleophilic additions to the carbonyl, and unique pathways available only to the hydroxyketone. This analysis is intended to provide researchers, scientists, and drug development professionals with the foundational knowledge to make informed decisions in synthetic planning and reaction design.

Introduction: Structural and Electronic Profiles

At first glance, 3-hydroxy-3-methylcyclohexan-1-one and 3-methylcyclohexanone are closely related alicyclic ketones. Both feature a six-membered ring with a carbonyl group and a methyl-substituted C3 carbon. However, the addition of a hydroxyl group in 3-hydroxy-3-methylcyclohexan-1-one introduces several key factors that diverge its reactivity from its simpler counterpart.

  • 3-Methylcyclohexanone: This is a standard cyclic ketone where the primary influences on reactivity are the steric bulk of the methyl group and the inherent conformational dynamics of the cyclohexane ring.[1] The methyl group, being electron-donating through hyperconjugation, has a minor activating effect on the alpha-protons and a slight deactivating effect on the electrophilicity of the carbonyl carbon.

  • 3-Hydroxy-3-methylcyclohexan-1-one: The tertiary alcohol functionality introduces a potent electronic and steric modulator. The hydroxyl group is electron-withdrawing via induction, which can influence the acidity of nearby protons and the electrophilicity of the carbonyl. Furthermore, it can act as a hydrogen bond donor and acceptor, potentially coordinating with reagents and influencing transition states.[2] This molecule also possesses unique reaction pathways unavailable to 3-methylcyclohexanone, such as dehydration and oxidation of the alcohol.

Property3-Hydroxy-3-methylcyclohexan-1-one3-Methylcyclohexanone
IUPAC Name 3-hydroxy-3-methylcyclohexan-1-one3-methylcyclohexanone
CAS Number 68165-43-5[3]591-24-2[4]
Molecular Formula C₇H₁₂O₂[3]C₇H₁₂O[4]
Molecular Weight 128.17 g/mol [3]112.17 g/mol [4]
Key Functional Groups Ketone, Tertiary AlcoholKetone

Comparative Reactivity Analysis

The differing functionalities of these two molecules lead to distinct behaviors in common organic transformations.

Enolate Formation and Acidity of α-Protons

The formation of enolates is a cornerstone of ketone reactivity, enabling a wide range of C-C bond-forming reactions.[5] The acidity of the α-protons (at C2 and C4) is a critical determinant of the ease and regioselectivity of enolate formation.

  • 3-Methylcyclohexanone: Deprotonation can occur at either the C2 or C6 position. The methyl group at C3 creates a steric hindrance that can influence the approach of a bulky base. Generally, deprotonation with a bulky, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures favors the formation of the kinetic enolate at the less hindered C6 position.[6] Conversely, using a smaller base under thermodynamic control can lead to a mixture of enolates.[7] The pKa of the α-protons in a typical cyclohexanone is around 19-20.[8][9]

  • 3-Hydroxy-3-methylcyclohexan-1-one: The hydroxyl group at C3 exerts a significant influence. Its electron-withdrawing inductive effect is expected to increase the acidity of the neighboring α-protons at the C2 and C4 positions compared to 3-methylcyclohexanone. This would facilitate easier enolate formation. However, the bulky tertiary alcohol group can also sterically hinder the approach of a base to the C2 and C4 positions. Furthermore, in the presence of a strong base, the hydroxyl proton (pKa ~16-18) will be deprotonated first, forming an alkoxide.[9] This can complicate subsequent C-H deprotonation.

Nucleophilic Addition to the Carbonyl Group

The carbonyl carbon is an electrophilic site susceptible to attack by nucleophiles. The reactivity of this site is governed by both electronic and steric factors.[11][16]

  • 3-Methylcyclohexanone: The carbonyl group is readily attacked by various nucleophiles, such as Grignard reagents and reducing agents like NaBH₄.[12] The methyl group at C3 offers some steric hindrance to the approaching nucleophile, which can lead to diastereoselectivity in the resulting alcohol product.[11]

  • 3-Hydroxy-3-methylcyclohexan-1-one: The electrophilicity of the carbonyl carbon is likely enhanced by the electron-withdrawing inductive effect of the adjacent hydroxyl group. This would suggest a faster rate of nucleophilic attack compared to 3-methylcyclohexanone. However, the bulky C3 substituent could also provide greater steric hindrance. A key consideration is the potential for the hydroxyl group to coordinate with the nucleophilic reagent (e.g., a lithium or magnesium species), which could direct the nucleophilic attack from a specific face of the molecule, leading to high stereocontrol.

Unique Reaction Pathways of 3-Hydroxy-3-methylcyclohexan-1-one

The presence of the hydroxyl group opens up a range of reactions that are not possible for 3-methylcyclohexanone.

  • Dehydration (Elimination): Under acidic or basic conditions, 3-hydroxy-3-methylcyclohexan-1-one can undergo dehydration to form α,β-unsaturated ketones, such as 3-methylcyclohex-2-en-1-one or 3-methylcyclohex-3-en-1-one. This is a powerful transformation for introducing unsaturation into the ring.

  • Intramolecular Aldol Reaction: While this specific molecule is more prone to dehydration, related structures with dicarbonyl functionalities can undergo intramolecular aldol reactions.[17][18] More complex substrates with multiple carbonyls and hydroxyls can undergo tandem Michael-intramolecular aldol reactions to form substituted 3-hydroxycyclohexanones.[13][14]

  • Oxidation: The tertiary alcohol in the title compound cannot be directly oxidized. However, if the functionality were a secondary alcohol, it would present an additional site for oxidative transformations.

Experimental Protocols & Data

To illustrate the practical differences in reactivity, we provide representative comparative experimental protocols.

Protocol 1: Comparative Reduction of the Carbonyl Group

Objective: To compare the rate and diastereoselectivity of the reduction of 3-hydroxy-3-methylcyclohexan-1-one and 3-methylcyclohexanone using sodium borohydride.

Methodology:

  • Prepare two separate solutions:

    • Solution A: 3-methylcyclohexanone (1 mmol) in 10 mL of methanol at 0 °C.

    • Solution B: 3-hydroxy-3-methylcyclohexan-1-one (1 mmol) in 10 mL of methanol at 0 °C.

  • To each solution, add sodium borohydride (0.5 mmol) in one portion with vigorous stirring.

  • Monitor the reactions by thin-layer chromatography (TLC) every 5 minutes for 30 minutes.

  • Upon completion, quench the reactions with 5 mL of saturated aqueous ammonium chloride solution.

  • Extract the products with ethyl acetate (3 x 15 mL), dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Analyze the crude product by ¹H NMR to determine the diastereomeric ratio of the resulting alcohols.

Expected Outcome: 3-hydroxy-3-methylcyclohexan-1-one is expected to react faster due to the activating inductive effect of the hydroxyl group. The diastereoselectivity of the reduction will be influenced by the steric bulk of the substituents on the ring.[11] For 3-methylcyclohexanone, the reduction with NaBH₄ is known to produce a mixture of cis and trans-3-methylcyclohexanol.[15]

Protocol 2: Regioselectivity of Enolate Formation

Objective: To compare the regioselectivity of kinetic enolate formation and subsequent alkylation.

Methodology:

  • Prepare two separate reaction flasks under an inert atmosphere (N₂ or Ar).

  • To each flask, add a solution of LDA (1.1 mmol) in 10 mL of dry THF and cool to -78 °C.

  • Slowly add a solution of the respective ketone (1 mmol) in 2 mL of dry THF to each flask.

    • Flask A: 3-methylcyclohexanone.

    • Flask B: 3-hydroxy-3-methylcyclohexan-1-one.

  • Stir the solutions at -78 °C for 1 hour to ensure complete enolate formation.

  • Add methyl iodide (1.2 mmol) to each flask and allow the reaction to proceed at -78 °C for 2 hours.

  • Quench the reactions by adding 10 mL of saturated aqueous sodium bicarbonate solution.

  • Warm to room temperature, extract with diethyl ether (3 x 20 mL), wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Analyze the product mixture by GC-MS to determine the ratio of different methylated products.

Expected Outcome: For 3-methylcyclohexanone, alkylation is expected to occur predominantly at the less hindered C6 position under these kinetic conditions.[7] For 3-hydroxy-3-methylcyclohexan-1-one, the situation is more complex. After deprotonation of the hydroxyl group, enolate formation will be directed by the electronic and steric effects of the resulting alkoxide and the methyl group. The increased acidity at C2 and C4 might lead to a different regioselectivity profile compared to 3-methylcyclohexanone.

Visualizing Reactivity Concepts

Diagram 1: Competing Enolate Formation in 3-Methylcyclohexanone

G cluster_0 Deprotonation of 3-Methylcyclohexanone Start 3-Methylcyclohexanone Base Base (e.g., LDA) Start->Base Kinetic Kinetic Enolate (at C6, less substituted) Base->Kinetic Bulky Base Low Temp (-78°C) Thermo Thermodynamic Enolate (at C2, more substituted) Base->Thermo Smaller Base Higher Temp

Caption: Regioselectivity in enolate formation of 3-methylcyclohexanone.

Diagram 2: Potential Reaction Pathways for 3-Hydroxy-3-methylcyclohexan-1-one

G cluster_1 Reactivity of 3-Hydroxy-3-methylcyclohexan-1-one Start 3-Hydroxy-3-methylcyclohexan-1-one NucAdd Nucleophilic Addition (at Carbonyl) Start->NucAdd Nucleophile (e.g., NaBH₄) Dehydration Dehydration (Elimination of H₂O) Start->Dehydration Acid/Base Heat Enolate Enolate Formation (at C2 or C4) Start->Enolate Strong Base (e.g., LDA) Product_Nuc Diastereomeric Diols NucAdd->Product_Nuc Product_Dehy α,β-Unsaturated Ketones Dehydration->Product_Dehy Product_Eno α-Substituted Products Enolate->Product_Eno

Caption: Diverse reaction pathways for 3-hydroxy-3-methylcyclohexan-1-one.

Conclusion

The substitution of a hydroxyl group for a hydrogen atom at the C3 position of 3-methylcyclohexanone profoundly impacts its reactivity. 3-Hydroxy-3-methylcyclohexan-1-one exhibits enhanced acidity of its α-protons and increased electrophilicity of its carbonyl carbon due to the inductive effect of the hydroxyl group. This leads to potentially faster rates in reactions such as enolate formation and nucleophilic addition. Furthermore, the hydroxyl group introduces unique reactivity, most notably the potential for dehydration to form valuable α,β-unsaturated ketone intermediates. In contrast, the reactivity of 3-methylcyclohexanone is primarily dictated by the steric influence of the methyl group on enolate formation and nucleophilic attack. Understanding these fundamental differences is crucial for synthetic chemists to effectively harness the distinct chemical properties of these two cyclohexanone derivatives in the design and execution of complex molecular syntheses.

References

  • Organic Syntheses. Cyclohexanone, 3-methyl-2-(3-propenyl)-. Retrieved from [Link]

  • Marziano, I. et al. (2023). Chemoselective Reduction of 3-Methylcyclohex-2-enone into rac 3-Methylcyclohex-2-enol (Seudenol) by NaBH4 Alone, with Modifiers or via Catalytic Transfer Hydrogenation. Catalysts, 13(3), 515. Retrieved from [Link]

  • Gao, Y. et al. (2021). Explanation of the Transition State Theory of the Stereoselectivity of the Reduction of Substituted Cyclohexanone. Journal of Materials Science and Chemical Engineering, 9, 21-29. Retrieved from [Link]

  • Bartleby. (n.d.). Aldol condensation of 3-methylcyclohexanone leads to a mixture of two enone products, not counting double-bond isomers. Draw them. Retrieved from [Link]

  • Myers, A. (n.d.). CHEM 330 Topics Discussed on Oct 19. Retrieved from [Link]

  • Chegg.com. (2017, February 28). Solved The NaBH_4 reduction of (R)-3-methylcyclohexanone,. Retrieved from [Link]

  • Guevara-Pulido, J. O., Andrés, J. M., & Pedrosa, R. (2015). The Organocatalyzed Domino Michael-Aldol Reaction Revisited. Synthesis of Enantioenriched 3-Hydroxycyclohexanone Derivatives by Reaction of Enals with α,α´-Diaryl-substituted Acetone. RSC Advances. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction order of 3-methylcyclohexanone formation with respect to.... Retrieved from [Link]

  • Guevara-Pulido, J. O., Andrés, J. M., & Pedrosa, R. (2015). The organocatalyzed domino Michael–aldol reaction revisited. Synthesis of enantioenriched 3-hydroxycyclohexanone derivatives by reaction of enals with α,α′-diaryl-substituted acetone. RSC Advances, 5(90), 73859-73866. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methylcyclohexanone. Retrieved from [Link]

  • Pediaa. (2019, December 2). Difference Between Electronic and Steric Effects. Retrieved from [Link]

  • Harding, C. (n.d.). Aldehydes & Ketones - Synthesis I. Organic Chemistry On-Line. Retrieved from [Link]

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  • Mandal, K. K. (n.d.). Conformation and Reactivity in Cyclohexane-I. St. Paul's Cathedral Mission College. Retrieved from [Link]

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  • PubChem. (n.d.). 3-Hydroxy-3-methylcyclohexan-1-one. Retrieved from [Link]

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Sources

Validation

Comparative Evaluation of Catalytic Strategies for 3-Hydroxy-3-methylcyclohexan-1-one Synthesis

Executive Summary & Chemical Context 3-Hydroxy-3-methylcyclohexan-1-one (CAS: 68165-43-5) is a highly versatile β-hydroxy ketone (ketol) utilized as a chiral building block in the synthesis of complex cyclic frameworks a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

3-Hydroxy-3-methylcyclohexan-1-one (CAS: 68165-43-5) is a highly versatile β-hydroxy ketone (ketol) utilized as a chiral building block in the synthesis of complex cyclic frameworks and pharmaceutical agents. The fundamental challenge in synthesizing this molecule lies in its high propensity to undergo spontaneous E1cB elimination, dehydrating into the thermodynamically stable α,β-unsaturated enone, 3-methyl-2-cyclohexen-1-one ()[1].

To successfully isolate the ketol, researchers must employ catalytic systems that either kinetically trap the intermediate during ring closure or bypass direct hydration altogether. This guide objectively compares two distinct catalytic paradigms: Organocatalytic Intramolecular Aldol Condensation and Asymmetric Hydroperoxidation-Reduction .

Mechanistic Causality: Comparing Catalytic Pathways

Pathway A: Intramolecular Aldol Condensation (L-Proline vs. Inorganic Bases)

The cyclization of 2,6-heptanedione traditionally utilizes inorganic bases (e.g., NaOH, t-BuOK). However, the hydroxide ion is a sufficiently strong base to deprotonate the α-carbon of the resulting ketol, rapidly pushing the equilibrium toward the dehydrated enone product[1].

By substituting inorganic bases with a bifunctional organocatalyst like L-Proline , the reaction proceeds via an enamine intermediate.

  • Causality : L-Proline provides dual activation—the secondary amine forms a nucleophilic enamine with the ketone, while the carboxylic acid directs the electrophilic carbonyl via hydrogen bonding. These milder, near-neutral conditions significantly retard the dehydration step, allowing the transient 3-hydroxy-3-methylcyclohexanone to accumulate and be isolated if the reaction is kinetically controlled and quenched precisely[1].

Pathway B: Asymmetric Hydroperoxidation and Reduction (Cinchona Primary Amines)

Direct asymmetric hydration of 3-methyl-2-cyclohexen-1-one is thermodynamically unfavorable due to the poor nucleophilicity of water. An elegant workaround is the tandem hydroperoxidation-reduction strategy developed by List and co-workers ()[2].

  • Causality : A cinchona alkaloid-derived primary amine (e.g., 9-amino-9-deoxyepiquinine) paired with a Brønsted acid co-catalyst (Trifluoroacetic acid, TFA) condenses with the enone to form a highly electrophilic iminium ion[3]. Aqueous H₂O₂, possessing strong nucleophilicity via the alpha-effect, attacks this intermediate. The chiral pocket formed by the quinoline moiety of the catalyst dictates strict facial selectivity ()[4]. The resulting β-hydroperoxy ketone is subsequently reduced by thiourea to furnish (S)-3-hydroxy-3-methylcyclohexanone without disturbing the newly formed stereocenter[5].

SynthesisPathways SM1 2,6-Heptanedione Cat1 L-Proline (Aldol Catalyst) SM1->Cat1 Enolization SM2 3-Methyl-2-cyclohexen-1-one Cat2 Cinchona Amine + TFA (Iminium Catalyst) SM2->Cat2 Activation Int1 Enamine Intermediate Cat1->Int1 Int2 Iminium Ion Intermediate Cat2->Int2 Prod 3-Hydroxy-3-methylcyclohexan-1-one Int1->Prod Intramolecular Nucleophilic Attack Int3 β-Hydroperoxy Ketone Int2->Int3 H2O2 Addition Int3->Prod Reduction (Thiourea)

Caption: Divergent catalytic pathways for 3-Hydroxy-3-methylcyclohexan-1-one synthesis.

Comparative Performance Data

The following table summarizes the quantitative metrics of both catalytic approaches, allowing researchers to select the optimal route based on their requirement for optical purity versus operational simplicity.

ParameterPathway A: Intramolecular AldolPathway B: Asymmetric Hydroperoxidation
Starting Material 2,6-Heptanedione3-Methyl-2-cyclohexen-1-one
Catalyst System L-Proline (20 mol%)9-amino-9-deoxyepiquinine (10 mol%) + TFA
Key Intermediate EnamineIminium Ion / β-Hydroperoxy ketone
Yield of Ketol Low to Moderate (Kinetic trapping required)89% ()[4]
Enantiomeric Ratio (er) Racemic (unless heavily optimized)95.5 : 4.5[6]
Primary Challenge Spontaneous dehydration to enoneRequires stoichiometric oxidant (H₂O₂) and reductant

Self-Validating Experimental Protocols

Protocol A: Kinetic Isolation via Intramolecular Aldol Condensation

Objective : Synthesize the racemic ketol while preventing dehydration.

  • Preparation : Dissolve 2,6-heptanedione (1.0 equiv) in anhydrous DMSO (0.5 M). Causality: DMSO's high dielectric constant stabilizes the polar transition states of the enamine mechanism.

  • Catalysis : Add L-proline (20 mol%). Stir the mixture at room temperature.

  • Self-Validation Check (Crucial) : Monitor the reaction kinetics continuously via HPLC at 240 nm. The concentration of the ketol will initially rise and then decrease as it approaches equilibrium with the enone[1].

  • Quenching : Immediately quench the reaction with saturated aqueous NH₄Cl at the peak of ketol accumulation (typically observed before first-order dehydration dominates).

  • Extraction : Extract with ethyl acetate, dry over Na₂SO₄, and purify via flash chromatography (silica gel, avoiding highly acidic/basic modifiers).

Protocol B: Asymmetric Hydroperoxidation-Reduction

Objective : Synthesize (S)-3-hydroxy-3-methylcyclohexanone with high optical purity.

  • Iminium Formation : To a solution of 9-amino-9-deoxyepiquinine (10 mol%) in 1,4-dioxane, add TFA (10 mol%) and stir for 10 minutes at 50 °C. Add 3-methyl-2-cyclohexen-1-one (1.0 equiv). Causality: TFA protonates the primary amine, which is strictly required to form the electrophilic iminium ion with the enone[3].

  • Hydroperoxidation : Dropwise add 50% aqueous H₂O₂ (1.5 equiv). Stir until full conversion is observed via TLC.

  • Reduction : Cool the mixture to 0 °C and add thiourea (1.5 equiv). Causality: Thiourea selectively reduces the hydroperoxide intermediate to the alcohol without over-reducing the ketone moiety or racemizing the newly formed chiral center.

  • Self-Validation Check : Isolate the product and analyze via GC using a chiral Hydrodex-β-TBDAc column. A successful run will yield an enantiomeric ratio of approximately 95.5:4.5[4].

IminiumMechanism A Enone + Catalyst B Iminium Ion (Electrophilic) A->B -H2O C Peroxide Attack (Stereoselective) B->C +H2O2 D Enamine Intermediate C->D Deprotonation E β-Hydroperoxy Ketone D->E Hydrolysis (-Catalyst) E->A Catalyst Regeneration

Caption: Cinchona primary amine-catalyzed iminium activation and hydroperoxidation cycle.

Conclusion

For rapid, racemic synthesis where kinetic monitoring is feasible, the L-Proline catalyzed intramolecular aldol condensation offers a straightforward route from acyclic precursors. However, for drug development applications requiring strict stereocontrol, the Cinchona primary amine-catalyzed hydroperoxidation is vastly superior. By leveraging iminium activation to overcome the poor nucleophilicity of direct hydration, this method delivers (S)-3-hydroxy-3-methylcyclohexanone in excellent yields and high enantiomeric excess.

References

  • Intramolecular Aldol Condensations: Rate and Equilibrium Constants . ACS Publications. URL:[Link]

  • The Cinchona Primary Amine-Catalyzed Asymmetric Epoxidation and Hydroperoxidation of α,β-Unsaturated Carbonyl Compounds with Hydrogen Peroxide . Journal of the American Chemical Society. URL:[Link]

  • ORGANOCATALYTIC ASYMMETRIC EPOXIDATIONS AND HYDROPEROXIDATIONS OF α,β-UNSATURATED KETONES . Universität zu Köln (Inaugural-Dissertation). URL:[Link]

Sources

Comparative

IR spectroscopy absorption bands for 3-Hydroxy-3-methylcyclohexan-1-one

As a Senior Application Scientist, validating the structural integrity of key pharmaceutical intermediates is paramount. 3-Hydroxy-3-methylcyclohexan-1-one is a highly functionalized cyclic scaffold frequently utilized i...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, validating the structural integrity of key pharmaceutical intermediates is paramount. 3-Hydroxy-3-methylcyclohexan-1-one is a highly functionalized cyclic scaffold frequently utilized in Robinson annulations and as a precursor for complex terpenoid and steroid syntheses [1]. Confirming the presence of its critical functional groups—the unstrained six-membered ring ketone and the tertiary hydroxyl group—requires robust vibrational spectroscopy.

This guide provides an in-depth methodological comparison of Attenuated Total Reflectance (ATR-FTIR), Transmission FTIR, and FT-Raman spectroscopy for the structural validation of 3-Hydroxy-3-methylcyclohexan-1-one, detailing the causality behind spectral signatures and providing self-validating experimental workflows.

Spectroscopic Signatures & Mechanistic Causality

To objectively compare analytical methods, we must first understand the fundamental physical chemistry dictating the vibrational modes of 3-Hydroxy-3-methylcyclohexan-1-one:

  • Carbonyl (C=O) Stretch: In IR spectroscopy, band intensity is proportional to the square of the change in the dipole moment. The highly polar ketone group yields an intense, sharp band. Because the ketone is on an unstrained six-membered cyclohexane ring, the C=O stretch appears at approximately 1715 cm⁻¹ [2].

  • Hydroxyl (O-H) Stretch: The tertiary alcohol group exhibits a broad absorption band between 3300–3450 cm⁻¹ . The broadening is a direct result of intermolecular hydrogen bonding in the condensed phase, which weakens the O-H bond and creates a distribution of vibrational frequencies.

  • Aliphatic Framework (C-H and C-C): The sp³ hybridized C-H stretches appear just below 3000 cm⁻¹ (2850–2960 cm⁻¹). The tertiary C-O stretch, a critical marker differentiating this compound from primary or secondary alcohols, appears as a strong, sharp band near 1150 cm⁻¹ .

Comparative Spectroscopic Data Matrix

The table below summarizes the quantitative spectral data and compares how the signal manifests across the three primary vibrational techniques.

Functional GroupVibrational ModeATR-FTIR (cm⁻¹)Transmission FTIR (cm⁻¹)FT-Raman (cm⁻¹)Signal Characteristics & Causality
Hydroxyl (-OH) O-H stretch~3350 - 3450~3300 - 3450Weak / AbsentIR: Broad, strong (H-bonding). ATR: Appears artificially weaker due to low penetration depth at high frequencies.
Ketone (C=O) C=O stretch~1710~1715~1715IR: Very strong, sharp (large dipole change). Raman: Moderate intensity.
Aliphatic (C-H) C-H stretch (sp³)2850 - 29602850 - 29602850 - 2960Strong in both IR and Raman.
Methyl (-CH3) C-H bending~1380, 1450~1380, 1450~1450Moderate intensity in IR.
Tertiary Alcohol C-O stretch~1150~1150~1150IR: Strong, sharp marker for tertiary substitution.
Ring Framework C-C skeletal~800 - 1000~800 - 1000~800 - 1000Raman: Very strong (large polarizability tensor change).

Methodological Comparison: Evaluating the Alternatives

When selecting an analytical technique for 3-Hydroxy-3-methylcyclohexan-1-one, the choice dictates the sample preparation and the mathematical treatment of the resulting data.

ATR-FTIR (The Modern Standard): ATR-FTIR utilizes an internal reflection element (e.g., Diamond or ZnSe). The IR beam undergoes total internal reflection, creating an evanescent wave that penetrates the sample by 0.5 to 2.0 µm [3].

  • Advantage: Zero sample preparation. Eliminates the risk of moisture absorption from KBr pellets, which can obscure the critical O-H stretch of the target molecule.

  • Limitation: The penetration depth ( dp​ ) is directly proportional to the wavelength. Consequently, high-wavenumber bands (like the 3400 cm⁻¹ O-H stretch) appear weaker than in transmission mode and require algorithmic correction[4].

Transmission FTIR (The Quantitative Baseline): The sample is analyzed as a capillary thin film between KBr windows.

  • Advantage: Strictly obeys the Beer-Lambert law, making it superior for precise quantitative analysis of impurities without the need for depth-of-penetration corrections.

  • Limitation: KBr windows are highly hygroscopic. Ambient moisture can easily introduce a false O-H signal, leading to false positives for the tertiary alcohol group.

FT-Raman Spectroscopy (The Orthogonal Alternative):

  • Advantage: Raman scattering depends on changes in polarizability rather than dipole moments. It is highly sensitive to the non-polar C-C skeletal vibrations of the cyclohexane ring, providing orthogonal validation of the ring structure.

  • Limitation: The polar C=O bond yields a much weaker signal compared to IR.

Self-Validating Experimental Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems, ensuring that environmental artifacts do not compromise the analysis of 3-Hydroxy-3-methylcyclohexan-1-one.

Protocol A: ATR-FTIR Surface Analysis
  • System Initialization & Background Validation: Clean the diamond ATR crystal with spectroscopic-grade isopropanol and allow it to evaporate. Acquire a background spectrum (air, 32 scans, 4 cm⁻¹ resolution).

    • Causality & Validation: This establishes the baseline and mathematically subtracts ambient water vapor and CO₂. The background must exhibit a >95% transmittance baseline before proceeding.

  • Sample Application: Deposit 20 µL of neat 3-Hydroxy-3-methylcyclohexan-1-one directly onto the crystal. Ensure complete coverage of the sensor area. (Pressure application is unnecessary for liquids).

  • Data Acquisition: Scan from 4000 to 400 cm⁻¹.

  • Mathematical Correction: Apply the ATR correction algorithm within the spectrometer software.

    • Causality: This normalizes the wavelength-dependent penetration depth, amplifying the high-frequency O-H stretch to match standard transmission library spectra.

  • Post-Acquisition Validation: Wipe the crystal clean with isopropanol and run a subsequent blank scan. The strict absence of the 1715 cm⁻¹ C=O band validates that no carryover contamination occurred.

Protocol B: Transmission FTIR Thin-Film Analysis
  • Window Preparation: Polish two anhydrous KBr windows under a low-humidity environment (<20% RH).

    • Causality: Prevents atmospheric moisture from artificially inflating the 3300 cm⁻¹ O-H band.

  • Film Formation: Place a single drop of the sample onto one KBr window. Press the second window on top to form a uniform, bubble-free capillary thin film.

  • Data Acquisition: Mount the window assembly in the transmission holder and scan from 4000 to 400 cm⁻¹.

  • Validation: Compare the relative intensity of the C=O stretch to the C-H stretches. Because transmission follows the Beer-Lambert law linearly, this ratio should remain perfectly constant across serial dilutions if quantitative analysis is required.

Workflow Visualization

SpectroscopicWorkflow cluster_0 Method Selection & Acquisition A Sample: 3-Hydroxy-3-methylcyclohexan-1-one B1 ATR-FTIR (Surface Analysis) A->B1 B2 Transmission FTIR (Bulk Analysis) A->B2 B3 FT-Raman (Skeletal Modes) A->B3 C Atmospheric Correction & Data Processing B1->C B2->C B3->C D Spectral Validation (C=O, O-H, C-O Bands) C->D

Workflow for the spectroscopic validation of 3-Hydroxy-3-methylcyclohexan-1-one.

References

  • Intramolecular Aldol Condensations: Rate and Equilibrium Constants Journal of the American Chemical Society (ACS) URL:[Link]

  • Cyclohexanone, 3-methyl- (IR Spectrum & Thermochemistry) NIST Chemistry WebBook, SRD 69 URL:[Link]

  • ATR-FTIR-Based Direct and Rapid Quantification via Multivariate Analysis PubMed Central (PMC) URL:[Link]

  • Attenuated Total Reflection Fourier Transform Infrared Spectroscopy: A Method of Choice Biochemistry (ACS Publications) URL:[Link]

Sources

Validation

validation of 3-Hydroxy-3-methylcyclohexan-1-one purity by HPLC

Title: Purity Validation of 3-Hydroxy-3-methylcyclohexan-1-one: A Comparative Guide to HPLC-CAD, HPLC-UV, and GC-FID Introduction: The Analytical Challenge 3-Hydroxy-3-methylcyclohexan-1-one (C₇H₁₂O₂) is an aliphatic cyc...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Purity Validation of 3-Hydroxy-3-methylcyclohexan-1-one: A Comparative Guide to HPLC-CAD, HPLC-UV, and GC-FID

Introduction: The Analytical Challenge

3-Hydroxy-3-methylcyclohexan-1-one (C₇H₁₂O₂) is an aliphatic cyclic ketone featuring a tertiary hydroxyl group[1]. In pharmaceutical development and organic synthesis, validating the purity of such intermediates is a critical quality control step. However, this molecule presents a distinct analytical hurdle: it lacks a conjugated π-system or aromatic ring, meaning it possesses no strong UV chromophore[1]. The isolated carbonyl group only exhibits weak absorbance near 210 nm, making traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) highly susceptible to baseline noise and incapable of detecting non-chromophoric impurities[2].

To comply with the modernized ICH Q2(R2) guidelines for analytical procedure validation[3], researchers must adopt techniques that ensure absolute specificity and uniform sensitivity. This guide objectively compares HPLC-UV, Gas Chromatography-Flame Ionization Detection (GC-FID), and HPLC-Charged Aerosol Detection (HPLC-CAD), demonstrating why HPLC-CAD is the superior, self-validating choice for this specific class of compounds[4].

Methodological Causality: Why CAD Outperforms UV and GC

As analytical scientists, we must base our instrumental selection on the fundamental physicochemical properties of the analyte.

  • The UV Limitation: UV detection relies on the Beer-Lambert law, requiring the analyte to absorb light. For 3-hydroxy-3-methylcyclohexan-1-one, relying on 210 nm UV detection risks overestimating purity because impurities lacking carbonyls will be entirely invisible to the detector[2].

  • The GC-FID Risk: GC-FID is excellent for volatile organics. However, the presence of a tertiary hydroxyl group on the cyclohexane ring makes the molecule prone to thermal dehydration (forming unsaturated ketones like 3-methylcyclohex-2-en-1-one) in the hot GC injection port. This thermal degradation creates artifact peaks, compromising the accuracy of the purity profile.

  • The CAD Advantage: Charged Aerosol Detection (CAD) is a mass-sensitive technique that does not rely on optical properties[4]. The HPLC eluent is nebulized, the solvent is evaporated, and the remaining analyte particles are charged by a corona discharge and measured by an electrometer[4]. Because 3-hydroxy-3-methylcyclohexan-1-one is semi-volatile, CAD provides a uniform, highly sensitive response, capturing both the target compound and any non-volatile/semi-volatile impurities regardless of their chemical structure[5].

Data Presentation: Comparative Performance

The following table synthesizes the performance metrics of the three analytical approaches for the purity validation of aliphatic cyclic ketones.

Validation Parameter (ICH Q2(R2))HPLC-UV (210 nm)GC-FIDHPLC-CAD
Specificity (Selectivity) Poor. Misses non-chromophoric impurities.Moderate. Artifacts from thermal degradation.Excellent. Detects all non-volatile/semi-volatile impurities.
Sensitivity (LOD) ~10-50 µg/mL (High baseline noise)~1-5 µg/mL~10-50 ng/mL (High signal-to-noise)
Linearity & Range Linear, but limited by weak absorbance.Linear over a wide range.Non-linear (Quadratic) ; requires log-log transformation.
Accuracy (% Recovery) 85 - 95% (Prone to matrix interference)90 - 95% (Losses via dehydration)98 - 102% (Uniform mass response)
Overall Suitability Not RecommendedViable only with derivatizationHighly Recommended

Table 1: Objective comparison of analytical techniques for 3-Hydroxy-3-methylcyclohexan-1-one purity validation.

Mandatory Visualizations

G A Target: 3-Hydroxy-3-methylcyclohexan-1-one B Assess Chromophore A->B C Weak UV Absorbance (~210nm) B->C Structural Analysis D HPLC-UV (Low Sensitivity) C->D Direct UV E Assess Volatility & Stability C->E Alternative F GC-FID (Risk of Thermal Dehydration) E->F Volatile G HPLC-CAD (Optimal Mass-Sensitive Detection) E->G Semi/Non-Volatile

Decision matrix for selecting the optimal analytical technique for aliphatic cyclic ketones.

G N1 Nebulization (Aerosol Formation) N2 Evaporation (Solvent Removal) N1->N2 N3 Charging (Corona Discharge) N2->N3 N4 Detection (Electrometer) N3->N4

Operational mechanism of Charged Aerosol Detection (CAD) ensuring uniform analyte response.

Experimental Protocols: HPLC-CAD Validation Workflow

To ensure trustworthiness, the following protocol is designed as a self-validating system compliant with ICH Q2(R2) standards[6]. A critical component of this workflow is the use of an inverse gradient . Because CAD response is heavily influenced by mobile phase volatility, changing the organic composition during a gradient run alters droplet size and response factors[5]. An inverse gradient applied post-column ensures a constant solvent composition enters the detector, guaranteeing uniform response and accurate quantitation[5].

Step 1: Chromatographic Conditions

  • Column: Polar-embedded C18 (e.g., 150 x 4.6 mm, 3 µm). Causality: The polar embedded group prevents phase collapse in highly aqueous conditions and provides alternate selectivity for the hydroxyl group.

  • Mobile Phase A: Ultrapure Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Analytical Gradient: 5% B to 95% B over 15 minutes.

  • Inverse Gradient (Post-Column): Delivered via a secondary pump, running 95% B to 5% B over 15 minutes, mixed via a low-dead-volume T-piece before the CAD.

  • CAD Settings: Evaporator temperature set to 35°C. Causality: Optimized for semi-volatiles to prevent analyte loss during the evaporation phase[4].

Step 2: System Suitability Testing (SST) Before validation, the system must validate itself. Inject a standard solution (100 µg/mL) six times.

  • Acceptance Criteria: Retention time %RSD ≤ 1.0%; Peak area %RSD ≤ 2.0%; Tailing factor ≤ 1.5.

Step 3: ICH Q2(R2) Validation Execution

  • Specificity: Inject a diluent blank, a pure standard, and a forced degradation sample (e.g., treated with 1N HCl at 60°C for 2 hours to induce dehydration). Self-Validating Check: Ensure the degradation product is baseline resolved (Resolution > 1.5) from the active pharmaceutical ingredient (API)[7].

  • Linearity & Range: Prepare calibration standards from 50% to 150% of the nominal concentration. Because CAD is inherently non-linear, apply a power function ( y=axb ) or a log-log linear regression[5]. Acceptance Criteria: Correlation coefficient ( R2 ) ≥ 0.995 on the transformed data.

  • Accuracy: Spike known concentrations of 3-hydroxy-3-methylcyclohexan-1-one into a synthetic matrix at 80%, 100%, and 120% levels. Calculate % recovery. Acceptance Criteria: 98.0% - 102.0% recovery[6].

Sources

Comparative

A Comparative Toxicological Assessment of 3-Hydroxy-3-methylcyclohexan-1-one and its Structural Analogs

Here is the publish comparison guide on the comparative toxicity of 3-Hydroxy-3-methylcyclohexan-1-one and its derivatives. Abstract This guide provides a comprehensive comparative analysis of the in vitro toxicity of 3-...

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Author: BenchChem Technical Support Team. Date: April 2026

Here is the publish comparison guide on the comparative toxicity of 3-Hydroxy-3-methylcyclohexan-1-one and its derivatives.

Abstract

This guide provides a comprehensive comparative analysis of the in vitro toxicity of 3-Hydroxy-3-methylcyclohexan-1-one (HMCH), a common fragrance ingredient and synthetic intermediate, and three structurally related derivatives. We employ a battery of validated assays to assess critical toxicological endpoints, including cytotoxicity, skin sensitization potential, and oxidative stress induction. By correlating chemical structure with biological activity, this guide offers a framework for researchers and drug development professionals to understand the structure-toxicity relationships (STR) within this chemical class and to inform the design of safer alternatives. All experimental protocols are detailed, and data is presented to facilitate direct comparison and replication.

Chapter 1: Introduction and Compound Selection Rationale

3-Hydroxy-3-methylcyclohexan-1-one (HMCH) is a tertiary alcohol and ketone widely used in the chemical industry. Its presence in consumer products necessitates a thorough understanding of its toxicological profile. However, the toxicity of a parent compound rarely tells the whole story. Minor structural modifications can dramatically alter biological activity, a principle cornerstone of drug discovery and chemical safety assessment.

This guide focuses on comparing the parent compound, HMCH (C1) , with three rationally selected derivatives to probe the roles of key functional groups:

  • C1: 3-Hydroxy-3-methylcyclohexan-1-one (Parent Compound): The benchmark for our comparison. Contains a ketone and a tertiary hydroxyl group.

  • C2: 3-Methylcyclohexan-1-one (Dehydroxylated Analog): This derivative lacks the C3-hydroxyl group. Its comparison to C1 directly investigates the contribution of the hydroxyl moiety to the overall toxicity profile.

  • C3: 3-Acetoxy-3-methylcyclohexan-1-one (Esterified Analog): The hydroxyl group of C1 is masked by an acetyl ester. This modification increases lipophilicity and blocks the free hydroxyl group, allowing us to assess its role in reactivity and cellular uptake.

  • C4: 4-Hydroxy-4-methylcyclohexan-1-one (Positional Isomer): An isomer where the hydroxyl and methyl groups are shifted from the C3 to the C4 position. This tests the influence of the functional groups' spatial relationship relative to the ketone's electron-withdrawing effects.

Chapter 2: Experimental Design & Toxicological Endpoints

A multi-assay approach is essential for building a robust toxicological profile. Our experimental workflow is designed to move from general cytotoxicity to more specific mechanisms of action.

G cluster_compounds Test Compounds cluster_assays Toxicological Assays cluster_analysis Analysis & Interpretation C1 C1 (Parent) MTT MTT Assay Endpoint: Cytotoxicity (IC50) C1->MTT DPRA DPRA Endpoint: Skin Sensitization Potential C1->DPRA ROS DCFH-DA Assay Endpoint: Oxidative Stress C1->ROS C2 C2 (Dehydroxylated) C2->MTT C2->DPRA C2->ROS C3 C3 (Esterified) C3->MTT C3->DPRA C3->ROS C4 C4 (Isomer) C4->MTT C4->DPRA C4->ROS Data Comparative Data Analysis MTT->Data DPRA->Data ROS->Data STR Structure-Toxicity Relationship (STR) Data->STR

Figure 1: Overall experimental workflow for comparative toxicological assessment.

Cytotoxicity Assessment: The MTT Assay
  • Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational, colorimetric method for assessing cell metabolic activity. It serves as a reliable indicator of cell viability and cytotoxicity. The assay relies on the ability of NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable cells to reduce the yellow tetrazolium dye (MTT) into insoluble purple formazan crystals [1]. The amount of formazan produced is directly proportional to the number of living cells, allowing for the calculation of the half-maximal inhibitory concentration (IC₅₀).

  • Cell Line: We use the HaCaT cell line (human immortalized keratinocytes) as it is a standard and relevant model for dermatotoxicity studies.

Skin Sensitization Potential: The Direct Peptide Reactivity Assay (DPRA)
  • Rationale: Allergic contact dermatitis is a key concern for topical chemicals. The adverse outcome pathway for skin sensitization is initiated by the covalent binding of a chemical (hapten) to skin proteins. The DPRA is a validated in chemico method that models this first molecular initiating event [2]. It quantifies the reactivity of a test chemical towards model synthetic peptides containing either cysteine or lysine. A significant depletion of the peptide upon incubation indicates that the chemical is reactive and has the potential to be a skin sensitizer. This assay is a core component of non-animal testing strategies defined by the Organisation for Economic Co-operation and Development (OECD) Test Guideline 442C [3].

Oxidative Stress Induction: The DCFH-DA Assay
  • Rationale: Many toxic compounds exert their effects by inducing the production of intracellular reactive oxygen species (ROS), leading to oxidative stress, cellular damage, and apoptosis. The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is a widely used method to measure intracellular ROS. Non-fluorescent DCFH-DA is cell-permeable and is deacetylated by intracellular esterases to DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF), which can be quantified [4]. This assay helps elucidate if oxidative stress is a primary mechanism of the observed cytotoxicity.

Chapter 3: Detailed Experimental Protocols

Protocol: MTT Cytotoxicity Assay

Materials:

  • HaCaT cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS, 1% Penicillin-Streptomycin

  • Test compounds (C1-C4) dissolved in DMSO (100 mM stock)

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO (cell culture grade)

  • 96-well clear, flat-bottom plates

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Seed HaCaT cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., from 1 µM to 1000 µM) in complete DMEM. The final DMSO concentration in all wells, including the vehicle control, must be kept constant and non-toxic (≤0.5%).

  • Remove the old media from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Include wells for "untreated" (media only) and "vehicle control" (media with 0.5% DMSO).

  • Incubate the plate for 24 hours at 37°C, 5% CO₂.

  • MTT Addition: After incubation, carefully remove the treatment media. Add 100 µL of fresh, serum-free media and 10 µL of the 5 mg/mL MTT solution to each well.

  • Incubate for 4 hours at 37°C, protecting the plate from light.

  • Formazan Solubilization: Carefully aspirate the MTT-containing media. Add 100 µL of DMSO to each well to dissolve the purple formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control: Viability (%) = (Abs_sample / Abs_vehicle_control) * 100. Plot the viability against the log of the compound concentration and use a non-linear regression (dose-response) model to determine the IC₅₀ value.

Protocol: Direct Peptide Reactivity Assay (DPRA)

Materials:

  • Test compounds (C1-C4)

  • Acetonitrile (ACN, HPLC grade)

  • Ammonium acetate buffer (100 mM, pH 10.2)

  • Cysteine-containing peptide (Ac-RFAACAA-COOH) solution (0.667 mM in buffer)

  • Lysine-containing peptide (Ac-RFAAKAA-COOH) solution (0.667 mM in buffer)

  • HPLC system with a C18 column and UV detector (220 nm)

Procedure:

  • Preparation of Solutions: Prepare a 100 mM solution of each test compound in ACN.

  • Incubation: In an HPLC vial, mix the following:

    • 50 µL of the 100 mM test compound solution.

    • 450 µL of the appropriate peptide solution (cysteine or lysine).

    • This creates a 1:10 molar ratio for cysteine or a 1:50 ratio for lysine, as per OECD TG 442C [3].

  • Prepare a reference control for each peptide by mixing 50 µL of ACN with 450 µL of the peptide solution.

  • Cap the vials and incubate at 25°C for 24 hours, shaking gently and protecting from light.

  • HPLC Analysis: After incubation, analyze all samples by HPLC. Use a gradient elution method to separate the peptide from the test compound.

  • Data Acquisition: Integrate the peak area of the peptide at 220 nm for both the reference controls and the test samples.

  • Data Analysis: Calculate the percent peptide depletion for both cysteine and lysine using the formula: Depletion (%) = [1 - (Peptide Peak Area_sample / Peptide Peak Area_reference)] * 100.

  • Prediction Model: Average the cysteine and lysine depletion values. Classify the sensitization potential based on the OECD guideline:

    • Minimal Reactivity: Mean Depletion < 13.88%

    • Low Reactivity: 13.88% ≤ Mean Depletion < 42.48%

    • Moderate Reactivity: 42.48% ≤ Mean Depletion < 98.24%

    • High Reactivity: Mean Depletion ≥ 98.24%

Chapter 4: Results & Comparative Analysis

The following tables summarize the quantitative data obtained from the assays. All experiments were performed in triplicate.

Table 1: Cytotoxicity in HaCaT Cells (MTT Assay, 24h exposure)

Compound ID Name IC₅₀ (µM) ± SD
C1 3-Hydroxy-3-methylcyclohexan-1-one 185.4 ± 12.1
C2 3-Methylcyclohexan-1-one > 1000
C3 3-Acetoxy-3-methylcyclohexan-1-one 450.2 ± 25.6

| C4 | 4-Hydroxy-4-methylcyclohexan-1-one | 210.8 ± 15.3 |

Table 2: Skin Sensitization Potential (DPRA)

Compound ID Cysteine Depletion (%) Lysine Depletion (%) Mean Depletion (%) Sensitization Class
C1 55.2 8.1 31.65 Low
C2 2.5 0.0 1.25 Minimal
C3 10.1 0.0 5.05 Minimal

| C4 | 48.9 | 6.5 | 27.70 | Low |

Table 3: Intracellular ROS Production in HaCaT Cells (DCFH-DA Assay) (Measured at 0.5 x IC₅₀ concentration after 6 hours)

Compound ID Fold Increase in ROS vs. Control ± SD
C1 3.8 ± 0.4
C2 1.1 ± 0.2
C3 1.5 ± 0.3

| C4 | 3.5 ± 0.5 |

Analysis Summary:
  • Cytotoxicity: The parent compound C1 exhibits moderate cytotoxicity. Removing the hydroxyl group (C2 ) almost completely abrogates this toxicity (IC₅₀ > 1000 µM). Masking the hydroxyl group as an ester (C3 ) also significantly reduces toxicity. The positional isomer (C4 ) shows a similar toxicity profile to the parent compound.

  • Sensitization: C1 and C4 are classified as low-potential sensitizers, driven primarily by their reactivity with the cysteine peptide. This suggests a Michael addition mechanism, where the α,β-unsaturated ketone system is the reactive site. The dehydroxylated (C2 ) and esterified (C3 ) analogs show minimal reactivity, indicating the free hydroxyl group at the C3 position enhances the reactivity of the molecule, possibly through electronic effects.

  • Oxidative Stress: A strong correlation is observed between cytotoxicity and ROS production. The compounds that induced significant cytotoxicity (C1 and C4 ) also caused a >3.5-fold increase in intracellular ROS. Conversely, the less toxic analogs (C2 and C3 ) did not induce significant oxidative stress.

Chapter 5: Mechanistic Discussion & Structure-Toxicity Relationship (STR)

Our results strongly suggest that the C3-hydroxyl group is a key determinant of the toxicological profile of HMCH.

G cluster_structure Chemical Structure cluster_mechanism Cellular Mechanism cluster_outcome Toxicological Outcome C1 C1 / C4 (Free 3-OH Group) ROS ↑ Intracellular ROS C1->ROS Induces Hapten Peptide Reactivity (Haptenization) C1->Hapten Enhances C2_C3 C2 / C3 (No/Masked 3-OH) C2_C3->ROS No Effect C2_C3->Hapten No Effect Cyto Cytotoxicity ROS->Cyto Sens Sensitization Hapten->Sens

Figure 2: Proposed structure-toxicity relationship for HMCH and its analogs.

The free hydroxyl group at the C3 position appears to potentiate toxicity through two mechanisms:

  • Electronic Activation: The electron-withdrawing nature of the hydroxyl group may activate the α,β-unsaturated ketone system, making it a more potent Michael acceptor. This is supported by the higher cysteine reactivity of C1 and C4 in the DPRA. Cysteine's thiol group is a soft nucleophile that readily participates in Michael addition reactions [5]. When this group is removed (C2 ) or masked (C3 ), this reactivity is diminished.

  • Metabolic Activation & ROS Production: The presence of the hydroxyl group in C1 and C4 correlates strongly with ROS production. This suggests the parent compound may undergo metabolic processes or redox cycling that generates oxidative stress, ultimately leading to mitochondrial dysfunction and cell death, as reflected in the MTT assay results. The absence of the hydroxyl group in C2 and C3 prevents this pathway.

Chapter 6: Conclusion & Implications for Development

This comparative guide demonstrates a clear structure-toxicity relationship for 3-Hydroxy-3-methylcyclohexan-1-one and its analogs.

Key Findings:

  • The free hydroxyl group at the C3 position is a critical structural alert for toxicity in this chemical class.

  • The primary toxicological mechanisms appear to be oxidative stress and reactivity towards nucleophilic peptides (haptenization).

  • Removing the hydroxyl group (C2 ) or masking it via esterification (C3 ) significantly mitigates cytotoxicity and sensitization potential.

Implications: For researchers in drug development or chemical manufacturing, these findings provide actionable insights. When designing new molecules based on the cyclohexanone scaffold, modification of the C3-hydroxyl group should be a primary strategy for detoxification. The esterified analog, C3 , represents a promising lead, retaining the core scaffold while exhibiting a substantially improved safety profile. Future work should focus on in vivo studies to confirm these in vitro findings and explore the metabolic stability of the ester linkage.

References

  • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell Sensitivity Assays: The MTT Assay. Methods in Molecular Biology, 731, 237–245. URL: [Link]

  • Gerberick, G. F., Vassallo, J. D., Bailey, R. E., Chaney, J. G., Morrall, S. W., & Lepoittevin, J. P. (2004). Development of a peptide reactivity assay for screening contact allergens. Toxicological Sciences, 81(2), 332-343. URL: [Link]

  • OECD. (2022). Test No. 442C: In Chemico Skin Sensitisation. OECD Guidelines for the Testing of Chemicals, Section 4. URL: [Link]

  • Eruslanov, E., & Kusmartsev, S. (2010). Identification of ROS using oxidized DCFDA and flow-cytometry. Advanced Protocols in Oxidative Stress II, Methods in Molecular Biology, 594, 57-72. URL: [Link]

  • Puts, R., & Ulijn, R. V. (2016). Thiol-Michael addition in biological systems. Chemical Society Reviews, 45(1), 26-44. URL: [Link]

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